molecular formula C6H13NO B2921164 (R)-Piperidin-2-ylmethanol CAS No. 3197-44-2

(R)-Piperidin-2-ylmethanol

Cat. No.: B2921164
CAS No.: 3197-44-2
M. Wt: 115.176
InChI Key: PRAYXGYYVXRDDW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Piperidin-2-ylmethanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-44-2
Record name (2R)-piperidin-2-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Importance of (R)-Piperidin-2-ylmethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Piperidin-2-ylmethanol: Structure, Properties, and Synthetic Applications

This document provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts to offer field-proven insights into the molecule's structure, properties, synthesis, and reactivity. We will explore the causality behind experimental choices and present protocols designed as self-validating systems, ensuring both scientific rigor and practical applicability.

The piperidine scaffold is a cornerstone of pharmaceutical design, prized for its favorable physicochemical properties and its ability to engage with a multitude of biological targets.[1][2] Introducing chirality to this scaffold significantly expands its utility, as stereochemistry is often a critical determinant of a drug's efficacy and safety profile.[3] this compound (CAS: 3197-44-2), with its defined stereocenter adjacent to both the ring nitrogen and a functional hydroxymethyl group, represents a particularly valuable synthon.[4] This specific arrangement offers two distinct points for chemical modification—the secondary amine and the primary alcohol—making it an ideal starting point for constructing diverse molecular libraries aimed at discovering novel therapeutics for central nervous system (CNS) disorders, as well as antiviral and anti-inflammatory agents.[1][5]

Molecular Structure and Stereochemical Nuances

The defining feature of this compound is the chiral center at the C2 position of the piperidine ring, which dictates the spatial orientation of the hydroxymethyl substituent.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or equatorial position. For this compound, the hydroxymethyl group at the C2 position preferentially occupies the equatorial position .

This preference is a direct consequence of avoiding 1,3-diaxial interactions. An axial hydroxymethyl group would experience significant steric hindrance from the axial hydrogen atoms at the C4 and C6 positions. Placing the bulkier substituent in the more spacious equatorial position results in a more stable, lower-energy conformation. This conformational lock is a key feature that medicinal chemists exploit to control the three-dimensional presentation of pharmacophoric elements.

Structural Representation
  • Molecular Formula : C₆H₁₃NO

  • Molecular Weight : 115.18 g/mol [6]

  • InChIKey : PRAYXGYYVXRDDW-ZCFIWIBFSA-N[6]

  • SMILES : OC[C@@H]1NCCCC1[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its application. The data presented here are essential for quality control, reaction monitoring, and structural confirmation.

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 3197-44-2[8]
Physical Form Colorless solid or liquid[6]
Melting Point 68-70 °C[5]
Boiling Point 100-102 °C (at 6 mmHg)[5]
Topological Polar Surface Area 32.3 Ų
Storage Conditions Room temperature, under inert atmosphere, protected from light[6][7]
Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.[9]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map of the molecule. Spectra are typically recorded in CDCl₃.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the different hydrogen environments. The diastereotopic protons of the -CH₂OH group are particularly informative, often appearing as a pair of doublets of doublets.[8][9] The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad singlets, a feature that can be confirmed by a D₂O exchange experiment.[9]

    • Exemplary Shifts (CDCl₃) : δ 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53 (m, 2H), 2.35 (s, 2H, -NH and -OH), 1.75-1.03 (m, 6H).[8]

  • ¹³C NMR Spectroscopy : The carbon spectrum confirms the presence of the six unique carbon atoms in the molecule.

    • Exemplary Shifts : ~65 ppm (-CH₂OH), ~55 ppm (-CH(2)-), ~46 ppm (-CH₂(6)-).[9]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by characteristic stretches for the O-H and N-H bonds.

  • Characteristic Absorption Bands (cm⁻¹) :

    • 3300-3500 (broad) : O-H stretching (alcohol) and N-H stretching (secondary amine). The broadness is due to hydrogen bonding.[9]

    • 2850-2950 : C-H stretching (aliphatic).

    • 1050-1150 : C-O stretching (primary alcohol).[9]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Expected Molecular Ion Peak (M⁺) : m/z = 115.10.[10]

  • Key Fragmentation : A common and prominent fragment corresponds to the loss of the hydroxymethyl group (-CH₂OH), resulting in a peak at m/z = 84.

Synthesis and Purification: A Validated Protocol

The stereoselective synthesis of this compound is critical to its use. The most common and reliable method is the catalytic hydrogenolysis of a protected precursor, which preserves the stereochemical integrity of the chiral center.

Synthetic Rationale

The chosen method involves the debenzylation of N-Cbz protected (R)-2-(hydroxymethyl)piperidine. The benzyloxycarbonyl (Cbz) group is an excellent choice for protecting the piperidine nitrogen because it is stable under many reaction conditions but can be cleanly removed under mild hydrogenolysis conditions. The use of a Palladium on carbon (Pd/C) catalyst is standard for this transformation, offering high efficiency and easy removal by filtration.[1]

The diagram below outlines the complete workflow, from the starting material to the fully characterized final product.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_analysis Quality Control & Analysis start (2R)-2-(hydroxymethyl)piperidine- 1-carboxylic acid benzyl ester reagents H₂ (1 atm) 10% Pd/C Ethyl Acetate, RT start->reagents reaction Catalytic Hydrogenolysis (Debenzylation) reagents->reaction filtration Filter through Celite to remove Pd/C reaction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Kugelrohr Distillation evaporation->purification product This compound (Final Product) purification->product nmr ¹H & ¹³C NMR product->nmr Confirm Structure ftir FT-IR Spectroscopy product->ftir Confirm Functional Groups ms Mass Spectrometry product->ms Confirm MW

Caption: Synthetic and analytical workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

  • Reactor Setup : To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq) in ethyl acetate (approx. 14 mL per gram of starting material), add 10 wt% Palladium on carbon (10% Pd/C, ~0.1 eq by weight).[1][8] The reaction vessel should be equipped with a magnetic stirrer and a three-way valve connected to a hydrogen balloon and a vacuum line.

  • Inerting the Atmosphere : Seal the vessel and evacuate the air, then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the atmosphere is fully saturated with hydrogen.

  • Reaction Execution : Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm, from the balloon) at room temperature.

  • Monitoring Reaction Progress : The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is 50% ethyl acetate in hexanes. The disappearance of the UV-active starting material indicates reaction completion. The reaction typically takes 4-6 hours.[8]

  • Catalyst Removal : Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

  • Product Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, often as a brown oil.[8]

  • Final Purification : Purify the crude material by Kugelrohr distillation to obtain the final this compound as a colorless liquid or solid.[8] The purity should be assessed by NMR spectroscopy.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two reactive handles:

  • The Secondary Amine : The ring nitrogen is nucleophilic and can readily undergo N-alkylation, N-acylation, reductive amination, and arylation reactions. This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

  • The Primary Alcohol : The hydroxymethyl group can be acylated to form esters, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for subsequent nucleophilic displacement.

This dual functionality makes it a premier building block for constructing complex molecules, particularly in the development of CNS-active compounds where the piperidine core can interact with key receptors and transporters.[1][2]

Safety, Handling, and Storage

As a matter of professional practice, proper safety protocols are non-negotiable. This compound requires careful handling.

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][11]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

References

An In-depth Technical Guide to (R)-Piperidin-2-ylmethanol (CAS: 3197-44-2): A Chiral Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Piperidin-2-ylmethanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a bifunctional molecule featuring both a secondary amine and a primary alcohol on a stereodefined piperidine scaffold, it serves as a highly versatile building block for the synthesis of complex molecular architectures. The piperidine motif is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its favorable physicochemical properties and ability to confer aqueous solubility and desirable pharmacokinetic profiles.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, covering its structural and physical properties, advanced stereoselective synthesis strategies, spectroscopic characterization, and critical applications in the synthesis of active pharmaceutical ingredients (APIs).[5]

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure combines the rigidity of the piperidine ring with the reactive functionalities of an alcohol and an amine, all centered around a chiral carbon at the C2 position.

Core Properties

The key physicochemical data for this compound are summarized below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource(s)
CAS Number 3197-44-2[6][7]
Molecular Formula C₆H₁₃NO[8]
Molecular Weight 115.18 g/mol [7]
Appearance Colorless solid or liquid[7]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[7]
InChIKey PRAYXGYYVXRDDW-ZCFIWIBFSA-N[7]
Structural Characterization: A Spectroscopic Profile

The unambiguous identification and purity assessment of this compound are achieved through a combination of standard spectroscopic techniques.[9][10]

NMR spectroscopy is the most powerful tool for elucidating the molecule's carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include diastereotopic protons of the hydroxymethyl group (-CH₂OH) and the proton at the chiral center (-CH(2)-). The broad, exchangeable signals for the N-H and O-H protons can be confirmed by performing a D₂O exchange experiment, wherein these peaks disappear.[6][9] A representative ¹H NMR (CDCl₃) shows signals around δ 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), and 2.61-2.53 (m, 2H), corresponding to the protons on and adjacent to the chiral center and nitrogen.[6]

  • ¹³C NMR: The carbon spectrum typically reveals six distinct signals, confirming the number of non-equivalent carbon atoms. Approximate chemical shifts include ~65 ppm for the -CH₂OH carbon, ~55 ppm for the chiral -CH(2) carbon, and ~46 ppm for the -CH₂(6)- carbon adjacent to the nitrogen.[9]

FT-IR spectroscopy is used to identify the key functional groups. The spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of O-H and N-H stretching vibrations. C-H stretching of the aliphatic ring is observed below 3000 cm⁻¹.[9]

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 115. The fragmentation pattern provides further structural evidence, often showing a characteristic loss of the hydroxymethyl group.[11]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure piperidines is a central challenge in organic chemistry.[1][12][13] Direct asymmetric hydrogenation of the stable pyridine ring is notoriously difficult due to the ring's aromaticity and the tendency for both the substrate and product to coordinate with and potentially deactivate the metal catalyst.[14] Consequently, several advanced strategies have been developed.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

This is a highly atom-economical approach to chiral piperidines. The strategy often involves the activation of the pyridine ring by converting it into a pyridinium salt, which lowers the resonance energy and facilitates reduction.[14][15]

  • Mechanism Rationale: By forming an N-substituted pyridinium salt (e.g., N-benzyl), the aromaticity is reduced, making the ring more susceptible to hydrogenation. Chiral ligands complexed with transition metals like Iridium (Ir) or Rhodium (Rh) can then stereoselectively deliver hydrogen to one face of the ring, establishing the desired stereocenter.[14][16] The choice of a chiral phosphine ligand (e.g., MeO-BIPHEP) or an N-heterocyclic carbene (NHC) is critical for achieving high enantioselectivity.[14][17]

G cluster_0 Asymmetric Hydrogenation Workflow Pyridine Pyridine Derivative Salt N-Substituted Pyridinium Salt Pyridine->Salt Activation (e.g., Benzylation) Piperidine Chiral Piperidine (e.g., this compound precursor) Salt->Piperidine Catalyst [Ir] or [Rh] Catalyst + Chiral Ligand Catalyst->Salt H2 H₂ (High Pressure) H2->Salt

Caption: Asymmetric hydrogenation of activated pyridines.

Synthesis via Debenzylation of a Protected Precursor

A practical and widely cited laboratory-scale synthesis for this compound involves the deprotection of a commercially available chiral precursor. This method offers high fidelity in retaining the stereochemistry.[6][18]

  • Causality of Approach: This pathway leverages an existing, readily available chiral pool starting material, (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester. The N-benzylcarbonyl (Cbz) group serves two purposes: it protects the reactive secondary amine and can be removed under mild hydrogenolysis conditions. Palladium on carbon (Pd/C) is the catalyst of choice because it efficiently cleaves the benzyl C-O bond without affecting the rest of the molecule.

G cluster_1 Synthesis via Debenzylation Start N-Cbz Protected (R)-Precursor (CAS: 154499-13-5) Product This compound (CAS: 3197-44-2) Start->Product Hydrogenolysis Reagents H₂ (gas) 10% Pd/C Catalyst Ethyl Acetate (Solvent) Reagents->Product Workup Filtration (remove catalyst) Solvent Evaporation Purification (Distillation) Product->Workup

Caption: Common synthetic route via catalytic hydrogenolysis.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 60% of N-heterocyclic drugs approved by the FDA.[1] Its non-planar, chair-like conformation allows substituents to be projected into three-dimensional space, enabling precise interactions with biological targets.[3]

This compound is a valuable building block for several reasons:

  • Stereochemical Control: It provides a pre-defined stereocenter, which is crucial as the biological activity of enantiomers can differ dramatically.

  • Dual Functionality: The primary alcohol and secondary amine are orthogonal reactive handles. The amine can be acylated, alkylated, or used in reductive aminations, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.[18]

  • Improved Pharmacokinetics: The piperidine nitrogen is basic (pKa ≈ 11) and is typically protonated at physiological pH. This positive charge often enhances aqueous solubility and can facilitate interactions with negatively charged residues in protein binding pockets.

G cluster_2 Role in Drug Discovery Core This compound (Chiral Building Block) Amine N-Functionalization (Amide, Alkyl, Aryl) Core->Amine R¹-X Alcohol O-Functionalization (Ester, Ether, Halide) Core->Alcohol R²-Y Library Diverse Chemical Library Amine->Library Alcohol->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead API API Candidate Lead->API

Caption: Drug discovery workflow utilizing the title compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis and characterization of this compound.

Protocol 1: Synthesis by Hydrogenolysis[6][19]

Objective: To synthesize this compound from (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.

Materials:

  • (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), ~10 wt% of the starting material

  • Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Celite or a suitable filter aid

Procedure:

  • To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (e.g., 5.00 g) in ethyl acetate (70 mL), carefully add 10 wt% Pd/C catalyst (500 mg) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the reaction flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-7 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, typically a brown oil.

  • Purify the crude product by Kugelrohr distillation or flash column chromatography on silica gel to afford this compound as a colorless oil or solid (typical yield: 65-75%).[6]

Protocol 2: Characterization by ¹H NMR[10]

Objective: To confirm the structure of the synthesized product.

Materials:

  • Synthesized this compound

  • Deuterated Chloroform (CDCl₃)

  • NMR tube

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Dissolve a small amount of the purified product (~5-10 mg) in CDCl₃ (~0.7 mL) in an NMR tube.

  • Add a small drop of TMS as an internal standard (δ 0.0 ppm).

  • Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).

  • Process the spectrum and integrate the signals.

  • Validation Step (D₂O Exchange): To confirm the -NH and -OH protons, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons should disappear or significantly diminish in intensity.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][19] Some sources also indicate it can cause severe skin burns and eye damage.[20]

  • Signal Word: Warning[7]

  • Pictogram: GHS07 (Exclamation Mark)[7]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19][21]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[19][22]

  • Handling: Avoid breathing dust, fumes, or vapors.[19] Avoid contact with skin and eyes.[23] Wash hands thoroughly after handling.[24]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][23] Store under an inert atmosphere.

Conclusion

This compound stands out as a high-value chiral intermediate for the pharmaceutical and fine chemical industries. Its structural features—a stereodefined piperidine ring with orthogonal amine and alcohol functionalities—provide a robust platform for generating molecular diversity in drug discovery campaigns. While its synthesis requires stereocontrolled methods, such as the asymmetric hydrogenation of pyridine derivatives or the reliable deprotection of chiral precursors, its utility in constructing complex, biologically active molecules justifies the synthetic effort. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to leverage this potent building block in the creation of next-generation therapeutics.

References

(R)-Piperidin-2-ylmethanol: A Chiral Synthon for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of pharmaceuticals and natural products.[1] Its favorable physicochemical properties and ability to forge critical interactions with biological targets have cemented its status as a privileged structure.[2] Within this structural class, chiral 2-substituted piperidines represent a particularly valuable subset, where stereochemistry dictates biological activity, selectivity, and safety profiles. This guide focuses on (R)-Piperidin-2-ylmethanol, a versatile chiral building block whose utility is exemplified in the synthesis of modern anesthetic agents. As a Senior Application Scientist, this document is crafted to provide not just protocols, but a deeper understanding of the causality behind the synthetic and analytical choices, empowering researchers to leverage this synthon to its fullest potential in drug discovery and development.

Nomenclature and Identification

Unambiguous identification of a chiral molecule is paramount. This compound is known by several synonyms, and a comprehensive understanding of these is crucial for effective literature and database searching.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
Primary Name This compound
CAS Number 3197-44-2[3]
Systematic (IUPAC) Name [(2R)-piperidin-2-yl]methanol
Common Synonyms (2R)-2-Piperidinylmethanol, (R)-2-Piperidylmethanol[4], (2R)-2-Piperidinemethanol[4], (R)-2-Hydroxymethylpiperidine[4]
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
InChI Key PRAYXGYYVXRDDW-ZCFIWIBFSA-N
SMILES OC[C@@H]1NCCCC1[3]

It is critical to distinguish the (R)-enantiomer from its counterparts:

  • (S)-Piperidin-2-ylmethanol: CAS Number 41373-39-1

  • (±)-Piperidin-2-ylmethanol (Racemic): CAS Number 3433-37-2[5]

The Significance of Chirality in the Piperidine Scaffold

The introduction of a chiral center into a piperidine ring can profoundly influence its pharmacological profile. This is not merely an academic distinction but a critical consideration in modern drug design. Chiral piperidine scaffolds can:

  • Modulate Physicochemical Properties: Altering the stereochemistry can affect properties like solubility and lipophilicity, which in turn impacts absorption, distribution, metabolism, and excretion (ADME).

  • Enhance Biological Activity and Selectivity: Biological targets, such as enzymes and receptors, are inherently chiral. A specific enantiomer will often exhibit a much higher binding affinity for its target than its mirror image, leading to enhanced potency and reduced off-target effects.

  • Improve Pharmacokinetic Profiles: The metabolic stability of the piperidine scaffold can be influenced by the substitution pattern and its stereochemistry.[2]

  • Reduce Toxicity: In many cases, the undesirable or toxic effects of a racemic drug are associated with only one of the enantiomers. For instance, the R-enantiomer of bupivacaine exhibits significantly greater cardiac toxicity than its S-enantiomer, levobupivacaine.[6] The use of a single, active enantiomer can therefore lead to a safer therapeutic agent.

Synthesis of Enantiomerically Pure this compound

The provision of enantiomerically pure this compound is a key challenge. Various strategies have been developed, ranging from classical resolution to modern asymmetric synthesis.

Synthesis via Debenzylation of a Protected Precursor

A common and reliable method involves the hydrogenolytic deprotection of a commercially available N-protected precursor. This method is advantageous as it often proceeds with high fidelity, preserving the stereochemical integrity of the chiral center.

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • (2R)-2-(Hydroxymethyl)piperidine-1-carboxylic acid benzyl ester

    • 10% Palladium on Carbon (Pd/C)

    • Ethyl Acetate

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.

    • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.

    • The crude product can be purified by distillation if necessary.[1]

Causality: The benzyl ester acts as a protecting group for the secondary amine. Palladium on carbon is an effective catalyst for hydrogenolysis, which cleaves the carbon-oxygen bond of the benzyl group, liberating the free amine and producing toluene as a byproduct. The reaction is driven by the formation of the stable toluene molecule and the desired product.

G start N-Cbz-(R)-Piperidin-2-ylmethanol reagents H₂, 10% Pd/C Ethyl Acetate, RT start->reagents product This compound reagents->product caption Synthesis via Catalytic Hydrogenolysis

Caption: Synthesis via Catalytic Hydrogenolysis.

Alternative Asymmetric Synthetic Strategies

Modern organic synthesis offers several other powerful methods for accessing chiral piperidines:

  • Organocatalysis: The use of small chiral organic molecules, such as proline, to catalyze reactions. For instance, asymmetric Mannich-type reactions between cyclic imines (like Δ¹-piperideine) and nucleophiles can produce 2-substituted piperidines with high enantiomeric excess (ee).[7][8]

  • "Chiral Pool" Synthesis: Utilizing readily available, enantiopure starting materials from nature, such as the amino acid L-lysine, which can be elaborated into the piperidine scaffold.

  • Biocatalysis: Employing enzymes, like transaminases, to generate chiral intermediates that can be further transformed into the desired piperidine derivatives.[9]

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for quality control and regulatory submission.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Colorless to off-white solid-liquid mixture[4]
Boiling Point 98-102 °C (at 1.0 Torr)[4]
Density 0.951 ± 0.06 g/cm³ (Predicted)[10]
pKa 15.08 ± 0.10 (Predicted)[10]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[10]
Spectroscopic Data

While complete spectral data for the pure (R)-enantiomer is not widely published, the following represents typical data for the racemic compound, which is highly indicative.

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides information on the hydrogen environments. The chemical shifts for the racemic compound are reported as: 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53 (m, 2H), 2.35 (s, 2H), 1.75-1.73 (m, 1H), 1.56-1.47 (m, 2H), 1.40-1.25 (m, 2H), 1.14-1.03 (m, 1H).[4]

  • ¹³C NMR: Carbon NMR is crucial for confirming the carbon skeleton. Predicted shifts for the racemic compound in CDCl₃ are available.[5] The key signals would correspond to the hydroxymethyl carbon (~65 ppm), the chiral carbon C2 (~60 ppm), and the other four piperidine ring carbons (in the ~20-50 ppm range).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region, and C-H stretching just below 3000 cm⁻¹.[11]

  • Mass Spectrometry (EI): Electron ionization mass spectrometry will typically show a molecular ion peak (M⁺) at m/z 115. A prominent fragmentation pathway is the α-cleavage, leading to the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z 84.[12][13]

Chemical Reactivity and Utility as a Synthon

This compound is a bifunctional molecule, containing both a secondary amine and a primary alcohol. This dual reactivity makes it a highly versatile intermediate for the synthesis of more complex molecules.

G sub This compound Secondary Amine (Nucleophilic) Primary Alcohol (Nucleophilic) node_n_alk N-Alkylation (e.g., with R-X) sub:n->node_n_alk Reacts with Electrophiles node_n_acyl N-Acylation (e.g., with RCOCl) sub:n->node_n_acyl Reacts with Electrophiles node_n_aryl N-Arylation (e.g., Buchwald-Hartwig) sub:n->node_n_aryl Reacts with Electrophiles node_o_acyl O-Acylation / Esterification (e.g., with Ac₂O) sub:o->node_o_acyl Reacts with Electrophiles / Oxidants node_o_alk O-Alkylation (e.g., Williamson Ether Synthesis) sub:o->node_o_alk Reacts with Electrophiles / Oxidants node_o_ox Oxidation (to Carboxylic Acid) sub:o->node_o_ox Reacts with Electrophiles / Oxidants caption Dual Reactivity of this compound

Caption: Dual Reactivity of this compound.

Reactions at the Nitrogen Atom

The secondary amine is nucleophilic and readily undergoes a variety of transformations.

Experimental Protocol: N-Alkylation with an Alkyl Halide [14]

  • Materials:

    • Piperidin-2-ylmethyl acetate (or the parent alcohol)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of the piperidine substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours. For less reactive halides, heating to 50-70°C may be necessary.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Reactions at the Oxygen Atom

The primary alcohol can be acylated to form esters or oxidized to the corresponding carboxylic acid.

Experimental Protocol: O-Acetylation [1]

  • Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Application in Pharmaceutical Synthesis: The Case of Local Anesthetics

The most prominent application of chiral 2-substituted piperidines is in the synthesis of modern local anesthetics. Specifically, the (S)-enantiomer of pipecolic acid is a key precursor to Levobupivacaine and Ropivacaine .[15][16] (S)-Pipecolic acid can be synthesized via the oxidation of (S)-Piperidin-2-ylmethanol. This underscores the importance of the (R)- and (S)-piperidin-2-ylmethanol synthons as gateways to these critical APIs.

The general synthetic strategy involves:

  • Oxidation: The primary alcohol of the enantiopure piperidin-2-ylmethanol is oxidized to a carboxylic acid, yielding the corresponding enantiopure pipecolic acid.

  • Amidation: The resulting pipecolic acid is coupled with 2,6-dimethylaniline to form an amide bond.

  • N-Alkylation: The secondary amine of the piperidine ring is alkylated (e.g., with a butyl group for Levobupivacaine or a propyl group for Ropivacaine) to yield the final active pharmaceutical ingredient.[6][16]

G cluster_0 Synthesis of Local Anesthetics start (S)-Piperidin-2-ylmethanol step1 Oxidation start->step1 intermediate (S)-Pipecolic Acid step1->intermediate step2 Amidation with 2,6-dimethylaniline intermediate->step2 amide (S)-Pipecolic acid 2,6-xylidide step2->amide step3 N-Alkylation (e.g., with n-propyl bromide) amide->step3 product Ropivacaine step3->product caption Synthetic Pathway to Ropivacaine

Caption: Synthetic Pathway to Ropivacaine.

Analytical Methods for Enantiomeric Separation

Ensuring the enantiomeric purity of this compound and its derivatives is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.

Method 1: Direct Analysis (Normal-Phase HPLC) [17]

  • Principle: The enantiomers are separated directly on a chiral column without prior derivatization. Polysaccharide-based CSPs are often effective.

  • Stationary Phase: Chiral Stationary Phase (e.g., polysaccharide-based).

  • Mobile Phase: Typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape.

  • Detection: UV detection can be challenging due to the lack of a strong chromophore in the molecule. Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) may be more suitable.

Method 2: Indirect Analysis via Derivatization [17]

  • Principle: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Alternatively, they can be reacted with a UV-active agent to enhance detection for separation on a chiral column.

  • Derivatizing Agent: A chromophore-containing agent (e.g., 3,5-dinitrobenzoic acid) can be used to improve UV detectability.

  • Advantage: This method can enhance both the resolution and the sensitivity of the analysis.

Safety and Handling

This compound, like other amines, requires careful handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place, under an inert atmosphere to prevent degradation.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is more than just a chemical; it is a key that unlocks access to complex, stereochemically defined pharmaceutical agents. Its value lies in its specific (R)-configuration, its bifunctional nature, and its demonstrated utility in the synthesis of important drugs like Levobupivacaine and Ropivacaine. This guide has provided a comprehensive overview of its nomenclature, the critical role of its chirality, detailed synthetic and analytical protocols, and its practical application. For the drug development professional, a thorough understanding of such chiral synthons is not optional—it is fundamental to the creation of safer, more effective medicines.

References

A Technical Guide to the Spectroscopic Elucidation of (R)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of (R)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural confirmation and quality assessment of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental choices and provides field-proven insights into data interpretation and acquisition.

Introduction: The Significance of this compound

This compound, with its chiral center and versatile functional groups—a secondary amine and a primary alcohol—serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties. A thorough understanding of its spectroscopic signature is paramount for ensuring stereochemical integrity and purity, which are critical quality attributes in drug development and manufacturing.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound give rise to a unique spectroscopic fingerprint. The following sections will dissect the NMR, IR, and MS data, providing a detailed analysis of how each technique contributes to the complete structural elucidation of the molecule.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides a wealth of information regarding the number of distinct protons and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.53-3.48m1HH-7a
3.36-3.31m1HH-7b
3.02d1HH-6a (axial)
2.61-2.53m2HH-2, H-6b (equatorial)
2.35s2HNH, OH
1.75-1.73m1HH-3a
1.56-1.47m2HH-4a, H-5a
1.40-1.25m2HH-3b, H-5b
1.14-1.03m1HH-4b

Data sourced from ChemicalBook.[1]

Interpretation and Causality:

  • Diastereotopic Protons: The two protons on the hydroxymethyl group (H-7a and H-7b) are diastereotopic due to the adjacent chiral center at C-2. This results in their distinct chemical shifts and coupling patterns, appearing as separate multiplets.

  • Ring Protons: The piperidine ring protons exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons on the same carbon are chemically non-equivalent and show different chemical shifts.

  • Exchangeable Protons: The signals for the amine (NH) and hydroxyl (OH) protons are observed as a broad singlet at 2.35 ppm.[2] Their broadness is a result of chemical exchange and quadrupole broadening from the nitrogen atom. The addition of a drop of D₂O to the NMR tube would result in the disappearance of this signal due to proton-deuterium exchange, a definitive test for exchangeable protons.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Predicted Chemical Shift (δ) ppmCarbon Assignment
~65-68C-7 (CH₂OH)
~58-62C-2 (CH)
~46-50C-6 (CH₂)
~26-30C-3 (CH₂)
~24-28C-5 (CH₂)
~23-27C-4 (CH₂)

Interpretation and Rationale:

  • C-7 (Hydroxymethyl Carbon): This carbon, being attached to an electronegative oxygen atom, is expected to be the most downfield of the sp³ carbons.

  • C-2 (Chiral Center): The carbon bearing the hydroxymethyl group is also shifted downfield due to the substituent effect.

  • C-6 (α-carbon to Nitrogen): This carbon is deshielded by the adjacent nitrogen atom.

  • C-3, C-4, C-5: These methylene carbons of the piperidine ring are expected to resonate in the typical aliphatic region.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently agitate until the sample is fully dissolved. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the pipette.[5]

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and parameters. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350-3200Broad, StrongO-H stretchPrimary Alcohol
~3300Medium, SharpN-H stretchSecondary Amine
~2930, 2850StrongC-H stretchAliphatic
~1450MediumC-H bendAliphatic
~1100-1000StrongC-O stretchPrimary Alcohol

Interpretation and Causality:

  • O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band for the O-H stretching vibration, typically found between 3500-3200 cm⁻¹.[6] The broadness is due to hydrogen bonding between molecules.

  • N-H Stretch: Secondary amines exhibit a characteristic N-H stretching absorption that is typically sharper and less intense than the O-H band, appearing around 3300 cm⁻¹.[2]

  • C-H and C-O Stretches: The spectrum also shows strong C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching band in the 1260-1050 cm⁻¹ region, confirming the presence of the aliphatic backbone and the primary alcohol, respectively.[6]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for FTIR-ATR data acquisition.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the empty crystal should be collected to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.[7]

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

  • Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Electron Ionization (EI) Mass Spectrum

The mass spectrum of 2-piperidinemethanol (racemic) obtained from the NIST WebBook is expected to be identical to that of the (R)-enantiomer, as mass spectrometry does not typically distinguish between enantiomers under standard EI conditions.

Table 4: Key Fragments in the Mass Spectrum of 2-Piperidinemethanol

m/zRelative IntensityProposed Fragment
115Moderate[M]⁺ (Molecular Ion)
84High[M - CH₂OH]⁺
70Moderate[M - CH₂OH - CH₂]⁺
56ModerateFurther fragmentation
44ModerateFurther fragmentation
30Base Peak[CH₂=NH₂]⁺

Data sourced from the NIST WebBook for 2-Piperidinemethanol.[8]

Interpretation and Fragmentation Pathway:

The fragmentation of cyclic amines in EI-MS is often initiated by the cleavage of a bond alpha to the nitrogen atom.[9]

fragmentation_pathway M [C₆H₁₃NO]⁺˙ m/z = 115 F1 [C₅H₁₀N]⁺ m/z = 84 M->F1 Neutral1 F2 [CH₂=NH₂]⁺ m/z = 30 M->F2 Neutral2 Neutral1 - •CH₂OH Neutral2 Ring Opening & Rearrangement

Caption: Proposed fragmentation pathway for this compound in EI-MS.

  • Molecular Ion: The molecular ion peak at m/z 115 confirms the molecular weight of the compound.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, the loss of the hydroxymethyl radical (•CH₂OH) leads to the formation of the stable piperidinium ion at m/z 84.

  • Base Peak: The base peak at m/z 30 is characteristic of primary and some secondary amines and corresponds to the [CH₂=NH₂]⁺ fragment, formed through a ring-opening and rearrangement process.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[8]

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8][10][11] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which is a radical cation.

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the stereochemical environment. IR spectroscopy provides definitive evidence for the presence of the key hydroxyl and secondary amine functional groups. Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating the proposed structure. The detailed protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chiral building block, ensuring the highest standards of scientific integrity and quality control.

References

Physical properties of (R)-Piperidin-2-ylmethanol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physical Properties of (R)-Piperidin-2-ylmethanol

Introduction: The Significance of this compound as a Chiral Building Block

This compound, a chiral heterocyclic compound, is a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry. Its structure, featuring a piperidine ring substituted at the 2-position with a hydroxymethyl group of a defined (R)-stereochemistry, makes it a valuable chiral synthon. This specific spatial arrangement is critical for the synthesis of complex, biologically active molecules where stereoisomerism dictates therapeutic efficacy and safety. The compound, identified by CAS Registry Number 3197-44-2, serves as a key intermediate in the development of various pharmaceutical agents, including antivirals and neuroactive drugs[1].

Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is not merely an academic exercise. For the research scientist, these parameters are critical indicators of purity, inform the selection of appropriate reaction and purification conditions, and dictate storage and handling protocols. This guide provides an in-depth analysis of these core physical properties, grounded in experimental methodology and authoritative data.

Core Physical Properties: A Quantitative Summary

The physical state and thermal transition points of this compound are defining characteristics. While often described as a colorless solid or liquid, this is due to its melting point being near ambient temperature in some warmer laboratory environments[2]. The data compiled from various chemical suppliers and databases provides a consistent, though slightly varied, profile.

PropertyReported ValueConditions / NotesSource(s)
Appearance Colorless to off-white Solid-Liquid Mixture; White to almost white crystalline powderVaries with purity and ambient temperature[3][4]
Melting Point 68-70 °C"lit." - literature value for the racemate[5][6]
67-72 °CFor the racemic 2-Piperidinemethanol[4]
69 °CFor the racemic piperidin-2-ylmethanol[7]
Boiling Point 98-102 °CAt reduced pressure: 1.0 Torr[3]
100-102 °CAt reduced pressure: 6 mmHg[1][5]
100 °CAt reduced pressure: 2 mmHg[4]
Storage Under inert gas (Nitrogen/Argon) at 2–8 °CRecommended to prevent oxidation/degradation[3][4]

Melting Point: A Criterion of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure compound, this transition occurs over a very narrow range, typically 0.5-1°C[8]. The reported melting point for piperidin-2-ylmethanol, centering around 68-71°C , serves as a primary indicator of its identity and purity[4][5][6][7].

Causality Behind the Experimental Protocol

The presence of impurities disrupts the crystal lattice of a solid, which typically results in a depression of the melting point and a broadening of the melting range[8][9]. Therefore, the precise determination of this value is a fundamental quality control step. The most common and reliable method is the capillary melting point technique.

The choice of a slow heating rate (e.g., 1-2 °C per minute) is critical. A rapid temperature ramp can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range[10]. Using a small, well-packed sample ensures uniform heat transfer throughout the material[8][10].

Experimental Workflow: Capillary Melting Point Determination

A detailed, step-by-step methodology for determining the melting point is as follows:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder. The sample is compacted into the sealed end of the tube to a height of 1-2 mm[10].

  • Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit) alongside a calibrated thermometer[8].

  • Heating and Observation: The sample is heated at a controlled rate.

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last solid crystal melts completely.

  • Reporting: The result is reported as a range from T1 to T2.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting A Powder Dry Sample B Load Capillary Tube (1-2 mm height) A->B Compact C Place in Apparatus B->C D Heat Slowly (1-2°C / min) C->D E Observe Phase Change D->E F Record T1 (First liquid drop) E->F G Record T2 (All liquid) F->G H Report Range (T1 - T2) G->H

Caption: Workflow for determining melting point via capillary method.

Boiling Point: Understanding the Need for Vacuum Distillation

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid's volume[8]. For this compound, boiling points are consistently reported under reduced pressure, such as 98-102 °C at 1.0 Torr [3].

Causality Behind the Experimental Protocol

The molecular structure of this compound contains both a secondary amine (-NH) and a primary alcohol (-OH) functional group. These groups are capable of extensive intermolecular hydrogen bonding, which requires significant thermal energy to overcome, resulting in a high boiling point. At atmospheric pressure, the temperature required to boil this compound would likely be high enough to cause thermal decomposition or oxidation.

To circumvent this, the boiling point is determined under vacuum. By reducing the external pressure, the temperature required for the vapor pressure to equal the external pressure is significantly lowered[8]. This allows for the distillation and purification of the compound well below its decomposition temperature, preserving its chemical integrity.

Experimental Workflow: Boiling Point Determination by Vacuum Distillation

The protocol for determining the boiling point under reduced pressure is as follows:

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. The system must be connected to a vacuum pump through a manometer to accurately measure the pressure.

  • Sample Introduction: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation: The system is carefully evacuated to the desired pressure (e.g., 1-6 mmHg).

  • Heating: The distillation flask is gently heated using an oil bath or heating mantle.

  • Equilibrium and Measurement: The temperature is monitored. The boiling point is the stable temperature reading on the thermometer when the liquid is boiling and vapor is condensing and dripping into the receiver. This indicates a state of equilibrium between the liquid and vapor phases[9].

  • Reporting: The boiling point is reported along with the precise pressure at which it was measured (e.g., 101°C at 6 mmHg).

Diagram: Vacuum Distillation for Boiling Point Measurement

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distill Distillation Process cluster_data Data Collection A Assemble Distillation Glassware B Add Sample & Boiling Chips A->B C Connect to Manometer & Vacuum Pump B->C D Evacuate System (Reduce Pressure) C->D E Apply Gentle, Uniform Heat D->E F Observe for Stable Reflux & Condensation E->F G Record Stable Thermometer Reading F->G I Report Boiling Point with Pressure G->I H Record System Pressure (from Manometer) H->I

Caption: Workflow for vacuum distillation to determine boiling point.

Conclusion

The physical properties of this compound, specifically its melting point of approximately 68-71°C and its boiling point under reduced pressure (e.g., 98-102°C at 1.0 Torr), are fundamental parameters for its effective use in research and drug development. These values are direct consequences of its molecular structure, particularly the capacity for strong intermolecular hydrogen bonding. The methodologies described herein for their determination represent standard, validated procedures designed to yield accurate and reproducible data, which is essential for ensuring the purity, identity, and proper handling of this critical chiral building block.

References

Commercial availability and suppliers of (R)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of (R)-Piperidin-2-ylmethanol for Pharmaceutical Research

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Importance of this compound in Drug Discovery

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in the structural core of a vast number of therapeutic agents.[1][2] Its favorable physicochemical properties and synthetic versatility allow it to interact with a wide range of biological targets, leading to its incorporation in drugs for the central nervous system, as well as antiviral, anticancer, and anti-inflammatory agents.[3][4]

This compound (CAS: 3197-44-2), a specific chiral derivative, represents a highly valuable building block for drug development professionals.[5] The introduction of a defined stereocenter at the 2-position provides a versatile chiral starting point for synthesizing complex, enantiomerically pure molecules.[6] The primary alcohol and the secondary amine of the piperidine ring offer two distinct points for chemical modification, making it an ideal intermediate for creating diverse molecular libraries aimed at discovering novel therapeutics.[3] This guide provides an in-depth analysis of its commercial availability, supplier vetting, quality control, and practical application for researchers, scientists, and drug development professionals.

Part 1: Commercial Availability and Supplier Landscape

Sourcing high-quality this compound is a critical first step for any research or development program. The compound is readily available from a range of global suppliers, catering to needs from discovery-scale research (milligrams) to process development (kilograms). Suppliers can be broadly categorized into large, multinational distributors and specialized chemical manufacturers.

Below is a comparative table of prominent suppliers. Pricing is subject to fluctuation and should be confirmed directly with the vendor.

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesKey Documents Offered
Sigma-Aldrich (Merck) AMBH2D6F5950 (via Ambeed)≥97%GramsCertificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS)
AbacipharmTech AB13342≥95%5g, 10gProduct Details[7]
ChemicalBook N/A (Marketplace)Typically ≥98%Kg scale available from listed manufacturers[8]SDS, General Properties[8]
Aceschem ACS551709≥95%Inquire for pricing and availabilityNMR, HPLC, CoA, MSDS[9]
BLD Pharm N/AInquireGram to KilogramCoA, NMR[10]
PharmaBlock Sciences N/AInquireCustom synthesis and scale-upN/A[8]
Expert Insight: Navigating Supplier Selection

Choosing a supplier involves more than comparing list prices. For drug development, consistency, documentation, and scalability are paramount. Large distributors like Sigma-Aldrich offer reliability and extensive quality documentation, which is crucial for regulated environments. Specialized manufacturers and marketplaces like ChemicalBook can offer competitive pricing and bulk quantities, but require more rigorous vetting by the end-user.[8] Always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and impurity profiles.

Below is a recommended workflow for vetting a potential supplier for this compound.

SupplierVettingWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quality & Technical Assessment cluster_2 Phase 3: Final Decision Start Identify Potential Suppliers (e.g., Online Databases) CheckAvailability Confirm Stock & Lead Times Start->CheckAvailability RequestDocs Request Preliminary Documentation (CoA, SDS) CheckAvailability->RequestDocs ReviewCoA Review Certificate of Analysis - Purity (HPLC/GC, NMR) - Impurity Profile - Water Content RequestDocs->ReviewCoA Docs Received AssessScalability Assess Supplier's Scale-Up Capability ReviewCoA->AssessScalability ContactSupport Contact Technical Support with Questions AssessScalability->ContactSupport TrialPurchase Place Small Trial Order ContactSupport->TrialPurchase Satisfactory Response InHouseQC Perform In-House QC on Trial Sample TrialPurchase->InHouseQC InHouseQC->Start QC Failed FinalDecision Approve Supplier for Project Use InHouseQC->FinalDecision InHouseQC->FinalDecision QC Passed

A logical workflow for qualifying a new chemical supplier.

Part 2: Quality Control, Handling, and Storage

Trustworthiness Through Self-Validation: The Certificate of Analysis

A Certificate of Analysis (CoA) is the primary document attesting to a product's quality. For a chiral building block like this compound, a comprehensive CoA is non-negotiable.

Key Parameters to Scrutinize on a CoA:

  • Identity Confirmation: Data from ¹H NMR and Mass Spectrometry should be consistent with the structure.

  • Purity Assessment: This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is standard for research applications.

  • Enantiomeric Purity (e.e.): Chiral HPLC or GC is required to confirm the enantiomeric excess and ensure the absence or minimal presence of the (S)-enantiomer. This is critical for stereospecific syntheses.

  • Water Content: Often determined by Karl Fischer titration. Excess water can interfere with moisture-sensitive reactions.

  • Residual Solvents: GC analysis may be used to identify and quantify any solvents remaining from the synthesis and purification process.

Handling and Storage Protocols

This compound is typically a colorless to light yellow solid or liquid. Proper handling and storage are essential to maintain its integrity.

  • Storage Conditions: Suppliers recommend storing the compound at room temperature or under refrigeration (2-8°C), in a dark place, and under an inert atmosphere (e.g., Argon or Nitrogen).[10] This prevents degradation from air, light, and moisture.

  • Safety Information: The compound is classified with GHS07 pictograms, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Part 3: Synthetic Context and Application

A Glimpse into Synthesis: Understanding Potential Impurities

While multiple synthetic routes exist, a common laboratory-scale synthesis involves the debenzylation of a protected precursor, such as (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.[3][8] This reaction is typically performed using catalytic hydrogenation with palladium on carbon (Pd/C).[3]

Understanding this synthetic route provides insight into potential impurities:

  • Starting Material: Incomplete reaction can leave residual N-protected starting material.

  • Catalyst Residues: Trace amounts of palladium may be present.

  • Solvent Artifacts: Solvents used in the reaction and workup (e.g., ethyl acetate) may be present.[3]

Experimental Protocol: N-Boc Protection of this compound

To control its reactivity in subsequent synthetic steps, the secondary amine of the piperidine ring is often protected.[6] The tert-Butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions. The following is a representative protocol.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (TEA, 1.1 eq) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. This acts as a base to neutralize the acid formed during the reaction.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc protected product.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography if needed to remove any unreacted starting material or byproducts.

ExperimentalWorkflow Start Dissolve this compound in DCM at 0°C AddBase Add Triethylamine (1.1 eq) Start->AddBase AddBoc Add Boc₂O Solution (1.1 eq) Dropwise AddBase->AddBoc React Warm to RT, Stir 12-18h (Monitor by TLC) AddBoc->React Quench Quench with Water React->Quench Extract Workup: Separate Layers, Wash Organic Phase Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography (if needed) Dry->Purify End Obtain Pure N-Boc Protected Product Purify->End

Workflow for N-Boc protection of this compound.

Conclusion

This compound is a commercially accessible and highly strategic chiral building block for pharmaceutical R&D. Its successful application hinges on diligent supplier selection, rigorous quality assessment through documentation like the Certificate of Analysis, and proper handling. By understanding its commercial landscape and mastering its application in foundational synthetic transformations such as N-protection, researchers can effectively leverage this versatile intermediate to accelerate the discovery and development of novel therapeutics.

References

(R)-Piperidin-2-ylmethanol as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Piperidin-2-ylmethanol as a Chiral Building Block in Synthesis

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast range of pharmaceuticals and bioactive natural products.[1][2][3] Its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for drug design.[4] Within this class, chiral 2-substituted piperidines are of paramount importance, and this compound has emerged as a versatile and highly valuable chiral building block. Its bifunctional nature, possessing both a secondary amine and a primary alcohol centered around a defined stereocenter, offers multiple avenues for synthetic elaboration. This technical guide provides an in-depth analysis of this compound, covering its synthesis, key chemical transformations, and strategic applications in the stereoselective synthesis of complex molecular architectures for the pharmaceutical industry.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis, including reaction setup, purification, and storage. The molecule is a colorless solid or liquid at room temperature with a molecular weight of 115.18 g/mol .[5][6]

PropertyValueSource(s)
CAS Number 3197-44-2[5][7]
Molecular Formula C₆H₁₃NO[8]
Molecular Weight 115.17 g/mol [8]
Appearance Colorless Solid or Liquid[5][9]
Boiling Point 98-102 °C (at 1.0 Torr)[9]
pKa 15.08 ± 0.10 (Predicted)[9]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[5][8]

Strategies for Enantioselective Synthesis

The procurement of enantiomerically pure this compound is the critical starting point for its application in asymmetric synthesis. Several robust strategies have been established to access this chiral building block.

Synthesis via Deprotection of a Chiral Precursor

A common and reliable laboratory-scale method involves the catalytic hydrogenation of a commercially available N-protected precursor, such as (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.[1] This method provides direct access to the target molecule with high enantiomeric purity.

  • Materials:

    • (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester

    • 10 wt% Palladium on activated carbon (Pd/C)

    • Ethyl acetate (or Methanol)

    • Hydrogen (H₂) gas supply

    • Celite or a suitable filter aid

  • Procedure:

    • To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq) in ethyl acetate, add 10 wt% Pd/C catalyst (typically 5-10 mol%).[1][7]

    • Vigorously stir the suspension under a hydrogen atmosphere (1 atm, balloon or hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).[1]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

    • The product can be purified further by distillation if necessary.[7]

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a highly selective approach to resolving racemic mixtures. For N-protected (±)-(Piperidin-2-yl)methanol, lipases such as Candida antarctica Lipase B (CALB) can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.[10]

G Racemic N-Boc-(±)-(Piperidin-2-yl)methanol Enzyme CALB, Vinyl Acetate Racemic->Enzyme Separation Chromatographic Separation Enzyme->Separation S_Alcohol Unreacted N-Boc-(S)-(Piperidin-2-yl)methanol R_Acetate Product N-Boc-(R)-Piperidin-2-ylmethylacetate Separation->S_Alcohol Separation->R_Acetate G core This compound N_Alkylation N-Alkylation core->N_Alkylation R-X, Base or RCHO, NaBH(OAc)₃ N_Acylation N-Acylation core->N_Acylation RCOCl or (RCO)₂O N_Arylation N-Arylation core->N_Arylation Ar-X, Pd-cat. O_Acetylation O-Acetylation core->O_Acetylation Ac₂O, Base O_Alkylation O-Alkylation (Ether Formation) core->O_Alkylation R-X, NaH O_Oxidation Oxidation core->O_Oxidation [O]

References

The Stereochemical Landscape of (R)-Piperidin-2-ylmethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Piperidin-2-ylmethanol is a chiral synthetic building block of paramount importance in the pharmaceutical industry. Its rigid piperidine core and stereodefined hydroxymethyl group render it an invaluable precursor for the asymmetric synthesis of a multitude of bioactive molecules, including local anesthetics and various alkaloids. The precise control of its stereochemistry is not merely a matter of synthetic elegance but a critical determinant of therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of this compound, encompassing its synthesis, characterization, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine motif is a privileged structure in medicinal chemistry, gracing the molecular architecture of numerous approved drugs.[1] The introduction of a chiral center at the 2-position, as seen in piperidin-2-ylmethanol, dramatically expands the accessible chemical space and enables stereospecific interactions with biological targets. The two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[2] Therefore, the ability to synthesize and analyze enantiomerically pure forms of chiral building blocks like this compound is a cornerstone of modern drug development. This guide will focus on the (R)-enantiomer, a key intermediate in the synthesis of several important pharmaceuticals.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure this compound is the foundational step for its use as a chiral synthon. Several strategies have been successfully employed, each with its own set of advantages and considerations. We will explore two of the most robust and widely adopted methodologies: Enzymatic Kinetic Resolution and Catalytic Asymmetric Synthesis.

Enzymatic Kinetic Resolution: Harnessing Nature's Selectivity

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[3] This approach is often favored for its mild reaction conditions and high efficiency.

Causality of Experimental Choices:

  • N-Protection: The piperidine nitrogen is first protected, typically with a tert-butyloxycarbonyl (Boc) group. This is crucial for several reasons: it prevents the secondary amine from interfering with the enzymatic reaction, improves the solubility of the substrate in organic solvents, and facilitates handling and purification.[3]

  • Enzyme Selection: Lipases, particularly Candida antarctica Lipase B (CALB), are frequently employed for the acylation of alcohols. CALB exhibits excellent enantioselectivity for a broad range of substrates, including N-Boc-piperidin-2-ylmethanol.[3]

  • Acyl Donor: Vinyl acetate is a common acyl donor in EKR. The enol generated as a byproduct tautomerizes to acetaldehyde, driving the reaction forward and making the acylation effectively irreversible.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-N-Boc-piperidin-2-ylmethanol

  • N-Protection of (±)-Piperidin-2-ylmethanol:

    • Dissolve (±)-piperidin-2-ylmethanol (1.0 eq) in anhydrous dichloromethane.

    • Add triethylamine (1.5 eq) and stir at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dichloromethane.

    • Stir for 16 hours at room temperature and monitor by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(±)-(piperidin-2-yl)methanol. Purify by flash column chromatography if necessary.[3]

  • Enzymatic Kinetic Resolution:

    • To a solution of N-Boc-(±)-(piperidin-2-yl)methanol in anhydrous hexane, add immobilized Candida antarctica Lipase B (e.g., Novozym 435) and vinyl acetate.

    • Agitate the mixture on an orbital shaker and monitor the reaction progress by chiral HPLC.

    • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

    • Filter off the enzyme and concentrate the filtrate. The resulting mixture of N-Boc-(R)-piperidin-2-ylmethyl acetate and unreacted N-Boc-(S)-piperidin-2-ylmethanol can be separated by column chromatography.

  • Deprotection to Yield this compound:

    • The enantiomerically enriched N-Boc-(R)-piperidin-2-ylmethanol can be deprotected using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or 4M HCl in dioxane) to yield the final product.[3]

Workflow for Enzymatic Kinetic Resolution:

EKR_Workflow cluster_protection N-Protection cluster_ekr Enzymatic Kinetic Resolution cluster_deprotection Deprotection & Hydrolysis racemic_amine (±)-Piperidin-2-ylmethanol boc_protection Boc₂O, Et₃N, DCM racemic_amine->boc_protection racemic_boc_amine (±)-N-Boc-Piperidin-2-ylmethanol boc_protection->racemic_boc_amine ekr_step CALB, Vinyl Acetate racemic_boc_amine->ekr_step separation Chromatographic Separation ekr_step->separation s_alcohol (S)-N-Boc-Piperidin-2-ylmethanol separation->s_alcohol Unreacted r_acetate (R)-N-Boc-Piperidin-2-ylmethyl Acetate separation->r_acetate Acylated hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol_boc (R)-N-Boc-Piperidin-2-ylmethanol hydrolysis->r_alcohol_boc deprotection Acidic Deprotection r_alcohol_boc->deprotection final_product This compound deprotection->final_product

Caption: Workflow for the synthesis of this compound via Enzymatic Kinetic Resolution.

Catalytic Asymmetric Synthesis: A Direct Approach to Enantiopurity

Catalytic asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the need for resolution of a racemic mixture. The asymmetric reduction of a suitable prochiral precursor is a common and effective strategy.

Causality of Experimental Choices:

  • Precursor Selection: 2-Pyridinecarboxaldehyde or its derivatives can serve as prochiral precursors. The reduction of the carbonyl group or the pyridine ring can be controlled to yield the desired stereochemistry.

  • Chiral Catalyst: Chiral transition metal catalysts, often based on rhodium or iridium with chiral phosphine ligands, are employed to induce enantioselectivity in the hydrogenation reaction.[4] The choice of ligand is critical for achieving high enantiomeric excess (ee).

Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Precursor

A representative procedure involves the iridium-catalyzed enantioselective hydrogenation of a 2-alkoxycarbonyl pyridinium salt, which can be subsequently reduced to the desired alcohol.[4]

  • Formation of the Pyridinium Salt: React the corresponding pyridine-2-carboxylate with a suitable alkylating agent.

  • Asymmetric Hydrogenation: The pyridinium salt is hydrogenated under a hydrogen atmosphere in the presence of a chiral iridium catalyst.

  • Reduction of the Ester: The resulting chiral piperidine-2-carboxylate is then reduced to this compound using a suitable reducing agent like lithium aluminum hydride.

Logical Relationship in Asymmetric Synthesis:

Asymmetric_Synthesis precursor Pyridine-2-carboxylate Precursor pyridinium Pyridinium Salt precursor->pyridinium Alkylation chiral_piperidine (R)-Piperidine-2-carboxylate pyridinium->chiral_piperidine Asymmetric Hydrogenation (Chiral Ir Catalyst) final_product This compound chiral_piperidine->final_product Reduction (e.g., LiAlH₄)

Caption: Logical steps in the asymmetric synthesis of this compound.

Stereochemical Characterization

The confirmation of the stereochemical identity and purity of this compound is of utmost importance. A combination of analytical techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.[2] Both direct and indirect methods can be employed for the analysis of piperidin-2-ylmethanol.

Direct vs. Indirect Analysis: A Causal Explanation

  • Direct Analysis: This method utilizes a chiral stationary phase (CSP) that can directly differentiate between the two enantiomers. Polysaccharide-based CSPs are particularly effective for resolving piperidine derivatives.[2] The primary challenge with direct analysis of piperidin-2-ylmethanol is its weak UV chromophore, which can lead to low sensitivity.

  • Indirect Analysis: To overcome the sensitivity issue, pre-column derivatization with a chromophore-containing agent can be performed. This involves reacting the analyte with a chiral or achiral derivatizing agent to form diastereomers or a more easily detectable derivative, respectively. For instance, derivatization with 3,5-dinitrobenzoic acid introduces a strong chromophore, enhancing UV detection.[2]

Experimental Protocol: Direct Chiral HPLC Analysis

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1 v/v/v).[2] The diethylamine is added to improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.

  • Detection: UV at a low wavelength (e.g., 210 nm) or a more universal detector like a refractive index (RI) detector.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Data Presentation: Chiral HPLC Parameters

ParameterDirect AnalysisIndirect Analysis (with 3,5-dinitrobenzoic acid)
Stationary Phase Polysaccharide-based CSPC18 or other suitable achiral phase
Mobile Phase n-Hexane/Isopropanol/DEAAcetonitrile/Water with buffer
Detection UV (low wavelength) or RIUV (e.g., 254 nm)
Key Advantage Simpler sample preparationHigher sensitivity
Key Disadvantage Lower sensitivityAdditional derivatization step

Workflow for Chiral HPLC Analysis:

HPLC_Workflow sample This compound Sample direct_path Direct Analysis sample->direct_path indirect_path Indirect Analysis sample->indirect_path chiral_hplc Chiral HPLC (CSP) direct_path->chiral_hplc derivatization Derivatization (e.g., 3,5-dinitrobenzoic acid) indirect_path->derivatization achiral_hplc Achiral HPLC (e.g., C18) derivatization->achiral_hplc data_analysis Data Analysis (Enantiomeric Excess Determination) chiral_hplc->data_analysis achiral_hplc->data_analysis

Caption: Workflow for the determination of enantiomeric excess of this compound by chiral HPLC.

NMR Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of piperidin-2-ylmethanol, specialized NMR techniques are required for stereochemical assignment. The use of chiral solvating agents or chiral derivatizing agents can induce diastereotopic shifts in the NMR spectra of enantiomers, allowing for their differentiation and the determination of enantiomeric purity.

Optical Rotation

The measurement of specific rotation using a polarimeter is a classical method for characterizing chiral compounds. Enantiomerically pure this compound will exhibit a specific optical rotation value that is equal in magnitude but opposite in sign to its (S)-enantiomer. This value is a critical quality control parameter.

Application in Drug Synthesis: The Case of Ropivacaine and Levobupivacaine

This compound is a key chiral precursor in the synthesis of several important pharmaceuticals, most notably the long-acting local anesthetics ropivacaine and levobupivacaine.[5][6] The stereochemistry of the piperidine ring is crucial for the pharmacological activity and reduced cardiotoxicity of these drugs compared to their racemic counterparts.

The synthesis of these anesthetics typically involves the oxidation of this compound to the corresponding (R)-pipecolic acid, followed by amidation with 2,6-dimethylaniline and subsequent N-alkylation.[5]

Synthetic Pathway to Ropivacaine:

Ropivacaine_Synthesis start This compound oxidation Oxidation start->oxidation pipecolic_acid (R)-Pipecolic Acid oxidation->pipecolic_acid amidation Amidation with 2,6-dimethylaniline pipecolic_acid->amidation intermediate (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide amidation->intermediate alkylation N-Alkylation with 1-bromopropane intermediate->alkylation ropivacaine Ropivacaine alkylation->ropivacaine

Caption: Synthetic pathway from this compound to Ropivacaine.

Conclusion

The stereochemistry of this compound is a critical aspect that underpins its utility as a premier chiral building block in the pharmaceutical industry. A thorough understanding of its enantioselective synthesis and rigorous stereochemical characterization are essential for the development of safe and effective drugs. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to confidently work with this important chiral molecule and unlock its full potential in the creation of novel therapeutics.

References

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of (R)-Piperidin-2-ylmethanol via Acid-Catalyzed Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of pharmaceuticals due to its favorable pharmacological properties.[1][2][3] (R)-Piperidin-2-ylmethanol, in particular, serves as a critical chiral building block for synthesizing complex molecular architectures. This document provides a comprehensive, field-proven guide for the synthesis of this compound through the acid-catalyzed deprotection of its N-Boc protected precursor, tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for synthesis and purification, and outline rigorous analytical methods for product characterization and quality control. The methodologies described herein are designed for reliability, scalability, and high fidelity, ensuring the production of enantiomerically pure material suitable for drug discovery and development pipelines.

The Scientific Rationale: Mechanism of Acid-Catalyzed Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[4][5][6] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, while being readily and cleanly cleaved under acidic conditions.[7] This orthogonality is fundamental to multi-step synthetic strategies.

The deprotection reaction proceeds via a well-established acid-catalyzed E1 elimination mechanism:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as hydrochloric acid (HCl). This step activates the Boc group, making it a better leaving group.[8]

  • Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to release a highly stable tert-butyl cation and a transient carbamic acid intermediate.[6][9]

  • Irreversible Gas Formation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion. The tert-butyl cation is subsequently neutralized, typically by reacting with a nucleophile or through elimination to form isobutene gas.

This mechanism is highly efficient and selective, making it the preferred method for Boc removal in many synthetic contexts.[10][11][12]

Caption: Acid-catalyzed mechanism for Boc group removal.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details the deprotection using a commercially available solution of 4M HCl in 1,4-dioxane. This reagent is highly effective, and the resulting hydrochloride salt of the product often precipitates from the reaction mixture, simplifying its isolation and purification.[13][14]

Materials and Equipment
Reagents & MaterialsEquipment
tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylateRound-bottom flask with magnetic stir bar
4.0 M Hydrochloric acid in 1,4-dioxane (anhydrous)Magnetic stir plate
Diethyl ether (anhydrous)Ice-water bath
Dichloromethane (DCM)Rotary evaporator
Saturated aqueous sodium bicarbonate (NaHCO₃)Buchner funnel and filter flask
Anhydrous sodium sulfate (Na₂SO₄)Standard laboratory glassware
TLC plates (silica gel 60 F₂₅₄)pH paper or meter
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq). Dissolve the starting material in a minimal amount of a suitable solvent like methanol or dioxane, or proceed directly if using the HCl solution as the solvent.

  • Acid Addition: Under ambient temperature, slowly add the 4M solution of HCl in 1,4-dioxane (3-5 eq.) to the stirred solution of the starting material. CAUTION: The reaction may be exothermic. An ice bath can be used for cooling if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[15] In many cases, the product will precipitate from the solution as a white solid (the hydrochloride salt).[13]

  • Product Isolation (as HCl salt):

    • Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any residual starting material or soluble impurities.

    • Dry the white solid under high vacuum to yield pure this compound hydrochloride.

  • Conversion to Free Amine (Optional):

    • Dissolve the obtained hydrochloride salt in water.

    • Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is >9.

    • Extract the aqueous layer multiple times (3x) with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[14]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.[15][16]

Synthesis Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation start 1. Dissolve N-Boc Precursor add_acid 2. Add 4M HCl in Dioxane start->add_acid stir 3. Stir at Room Temp (1-4h) add_acid->stir monitor 4. Monitor by TLC/LC-MS stir->monitor precipitate 5. Precipitate with Ether monitor->precipitate Reaction Complete filtrate 6. Filter & Wash Solid precipitate->filtrate dry 7. Dry Under Vacuum filtrate->dry product_hcl Product: (R)-Piperidin-2-yl- methanol • HCl dry->product_hcl

Caption: Experimental workflow for the synthesis of the HCl salt.

Product Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Structural Confirmation
TechniqueExpected Results for this compound
¹H NMR (in CDCl₃)Expected chemical shifts (δ, ppm): ~3.5 (m, 1H), ~3.3 (m, 1H), ~3.0 (d, 1H), ~2.6 (m, 2H), ~2.3 (br s, 2H, -OH and -NH), ~1.7 (m, 1H), ~1.5 (m, 2H), ~1.4 (m, 2H), ~1.1 (m, 1H). Note that peaks for -OH and -NH are broad and may shift or exchange with D₂O.[16]
¹³C NMR Characteristic peaks for the piperidine ring carbons and the hydroxymethyl group are expected.
Mass Spec. (ESI+)Expected m/z: 116.1070 [M+H]⁺ for C₆H₁₄NO⁺.
Enantiomeric Purity Assessment

Confirming the enantiomeric excess (e.e.) is the most critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[17][18] Due to the lack of a strong UV chromophore in the parent molecule, a pre-column derivatization step is often employed to enhance detectability and improve separation.[19]

Protocol: Chiral HPLC via Derivatization with 3,5-Dinitrobenzoyl chloride

  • Derivatization: React a small sample of the synthesized this compound with 3,5-dinitrobenzoyl chloride in the presence of a non-chiral base (e.g., triethylamine) to form the diastereomeric ester/amide.

  • Analysis: Inject the derivatized sample onto a chiral column.

HPLC ParameterTypical Condition
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Kromasil CHI-DMB, Chiralpak AD-H, or similar.
Mobile Phase A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result Baseline separation of the two enantiomeric peaks. The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers.[17][19][20]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid; short reaction time.Add additional equivalents of HCl/dioxane solution. Extend the reaction time and continue to monitor by TLC/LC-MS.
Low Yield Product is partially soluble in the ether wash.Ensure the diethyl ether used for washing is ice-cold to minimize solubility losses. Do not overwash the product.
Product is an oil/gummy Product is not the HCl salt or is impure.Ensure sufficient acid was used to form the salt. If isolating the free amine, ensure the basic work-up and extraction were thorough. Consider purification by column chromatography.
Poor Chiral Purity Starting material was not enantiomerically pure.Verify the enantiomeric purity of the starting N-Boc protected material using a similar chiral HPLC method.

Conclusion

The acid-catalyzed deprotection of tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate using hydrochloric acid in dioxane is a highly efficient, reliable, and scalable method for producing high-purity this compound hydrochloride. The protocol is straightforward, utilizes common reagents, and the crystalline nature of the hydrochloride salt product facilitates simple and effective purification. By following the detailed procedures and analytical checks outlined in this guide, researchers can confidently synthesize this invaluable chiral building block for application in pharmaceutical research and development.

References

Enantioselective synthesis of piperidine derivatives using organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Enantioselective Synthesis of Piperidine Derivatives via Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Achieving stereochemical control during its synthesis is paramount, as the biological activity of piperidine-containing molecules is critically dependent on their three-dimensional structure. This application note provides a comprehensive guide to the enantioselective synthesis of piperidine derivatives using organocatalysis, a powerful and sustainable alternative to traditional metal-based catalysis. We will explore the core mechanistic strategies, present detailed, field-proven protocols, and offer insights into experimental design and troubleshooting. This guide is intended to empower researchers to leverage organocatalysis for the efficient and precise construction of stereochemically complex piperidine targets.

Introduction: The Strategic Value of Chiral Piperidines & Organocatalysis

The Piperidine Scaffold in Modern Pharmaceuticals

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous structural motifs in FDA-approved drugs.[3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to act as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation. From antipsychotics like Haloperidol to ADHD medications such as Ritalin, the piperidine core is integral to therapeutic function. The development of synthetic methods that provide precise control over the stereochemistry of substituents on the piperidine ring remains a significant challenge and a highly sought-after goal in drug discovery.[2]

The Organocatalytic Revolution

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a transformative field in asymmetric synthesis. Unlike their metal-based counterparts, organocatalysts are often less sensitive to air and moisture, are derived from readily available natural sources (like amino acids and cinchona alkaloids), and align with the principles of green chemistry.[4][5][6] For the synthesis of chiral piperidines, organocatalysis offers unique mechanistic pathways, often affording high levels of enantioselectivity under mild reaction conditions.[7][8]

Core Organocatalytic Strategies and Mechanisms

The enantioselective construction of the piperidine ring via organocatalysis is primarily achieved through a few powerful activation modes. Understanding these mechanisms is key to selecting the appropriate catalyst and reaction conditions for a given synthetic target.

Iminium Ion Catalysis: The Asymmetric Aza-Diels-Alder Reaction

One of the most effective strategies involves the formation of a transient, chiral iminium ion. Secondary amine catalysts, such as derivatives of proline or diphenylprolinol silyl ether, react with α,β-unsaturated aldehydes or ketones. This condensation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for attack by a diene. In the context of piperidine synthesis, an aza-Diels-Alder reaction between an activated enal and an imine (acting as the azadiene component) provides a direct route to tetrahydropyridine precursors, which can be readily reduced to the desired piperidines. The stereochemistry is directed by the chiral catalyst, which shields one face of the iminium ion intermediate.

Iminium_Catalysis cluster_cycle Iminium Catalytic Cycle CAT Chiral Amine Catalyst (R₂NH) IMINIUM Chiral Iminium Ion CAT->IMINIUM + Enal, -H₂O ENAL α,β-Unsaturated Aldehyde ENAL->IMINIUM CYCLOADDUCT_IMINIUM Cycloadduct Iminium Ion IMINIUM->CYCLOADDUCT_IMINIUM + Azadiene [4+2] Cycloaddition DIENE Azadiene (Imine) DIENE->CYCLOADDUCT_IMINIUM PRODUCT Enantioenriched Product CYCLOADDUCT_IMINIUM->PRODUCT + H₂O PRODUCT->CAT - Catalyst WATER H₂O WATER->PRODUCT caption Fig. 1: Iminium ion activation for aza-Diels-Alder reactions.

Fig. 1: Iminium ion activation for aza-Diels-Alder reactions.
Enamine Catalysis: Asymmetric Michael Additions and Cascade Reactions

Conversely, enamine catalysis involves the reaction of a chiral secondary amine with a saturated aldehyde or ketone. This process raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, transforming it into a potent nucleophile. This enamine can then participate in asymmetric conjugate additions (Michael additions) to suitable acceptors. Cascade reactions, where an initial Michael addition is followed by an intramolecular cyclization, are particularly powerful for constructing highly functionalized piperidine rings in a single step with excellent control over multiple stereocenters.[7][8][9]

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle CAT Chiral Amine Catalyst (R₂NH) ENAMINE Chiral Enamine (Nucleophile) CAT->ENAMINE + Ketone, -H₂O KETO Ketone/ Aldehyde KETO->ENAMINE ADDUCT_IMINIUM Adduct Iminium Ion ENAMINE->ADDUCT_IMINIUM + Acceptor Michael Addition ACCEPTOR Michael Acceptor ACCEPTOR->ADDUCT_IMINIUM PRODUCT Enantioenriched Product ADDUCT_IMINIUM->PRODUCT + H₂O PRODUCT->CAT - Catalyst WATER H₂O WATER->PRODUCT caption Fig. 2: Enamine activation for asymmetric Michael additions.

Fig. 2: Enamine activation for asymmetric Michael additions.
Chiral Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs), derived from BINOL, are highly effective Brønsted acid catalysts.[10][11] They operate by activating electrophiles, typically imines, through hydrogen bonding. This activation facilitates nucleophilic attack and controls the stereochemical outcome. CPAs are particularly effective for reactions like aza-Diels-Alder, Friedel-Crafts alkylations, and reductive aminations, providing a complementary approach to aminocatalysis.[10][12][13] The bifunctional nature of the catalyst, with both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, is often key to its high efficiency and stereocontrol.

Featured Protocol: Synthesis of a Functionalized Piperidine via a Proline-Catalyzed Cascade Reaction

This protocol details a three-component reaction to synthesize highly functionalized piperidines, a method noted for its operational simplicity and high atom economy.[4][5][6] The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration, all catalyzed by the simple amino acid L-proline.

Principle and Rationale

L-proline acts as a versatile catalyst, facilitating multiple steps in the cascade.[4][5] It can activate the aldehyde via iminium formation for the Knoevenagel condensation with the 1,3-dicarbonyl compound. Subsequently, it can activate the aniline via enamine formation to facilitate the nucleophilic attack on the Knoevenagel adduct. This multi-activation capability within a single catalytic cycle makes the process highly efficient. The choice of L-proline nitrate in some protocols leverages its properties as a recyclable ionic liquid, enhancing the green credentials of the synthesis.[4][5][6]

Materials and Reagents
  • Aromatic Aldehyde (e.g., Benzaldehyde): 3.5 mmol

  • Aniline: 3.5 mmol

  • 1,3-Dicarbonyl Compound (e.g., Dimedone): 1.75 mmol

  • L-Proline: 0.175 mmol (10 mol%)

  • Methanol (MeOH): 0.5 mL

  • Standard laboratory glassware, magnetic stirrer, TLC plates.

Step-by-Step Experimental Procedure
  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.75 mmol), aniline (3.5 mmol), the aromatic aldehyde (3.5 mmol), and L-proline (0.175 mmol).

  • Add methanol (0.5 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typical reaction times vary from 2-6 hours depending on the substrates).

  • Upon completion, a solid product will typically precipitate from the reaction mixture.

  • Filter the solid product under suction using a Büchner funnel.

  • Wash the solid with a small amount of cold methanol to remove any residual catalyst and unreacted starting materials.

  • Dry the product under vacuum to obtain the pure, highly functionalized piperidine derivative.

Characterization and Data Analysis
  • NMR Spectroscopy: Confirm the structure of the piperidine product using ¹H and ¹³C NMR. Key signals will include the diagnostic peaks for the piperidine ring protons and the substituent groups.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

  • Chiral HPLC (if applicable): While this specific multi-component reaction often yields a complex diastereomeric mixture, related enantioselective variants can be analyzed by chiral HPLC to determine the enantiomeric excess (ee).

Expected Results and Troubleshooting
ObservationPotential CauseSuggested Solution
Low Yield Incomplete reaction; Poor substrate reactivity.Increase reaction time. Gently warm the reaction mixture (e.g., to 40 °C). Ensure high purity of reagents, especially the aldehyde.
No Reaction Inactive catalyst.Use fresh, high-quality L-proline.
Formation of Side Products Knoevenagel adduct or other intermediates are observed.Ensure stoichiometric balance is correct. Room temperature is usually optimal to favor the full cascade over intermediate formation.
Difficulty in Purification Product is oily or does not precipitate.After the reaction, remove methanol under reduced pressure. Attempt to crystallize the product from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If necessary, purify by column chromatography.

Protocol II: Chiral Phosphoric Acid-Catalyzed Intramolecular Cyclization for Piperidine Synthesis

This protocol describes an enantioselective intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines, catalyzed by a BINOL-derived chiral phosphoric acid (CPA).[12][13]

Rationale and Application

This method is powerful for creating piperidines with defined stereocenters from acyclic precursors. The CPA catalyst protonates the acetal, facilitating the formation of an oxocarbenium ion. This ion is then trapped intramolecularly by the tethered nucleophile (e.g., an enol ether or alkene). The chiral environment created by the bulky CPA catalyst directs the cyclization to proceed with high enantioselectivity. The mechanism is thought to involve the formation of a mixed chiral phosphate acetal, which undergoes an SN2'-like displacement.[12][13]

Detailed Experimental Procedure
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral phosphoric acid catalyst (e.g., TRIP catalyst, 5 mol%) in a dry, non-polar solvent like toluene or dichloromethane (0.1 M).

  • Reaction Setup: In a separate flame-dried flask, dissolve the unsaturated acetal substrate (1.0 equiv) in the same solvent.

  • Initiation: Cool the substrate solution to the desired temperature (e.g., 0 °C or -20 °C). Add the catalyst solution dropwise via syringe.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS. These reactions can take from 12 to 48 hours.

  • Workup: Once the reaction is complete, quench it by adding a small amount of triethylamine or saturated sodium bicarbonate solution.

  • Extraction: Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched piperidine derivative.

Safety Considerations
  • Work with dry solvents under an inert atmosphere to prevent catalyst deactivation and side reactions.

  • Chiral phosphoric acids are acidic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Use a well-ventilated fume hood for all manipulations involving organic solvents.

Summary and Future Outlook

Organocatalysis has secured its place as an indispensable tool for the asymmetric synthesis of complex molecules. For the construction of chiral piperidines, it offers a diverse range of activation modes—from iminium and enamine catalysis to Brønsted acid catalysis—that enable the creation of these valuable scaffolds with high levels of stereocontrol. The operational simplicity, mild conditions, and favorable environmental profile make these methods highly attractive for both academic research and industrial drug development.

Future developments will likely focus on the discovery of new catalytic systems with even broader substrate scopes, the development of novel cascade reactions to build molecular complexity more efficiently, and the integration of organocatalysis with other catalytic paradigms, such as biocatalysis, to create powerful hybrid synthetic strategies.[14]

References

Application Note & Protocol: Asymmetric Synthesis of Polysubstituted Piperidines via Rh-Catalyzed Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The polysubstituted piperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its rigid, three-dimensional structure allows for precise spatial presentation of functional groups, making it an ideal framework for interacting with biological targets. This guide provides an in-depth exploration of a powerful and elegant strategy for their stereocontrolled synthesis: the Rhodium (Rh)-catalyzed asymmetric cycloaddition. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss the critical parameters that govern its success, providing researchers in drug development and organic synthesis with a comprehensive resource for accessing these valuable molecules.

Introduction: The Significance of Piperidines in Drug Discovery

Piperidine rings are ubiquitous in nature and medicine. It is estimated that this heterocyclic system is present in over 20 currently marketed drugs, targeting a wide array of conditions from ADHD (Methylphenidate) to schizophrenia (Risperidone). The therapeutic efficacy of these molecules is often critically dependent on the specific substitution pattern and, most importantly, the stereochemistry of the substituents on the piperidine core. Traditional methods for synthesizing these structures can be lengthy and often lack precise stereocontrol, necessitating tedious chiral resolutions.

Asymmetric catalysis offers a more efficient and elegant solution. Among the various transition-metal-catalyzed methods, Rh-catalyzed cycloadditions have emerged as a particularly robust and versatile tool. These reactions allow for the rapid construction of the piperidine core with multiple stereocenters in a single, highly controlled step, often with exceptional levels of enantioselectivity.

Mechanistic Principles: The Rh-Catalyzed [4+2] Cycloaddition

A prominent strategy for piperidine synthesis involves the formal [4+2] cycloaddition between a 1,3-diene and an imine, where the imine acts as the dienophile. However, a direct thermal or Lewis acid-catalyzed process often suffers from high activation barriers and lack of stereocontrol. A more contemporary and effective approach involves the use of vinylallenes as a four-carbon (C4) partner, which react with imines in the presence of a chiral Rh(I) catalyst.

The generally accepted mechanism for this transformation avoids the formation of a traditional vinyliminium intermediate and instead proceeds through a unique pathway involving metallacyclic intermediates. The key to the reaction's success lies in the ability of the Rh(I) catalyst, modified with a chiral diphosphine ligand (e.g., BINAP), to coordinate with the vinylallene and orchestrate the entire cycloaddition process stereoselectively.

Rh_Catalyzed_Cycloaddition_Mechanism cluster_cycle Catalytic Cycle cat [Rh(I)L*] node1 Coordination Complex A cat->node1 + Vinylallene va Vinylallene va->node1 imine Imine (R-N=CHR') node3 Imine Coordination/Insertion imine->node3 node2 Oxidative Cyclization node1->node2 rhodacycle1 Rhodacyclopentene Intermediate B node2->rhodacycle1 rhodacycle1->node3 rhodacycle2 Seven-Membered Rhodacycle C node3->rhodacycle2 node4 Reductive Elimination rhodacycle2->node4 node4->cat Regenerates Catalyst product Polysubstituted Piperidine node4->product

Figure 1: Proposed catalytic cycle for the Rh(I)-catalyzed [4+2] cycloaddition of a vinylallene and an imine.

Causality Behind the Choices:

  • Why Rhodium? Rhodium(I) complexes are excellent π-acids and can readily undergo the oxidative cyclization and reductive elimination steps crucial for this catalytic cycle. Precatalysts like [Rh(CO)2Cl]2 or [Rh(cod)Cl]2 are often used because they are stable and easily activated in situ.

  • The Role of the Chiral Ligand (L*): The reaction's asymmetry is induced by a chiral phosphine ligand coordinated to the rhodium center. These ligands, often possessing C2 symmetry (e.g., BINAP, SEGPHOS), create a chiral pocket around the metal.[1][2] This environment forces the incoming substrates (vinylallene and imine) to coordinate in a specific orientation, which in turn dictates the absolute stereochemistry of the newly formed stereocenters in the product. The electronic properties of the ligand—whether it is electron-rich or electron-poor—can also significantly impact the catalyst's reactivity and turnover number.[3]

  • Vinylallenes as the C4 Component: Vinylallenes are highly versatile substrates.[4] The allene moiety is highly reactive and readily engages in oxidative cyclization with the Rh(I) center to form a rhodacyclopentene intermediate (B), which is the key step initiating the cycloaddition.

Application Protocol: A General Procedure

This section provides a representative, field-proven protocol for the asymmetric synthesis of a polysubstituted piperidine. Researchers must first perform appropriate risk assessments and adhere to all laboratory safety protocols. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

Materials and Reagents
  • Rh-precatalyst: [Rh(CO)2Cl]2 (or similar Rh(I) source)

  • Chiral Ligand: (S)-BINAP (or other chiral diphosphine)

  • Substrates: Substituted Vinylallene, N-protected Imine (e.g., N-tosyl or N-nosyl for activation)

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene

  • Standard lab equipment: Schlenk flasks, syringes, magnetic stirrer, heating mantle/oil bath, inert atmosphere line.

Step-by-Step Experimental Workflow

Experimental_Workflow start Start: Inert Atmosphere Setup cat_prep Catalyst Preparation: [Rh(CO)2Cl]2 + Ligand in Solvent, Stir start->cat_prep sub_add Substrate Addition: Add Imine, then Vinylallene via Syringe cat_prep->sub_add reaction Reaction: Heat to 80-100 °C Monitor by TLC/LC-MS sub_add->reaction workup Workup: Cool, Concentrate, Silica Gel Plug reaction->workup purify Purification: Flash Column Chromatography workup->purify end Final Product: Characterization (NMR, HRMS, Chiral HPLC) purify->end

Figure 2: General experimental workflow for the Rh-catalyzed cycloaddition.

Protocol Details:

  • Catalyst Activation (In Situ): To a flame-dried Schlenk flask under Argon, add the Rh-precatalyst (e.g., [Rh(CO)2Cl]2, 1.5 mol%) and the chiral ligand (e.g., (S)-BINAP, 3.3 mol%).

    • Expertise Note: A slight excess of ligand relative to the dimeric Rh source ensures that all active rhodium centers are complexed with the chiral ligand, preventing the formation of achiral or less active catalytic species.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a final concentration of ~0.1 M with respect to the limiting reagent). Stir the resulting solution at room temperature for 20-30 minutes. The solution should become homogeneous.

  • Substrate Addition: Add the N-protected imine (1.2 equivalents) to the flask, followed by the vinylallene (1.0 equivalent, limiting reagent). The addition should be done sequentially.

    • Trustworthiness Note: Using a slight excess of the imine can help drive the reaction to completion, especially if the vinylallene is prone to decomposition or side reactions under the reaction conditions.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the vinylallene is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure polysubstituted piperidine product.

  • Characterization: The structure of the final product is confirmed by 1H NMR, 13C NMR, and HRMS. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data, Scope, and Limitations

The success of the Rh-catalyzed cycloaddition is highly dependent on the choice of catalyst, ligand, and substrates. The following table summarizes typical findings from the literature to guide experimental design.

Parameter Observation / Guideline Typical Result Reference Insight
Chiral Ligand Axially chiral biaryl phosphines like BINAP and its derivatives are highly effective. Electron-donating ligands can sometimes increase reactivity.>90% eeThe rigid backbone and specific dihedral angle of these ligands are crucial for creating a well-defined chiral pocket around the Rh center.[3]
Imine N-Protecting Group Electron-withdrawing groups (e.g., Tosyl, Nosyl) are essential. They activate the imine C=N bond towards nucleophilic attack by the rhodacycle.High YieldsUnactivated imines are generally poor substrates for this transformation.
Vinylallene Substituents The reaction tolerates a wide range of alkyl and aryl substituents at various positions on the vinylallene backbone.60-95% YieldSteric hindrance near the reacting centers can sometimes lower the reaction rate and yield.
Solvent Non-coordinating, relatively high-boiling solvents like toluene or 1,4-dioxane are preferred.Reproducible ResultsCoordinating solvents can compete with the substrates for binding sites on the Rh catalyst, inhibiting the reaction.

Troubleshooting and Self-Validation

A robust protocol must be self-validating. Here are common issues and checkpoints:

  • Low Conversion:

    • Check: Ensure reagents and solvent are strictly anhydrous and degassed. Oxygen and water can deactivate the catalyst.

    • Solution: Re-purify solvent and reagents. Increase catalyst loading slightly (e.g., from 3 mol% to 5 mol%).

  • Low Enantioselectivity (ee):

    • Check: Purity of the chiral ligand. Ensure the Rh:Ligand ratio is correct.

    • Solution: A background, non-catalyzed or achirally-catalyzed reaction may be occurring. Try running the reaction at a lower temperature, even if it requires a longer reaction time. Screen alternative chiral ligands.

  • Formation of Side Products:

    • Check: Vinylallene stability. These substrates can sometimes isomerize or polymerize at high temperatures.

    • Solution: Add the vinylallene slowly to the hot reaction mixture containing the catalyst and imine to maintain a low instantaneous concentration.

Conclusion

The Rh-catalyzed asymmetric cycloaddition of vinylallenes and imines represents a state-of-the-art method for the rapid and stereocontrolled synthesis of polysubstituted piperidines. By understanding the key mechanistic principles and carefully controlling the experimental parameters—particularly the choice of chiral ligand—researchers can access a diverse array of complex chiral piperidines. The protocols and insights provided herein serve as a comprehensive guide for scientists aiming to leverage this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities for medicine and beyond.

References

(R)-Piperidin-2-ylmethanol in Asymmetric Catalysis: Principles, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

(R)-Piperidin-2-ylmethanol is a cornerstone chiral building block in modern asymmetric synthesis. Its rigid piperidine framework, combined with a primary alcohol and a secondary amine, provides a versatile scaffold for developing highly effective chiral ligands and organocatalysts. The stereocenter at the C2 position is pivotal for inducing high levels of enantioselectivity in a wide range of chemical transformations. This guide offers an in-depth exploration of its applications, presenting detailed experimental protocols, mechanistic discussions, and field-proven insights for researchers in organic synthesis and medicinal chemistry.

Foundational Principles: The Versatility of a Chiral Scaffold

The efficacy of this compound in asymmetric catalysis stems from its unique structural attributes. The piperidine ring exists in a stable chair conformation, which provides a predictable and rigid chiral environment. The presence of two distinct functional groups—a primary alcohol and a secondary amine—allows for selective modifications, enabling the synthesis of a diverse library of derivatives.[1] These derivatives are broadly classified into two main categories of catalysts.

Precursor to Chiral Ligands for Transition-Metal Catalysis

This compound is an excellent precursor for P,N and N,O-bidentate ligands, which are crucial in transition-metal catalysis.[2] The nitrogen of the piperidine ring and the oxygen of the alcohol can coordinate to a metal center, forming a stable chelate ring. Further functionalization, such as N-protection with a tosyl group, enhances the ligand's electronic properties and steric bulk, creating a well-defined chiral pocket around the metal.[3] This strategy has been successfully applied in numerous reactions, including:

  • Asymmetric Transfer Hydrogenation: Rhodium and Ruthenium complexes bearing these ligands are highly effective for the reduction of prochiral ketones and imines.[4][5]

  • Carbon-Carbon Bond Formation: Chiral zinc-aminoalkoxide complexes formed in-situ can catalyze the enantioselective addition of organozinc reagents to imines.[3]

Precursor to Chiral Organocatalysts

Beyond metal catalysis, this compound serves as a starting material for potent organocatalysts. By oxidizing the primary alcohol to a carboxylic acid, one can synthesize (R)-pipecolic acid, a homolog of the well-known organocatalyst L-proline. These catalysts operate via enamine or iminium ion intermediates, mimicking the activation modes of natural aldolase enzymes.[6][7] This approach is particularly effective for:

  • Asymmetric Aldol Reactions

  • Asymmetric Michael Additions

  • Asymmetric Mannich Reactions

The structural analogy to proline-based systems suggests a strong aptitude for mediating a variety of stereoselective transformations.[6]

Experimental Protocols and Applications

The following protocols provide detailed, step-by-step methodologies for two key applications of this compound derivatives.

Protocol 1: Rh-Catalyzed Asymmetric Transfer Hydrogenation of an Aromatic Ketone

This protocol details the use of an N-tosylated derivative of this compound as a chiral ligand for the rhodium-catalyzed asymmetric transfer hydrogenation of acetophenone, using a formic acid/triethylamine mixture as the hydrogen source.

Experimental Workflow

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, Anhydrous

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Acetophenone

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Dichloromethane (DCM), Anhydrous

  • Sodium Bicarbonate (NaHCO₃), Saturated Solution

Procedure:

  • Ligand Synthesis: N-Tosyl-(R)-Piperidin-2-ylmethanol a. Dissolve this compound (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to 0 °C. b. Add anhydrous pyridine (1.2 eq), followed by a solution of TsCl (1.1 eq) in anhydrous DCM dropwise. c. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours. d. Quench the reaction with water and extract the product with DCM (3x). e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude material by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure ligand.

  • Asymmetric Transfer Hydrogenation a. To a flame-dried Schlenk flask under argon, add [RhCp*Cl₂]₂ (0.005 eq, 0.5 mol%) and the N-tosylated ligand (0.011 eq, 1.1 mol%). b. Add the formic acid/triethylamine azeotrope (5.0 mL per mmol of substrate). c. Stir the mixture at 40 °C for 15 minutes to pre-form the active catalyst. d. Add acetophenone (1.0 eq) to the catalyst solution. e. Stir the reaction mixture at 40 °C for 24 hours, monitoring progress by TLC or GC. f. Upon completion, cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution. g. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the product by flash column chromatography. Determine enantiomeric excess (e.e.) by chiral HPLC.

Quantitative Data Summary

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)e.e. (%)
Acetophenone0.52495>98 (R)
1-Indanone0.5249297 (R)
4-Methoxyacetophenone0.53690>98 (R)

Causality & Mechanistic Insights:

  • Why N-Tosylation? The bulky tosyl group provides essential steric hindrance to create a well-defined chiral pocket.[3] It also increases the acidity of the N-H proton (if present in the active species), which can be crucial for the catalytic cycle.

  • The Hydrogen Source: The formic acid/triethylamine mixture is a safer and more convenient alternative to high-pressure H₂ gas.[4] Formic acid decomposes in the presence of the catalyst to provide the hydride species for the reduction.

  • Stereocontrol: The stereochemical outcome is dictated by the approach of the ketone to the Rh-hydride species. The chiral ligand blocks one face of the metal center, forcing the ketone to coordinate in a specific orientation that leads to the preferential formation of the (R)-alcohol.

Protocol 2: Organocatalyzed Asymmetric Aldol Reaction

This protocol describes the synthesis of (R)-pipecolic acid from this compound and its subsequent use as an organocatalyst in the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Catalytic Cycle

G Catalyst (R)-Pipecolic Acid Ketone Cyclohexanone Catalyst->Ketone - H2O Enamine Chiral Enamine Intermediate Ketone->Enamine Formation Aldehyde 4-Nitrobenzaldehyde Enamine->Aldehyde Re-face attack Iminium_Adduct Iminium Adduct Aldehyde->Iminium_Adduct C-C Bond Formation Iminium_Adduct->Catalyst Regeneration Product anti-Aldol Product Iminium_Adduct->Product Hydrolysis

References

Application Notes and Protocols for the N-Protection of (R)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of N-Protection

(R)-Piperidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse synthetic elaborations. However, the nucleophilic and basic character of the piperidine nitrogen often interferes with desired chemical transformations at the hydroxyl group or other sites.[1][2] Consequently, transiently masking or "protecting" the secondary amine is a critical strategic step to ensure chemoselectivity and achieve the desired synthetic outcome.[2][3]

This technical guide provides an in-depth overview and detailed protocols for the N-protection of this compound using three of the most common and versatile amine protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[4][5] The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal, a concept known as orthogonal protection.[2][3][6]

Core Principles of Amine Protection

The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions intended for other parts of the molecule.

  • Easy to remove selectively in high yield under conditions that do not affect other functional groups.

The protecting groups discussed herein—Boc, Cbz, and Fmoc—are all carbamates, which effectively decrease the nucleophilicity and basicity of the amine nitrogen.[2][3]

Section 1: The Boc Group - Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability to a wide range of reagents and its facile removal under acidic conditions.[7][8]

Causality of Choice: The Boc group is an excellent choice when subsequent synthetic steps involve basic, hydrogenolytic, or nucleophilic conditions. Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane is clean and efficient.[5][8][9]

Reaction Mechanism: Boc Protection

The protection reaction proceeds via nucleophilic attack of the secondary amine of this compound on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. A base, such as triethylamine (Et₃N), is typically added to neutralize the protonated amine intermediate and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.[7][8]

Boc_Protection_Mechanism cluster_start Reactants cluster_reaction Reaction cluster_product Products Piperidine This compound Nucleophilic_Attack Nucleophilic Attack Piperidine->Nucleophilic_Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Nucleophilic_Attack Base Base (e.g., Et₃N) Base->Nucleophilic_Attack Assists Protected_Amine N-Boc-(R)-Piperidin-2-ylmethanol Nucleophilic_Attack->Protected_Amine Byproducts t-Butoxide + CO₂ + Protonated Base Nucleophilic_Attack->Byproducts

Caption: Mechanism of N-Boc protection.

Detailed Experimental Protocol: N-Boc Protection

This protocol describes the standard procedure for the N-protection of this compound using (Boc)₂O.[1][10]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the stirred solution.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Boc-(R)-Piperidin-2-ylmethanol by flash column chromatography on silica gel if necessary.[9]

Protocol: Boc Deprotection

The Boc group is typically removed using strong acids.[8]

Procedure (TFA Method):

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.[7]

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.[9]

Section 2: The Cbz Group - Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a classic amine protecting group.[11] Its key feature is its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[6][12][13]

Causality of Choice: The Cbz group is ideal for syntheses that require acidic or basic reaction conditions where a Boc or Fmoc group would be unstable. It is orthogonal to both Boc and Fmoc protection.[6][11] It is particularly useful when the molecule contains functional groups sensitive to acid but stable to reduction.

Reaction Mechanism: Cbz Protection

The amine is acylated using benzyl chloroformate (Cbz-Cl). The reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the carbonyl carbon of Cbz-Cl, displacing the chloride leaving group. A base is required to scavenge the HCl generated during the reaction.[13][14][15]

Cbz_Protection_Workflow Start This compound Reaction N-Acylation Start->Reaction Reagents Benzyl Chloroformate (Cbz-Cl) + Base (e.g., NaHCO₃) Reagents->Reaction Product N-Cbz-(R)-Piperidin-2-ylmethanol Reaction->Product

Caption: Workflow for N-Cbz protection.

Detailed Experimental Protocol: N-Cbz Protection

This protocol uses Schotten-Baumann conditions, which are effective for acylating amines.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF, and Water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add Na₂CO₃ (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring the biphasic mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC.

  • Work-up:

    • Dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if required.

Protocol: Cbz Deprotection (Catalytic Hydrogenolysis)

This is the most common and mildest method for Cbz group removal.[11][13]

Materials:

  • N-Cbz protected compound

  • Palladium on carbon (10% Pd/C), 5-10 wt%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected compound in MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas (this cycle should be repeated 3 times).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6][11]

Section 3: The Fmoc Group - Base-Labile Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is valuable in solution-phase chemistry as well.[16][17] Its defining characteristic is its stability to acid and hydrogenolysis but extreme lability to bases, typically secondary amines like piperidine.[16][18][19]

Causality of Choice: The Fmoc group is selected when orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups is required. The mild, non-hydrolytic conditions for its removal are compatible with many sensitive functional groups.[18]

Reaction Mechanism: Fmoc Deprotection

Fmoc deprotection is a β-elimination reaction initiated by a base (e.g., piperidine). The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the carbamate and formation of a dibenzofulvene (DBF) intermediate. The secondary amine base then traps the reactive DBF, driving the reaction to completion.[20]

Fmoc_Deprotection_Mechanism cluster_start Reactants cluster_reaction Mechanism cluster_product Products Fmoc_Amine N-Fmoc Protected Amine Proton_Abstraction Proton Abstraction Fmoc_Amine->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Trapping DBF Trapping Piperidine->DBF_Trapping traps Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Beta_Elimination->DBF_Trapping forms Dibenzofulvene Free_Amine Deprotected Amine Beta_Elimination->Free_Amine Adduct Dibenzofulvene-Piperidine Adduct DBF_Trapping->Adduct

Caption: Mechanism of base-mediated Fmoc deprotection.

Detailed Experimental Protocol: N-Fmoc Protection

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water, or DMF

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of aqueous NaHCO₃ (10% solution) and dioxane.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.[]

  • Work-up:

    • Add water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with 1 M HCl and then with brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

Protocol: Fmoc Deprotection

Materials:

  • N-Fmoc protected compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound in DMF.

  • Add piperidine to the solution to create a 20% (v/v) mixture.[16][22][23]

  • Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within 30 minutes.[6]

  • Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with a large volume of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer extensively with water to remove DMF and the dibenzofulvene-piperidine adduct, followed by a brine wash.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Summary and Data Presentation

The selection of a protecting group is a critical decision in a synthetic campaign. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc groups for the N-protection of this compound.

Protecting Group Reagent for Protection Common Deprotection Conditions Stability Profile Orthogonality
Boc (tert-Butoxycarbonyl)(Boc)₂OStrong Acid (TFA, HCl in Dioxane)[5][9]Stable to base, hydrogenolysis, weak nucleophiles.Orthogonal to Cbz and Fmoc.
Cbz (Benzyloxycarbonyl)Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[11][13]Stable to acid and base.Orthogonal to Boc and Fmoc.[6]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (20% Piperidine in DMF)[16][18]Stable to acid, hydrogenolysis.[17]Orthogonal to Boc and Cbz.[6]

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious use of nitrogen protecting groups. The Boc, Cbz, and Fmoc groups offer a powerful and versatile toolkit, each with a distinct set of conditions for application and removal. By understanding the principles of orthogonality and the specific chemical tolerances of each group, researchers can design robust and efficient synthetic routes. The protocols detailed in this guide provide a reliable framework for implementing these essential transformations, enabling drug development professionals to leverage the full synthetic potential of this valuable chiral scaffold.

References

Oxidation of (R)-Piperidin-2-ylmethanol to the corresponding aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Strategic Oxidation of (R)-Piperidin-2-ylmethanol to the Corresponding Aldehyde: A Guide to Method Selection and Execution

Audience: Researchers, scientists, and drug development professionals.

Abstract

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, and its derivatives, such as (R)-piperidine-2-carbaldehyde, are invaluable building blocks for the synthesis of complex pharmaceutical agents. The conversion of the readily available primary alcohol, this compound, to its aldehyde presents a significant synthetic challenge. This transformation requires a delicate balance to achieve high chemoselectivity—oxidizing the primary alcohol without affecting the nucleophilic secondary amine—while preventing over-oxidation to the carboxylic acid and preserving the stereochemical integrity of the adjacent chiral center. This document provides a detailed guide to navigating these challenges, offering a comparative analysis of key oxidation methodologies and providing detailed, field-proven protocols for researchers.

The Synthetic Challenge: Chemoselectivity and Stereochemical Integrity

The direct oxidation of amino alcohols is a notoriously difficult transformation.[1][2] The secondary amine in this compound is itself a site of potential oxidation and can also act as an intramolecular nucleophile, leading to undesired side reactions. Furthermore, the desired aldehyde product is susceptible to over-oxidation to the more thermodynamically stable carboxylic acid. Perhaps most critically, the α-proton of the newly formed aldehyde is acidic, creating a risk of racemization under non-optimal conditions, particularly in the presence of base.

To circumvent these issues, a protection/deprotection strategy is often the most reliable path forward.[3] By temporarily masking the reactive secondary amine with a suitable protecting group, the chemoselectivity of the subsequent oxidation step can be precisely controlled. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of oxidative conditions and its straightforward removal with mild acid.[4]

G cluster_0 Overall Synthetic Workflow Start This compound Protect Step 1: N-Protection (e.g., Boc Anhydride) Start->Protect Control Reactivity Oxidize Step 2: Chemoselective Oxidation (e.g., DMP, Swern) Protect->Oxidize Isolate Alcohol Product N-Boc-(R)-piperidine-2-carbaldehyde Oxidize->Product Deprotect Optional Step 3: Deprotection (e.g., TFA, HCl) Product->Deprotect Unmask Amine Final (R)-piperidine-2-carbaldehyde Deprotect->Final

Caption: High-level workflow for the synthesis of (R)-piperidine-2-carbaldehyde.

Comparative Analysis of Oxidation Methodologies

The choice of oxidant is critical and depends on factors such as substrate sensitivity, available equipment, scale, and safety considerations. Below is a comparative summary of robust methods suitable for the oxidation of N-protected this compound.

Method Key Reagents Typical Temp. Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp.Very mild, neutral pH, high yields, short reaction times, simple workup.[5][6]Reagent is expensive and can be shock-sensitive; stoichiometric waste.[7]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CExtremely mild, excellent for sensitive substrates, avoids over-oxidation.[8][9]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; precise reagent addition is critical.[10]
TEMPO-Mediated Oxidation TEMPO (catalytic), NaOCl (stoichiometric)0 °C to RTCatalytic, uses inexpensive bleach, good for large scale.[11][12]Requires careful pH control to avoid side reactions; potential for chlorination of sensitive substrates.[13]
AZADO/Copper Catalysis AZADO (catalytic), Cu(I) salt, Air/O₂Room Temp.Highly chemoselective for unprotected amino alcohols; uses air as the terminal oxidant ("green").[1][14]Catalyst can be expensive; may require optimization for specific substrates.

Detailed Experimental Protocols

The following protocols describe the N-protection of the starting material followed by two of the most reliable and widely adopted oxidation procedures.

Protocol 1: N-Boc Protection of this compound

This procedure converts the starting amino alcohol into its N-Boc protected form, which is stable and ideally suited for the subsequent oxidation step.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and water.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add Boc₂O (1.1 eq) to the mixture.

  • Slowly add a 1M aqueous solution of NaOH, maintaining the pH between 9-10.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(R)-Piperidin-2-ylmethanol, which is often used without further purification.

Protocol 2: Dess-Martin Oxidation of N-Boc-(R)-Piperidin-2-ylmethanol

This method is highly reliable due to its mild conditions and operational simplicity.[15] It is an excellent choice for moderate-scale synthesis where reagent cost is not the primary constraint.

Materials:

  • N-Boc-(R)-Piperidin-2-ylmethanol

  • Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

Procedure:

  • Dissolve N-Boc-(R)-Piperidin-2-ylmethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC (staining with potassium permanganate will show the disappearance of the alcohol).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously for 20-30 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

G cluster_DMP Dess-Martin Oxidation Mechanism Alcohol R-CH₂OH (N-Boc Protected) Intermediate Acyloxyperiodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP DMP (Hypervalent Iodine) DMP->Intermediate Product Aldehyde (R-CHO) Intermediate->Product Reductive Elimination (+ Acetic Acid) Byproduct Iodinane Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Protocol 3: Swern Oxidation of N-Boc-(R)-Piperidin-2-ylmethanol

The Swern oxidation is a classic method that offers exceptional mildness, making it ideal for substrates prone to epimerization or other side reactions.[16] Meticulous attention to temperature control is paramount for success.

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride, anhydrous

  • Dichloromethane (DCM), anhydrous

  • N-Boc-(R)-Piperidin-2-ylmethanol

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a thermometer, dropping funnels, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DMSO (2.2 eq) via syringe.

  • Slowly add oxalyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes to form the reactive intermediate.

  • Add a solution of N-Boc-(R)-Piperidin-2-ylmethanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise. A thick white precipitate will form. Stir for 20 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All operations should be conducted in a well-ventilated fume hood.[8]

  • Purify the crude product by flash column chromatography.

Purification and Characterization

The N-Boc-(R)-piperidine-2-carbaldehyde product can be unstable, particularly on silica gel. It is advisable to use the purified material promptly.

  • Purification: Flash chromatography on silica gel is the standard method. To minimize degradation, the silica can be pre-treated with triethylamine (1% in the eluent) to neutralize acidic sites.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the structure. The disappearance of the alcohol methylene signal and the appearance of a new aldehyde proton signal (typically ~9.5 ppm) are diagnostic.[17]

    • FT-IR: Look for a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹.

    • Mass Spectrometry: To confirm the molecular weight.

    • Chiral HPLC or SFC: Essential for confirming that no racemization has occurred during the oxidation or workup.[18]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient oxidant; low reaction temperature or time; poor quality reagents.Increase equivalents of oxidant (e.g., 1.5 eq DMP). Increase reaction time/temperature slightly. Use freshly opened/purified reagents.
Over-oxidation to Carboxylic Acid Reaction time too long; oxidant too harsh; presence of water (especially in TEMPO oxidations).Monitor reaction closely by TLC and quench immediately upon completion. Use milder conditions (DMP, Swern). Ensure anhydrous conditions.
Low Yield Product instability on silica gel; volatile product lost during concentration; incomplete extraction.Neutralize silica gel with Et₃N before chromatography. Concentrate carefully at low temperature. Perform additional extractions during workup.
Epimerization/Racemization Presence of strong base; prolonged exposure to acidic/basic conditions during workup or chromatography.Use a non-nucleophilic hindered base like DIPEA instead of Et₃N in the Swern oxidation. Minimize workup time and use neutral buffers. Use neutralized silica for purification.

Conclusion

The successful oxidation of this compound to its aldehyde is a critical transformation that hinges on the strategic use of an N-protecting group and the careful selection of an oxidation method. For general laboratory use, the Dess-Martin oxidation offers an exceptional balance of high yield, mild conditions, and operational simplicity.[6] For particularly sensitive substrates where even the slightest risk of side reactions must be avoided, the Swern oxidation remains the gold standard, provided the necessary cryogenic equipment is available.[9] As synthetic chemistry evolves, catalytic aerobic methods offer a promising "green" alternative that may become more prevalent in the future.[2] By understanding the causality behind each protocol, researchers can confidently select and execute the optimal procedure to obtain this valuable chiral intermediate for their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-Piperidin-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Piperidin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical synthesis. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantiopure this compound?

A1: There are three main strategies for accessing enantiopure this compound:

  • Asymmetric Catalysis: This is a highly efficient method that involves the direct hydrogenation of pyridine-based precursors, such as 2-picolinic acid or its derivatives, using a chiral catalyst.[1][2] Rhodium and Iridium-based catalysts with chiral phosphine ligands are commonly employed to achieve high enantioselectivity.[3][4]

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, (S)-Piperidin-2-ylmethanol can be synthesized from the amino acid L-lysine.[5] While effective, this may require multiple synthetic steps.

  • Resolution of Racemic Mixtures: This classic method involves separating a 50/50 mixture of (R) and (S) enantiomers. This can be done through crystallization with a chiral resolving agent, like L-(+)-tartaric acid, or through enzymatic kinetic resolution (EKR).[5][6][7] EKR often employs lipases to selectively acylate one enantiomer, allowing for separation.[6]

Q2: Why is catalyst deactivation a common problem in the asymmetric hydrogenation of pyridines?

A2: Catalyst deactivation is a significant challenge due to the strong coordinating ability of both the pyridine substrate and the piperidine product.[1] The nitrogen lone pair on these molecules can bind strongly to the metal center of the catalyst (e.g., Rhodium or Iridium), poisoning it and preventing further catalytic cycles. Strategies to overcome this include using the substrate as a salt (e.g., pyridinium bromide) to reduce coordination or performing the reaction in an acidic solvent like acetic acid.[1][8]

Q3: What role does the choice of protecting group play in the synthesis?

A3: Protecting groups, such as tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz), are crucial for controlling reactivity.[5] They are often used to:

  • Facilitate handling and improve selectivity in subsequent reaction steps, such as enzymatic resolutions.[6]

  • Prevent the secondary amine of the piperidine ring from interfering with other reactions.[5]

  • Influence the steric and electronic properties of the molecule to guide the stereochemical outcome of a reaction.

The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product, as the deprotection step must be compatible with the rest of the molecule.[6]

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound.[9] Due to its weak UV chromophore, analysis can be performed directly on a polysaccharide-based chiral stationary phase (CSP) or indirectly after derivatization with a UV-active agent like 3,5-dinitrobenzoic acid.[9] Derivatization can often improve resolution and detection sensitivity.

Troubleshooting Guide: Asymmetric Hydrogenation Route

The asymmetric hydrogenation of a pyridine precursor is a powerful but sensitive reaction. The following table addresses common issues encountered during this synthesis.

Symptom / Problem Potential Cause(s) Recommended Action(s) & Troubleshooting Steps
Low or No Conversion 1. Catalyst Inactivity: The catalyst (e.g., Rh/Ir complex) may have degraded due to exposure to air or moisture.[10] 2. Hydrogen Pressure Too Low: Insufficient H₂ pressure for the specific catalyst system and substrate. 3. Reaction Temperature Suboptimal: The temperature may be too low to overcome the activation energy.[11] 4. Catalyst Poisoning: Strong coordination of the substrate/product to the metal center.[1]1. Handle Catalyst Under Inert Atmosphere: Use a glovebox for catalyst preparation. Use freshly sourced or properly stored catalyst.[10] 2. Optimize H₂ Pressure: Consult literature for the specific catalyst. Pressures can range from 50 to 150 bar.[8][12] 3. Screen Temperatures: Systematically increase the reaction temperature (e.g., from 40°C to 60°C).[12] 4. Substrate Activation: Convert the pyridine substrate to a pyridinium salt or run the reaction in an acidic solvent (e.g., acetic acid) to minimize catalyst inhibition.[1][8]
Low Enantiomeric Excess (e.e.) 1. Incorrect Catalyst/Ligand: The chosen chiral ligand may not be optimal for the substrate. 2. Solvent Effects: The solvent can influence the chiral environment of the reaction. 3. Temperature Fluctuations: Inconsistent temperature control can negatively impact stereoselectivity. 4. Racemization During Workup: The product may racemize under harsh acidic or basic conditions during purification.1. Screen Chiral Ligands: Test a variety of chiral phosphine ligands (e.g., Binapine, SynPhos) to find the best match for your substrate.[1][3] 2. Solvent Screening: Evaluate a range of solvents. A mixture of polar and non-polar solvents (e.g., CH₂Cl₂/PhMe) is sometimes effective.[1] 3. Ensure Strict Temperature Control: Use a reliable temperature controller and ensure uniform heating/cooling. 4. Use Mild Workup Conditions: Neutralize carefully and avoid prolonged exposure to strong acids or bases.
Difficult Purification / Byproduct Formation 1. Incomplete Hydrogenation: Formation of partially reduced intermediates. 2. Side Reactions: The precursor (e.g., 2-picolinic acid) may undergo decarboxylation or other side reactions under harsh conditions. 3. Protecting Group Cleavage: Unintended removal of protecting groups during the reaction or workup.1. Increase Reaction Time or H₂ Pressure: Ensure the reaction goes to completion by monitoring via TLC or GC. 2. Optimize Reaction Conditions: Lowering the temperature may reduce side reactions.[10] Ensure the precursor is stable under the chosen conditions. 3. Select a More Robust Protecting Group: If using a protected precursor, ensure the protecting group is stable to hydrogenation conditions. For example, a Boc group is generally stable to catalytic hydrogenation.[12]

Visualized Workflows and Pathways

Understanding the reaction sequence and troubleshooting logic is paramount for success.

Asymmetric Hydrogenation Pathway sub Pyridine Precursor (e.g., 2-Picolinic Acid) prod This compound sub->prod Asymmetric Hydrogenation cat [Ir] or [Rh] Catalyst + Chiral Ligand cat->sub h2 H₂ Gas (High Pressure) h2->sub

Caption: General pathway for asymmetric hydrogenation.

Troubleshooting_Workflow start Start Experiment check_yield Low Yield? Yes No start->check_yield check_ee Low e.e.? Yes No check_yield:f2->check_ee cause_yield Potential Causes: - Catalyst Inactive - Low H₂ Pressure - Catalyst Poisoning check_yield:f1->cause_yield cause_ee Potential Causes: - Suboptimal Ligand - Solvent Effects - Temp. Fluctuations check_ee:f1->cause_ee end_purify Proceed to Purification check_ee:f2->end_purify solution_yield Actions: - Use Fresh Catalyst - Increase H₂ Pressure - Use Pyridinium Salt cause_yield->solution_yield solution_ee Actions: - Screen Ligands - Screen Solvents - Strict Temp. Control cause_ee->solution_ee solution_yield->start Re-run solution_ee->start Re-run end_ok Process Optimized end_purify->end_ok

Caption: A logical workflow for troubleshooting common issues.

Detailed Experimental Protocol

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is adapted from established procedures for the asymmetric hydrogenation of activated pyridine derivatives.[1]

Materials:

  • N-Benzyl-2-(hydroxymethyl)pyridinium bromide (Substrate)

  • [{Ir(cod)Cl}₂] (Iridium precursor)

  • (R)-SynPhos (Chiral Ligand)

  • Toluene (PhMe), Anhydrous

  • Dichloromethane (CH₂Cl₂), Anhydrous

  • Hydrogen Gas (H₂, high purity)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

Procedure:

  • Catalyst Preparation (In Glovebox): In a nitrogen-filled glovebox, combine [{Ir(cod)Cl}₂] (0.0025 mmol, 1 mol%) and (R)-SynPhos (0.0055 mmol, 2.2 mol%) in a vial. Add 1.0 mL of a 1:1 mixture of anhydrous Toluene:Dichloromethane. Stir at room temperature for 20-30 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate stainless steel autoclave, place the pyridinium salt substrate (0.25 mmol, 1.0 eq).

  • Initiation: Transfer the prepared catalyst solution to the autoclave containing the substrate using a syringe. Seal the autoclave.

  • Hydrogenation: Remove the autoclave from the glovebox. Purge with H₂ gas three times. Pressurize the autoclave to 600 psi (approx. 40 bar) of H₂. Place the autoclave in a heating block set to 28°C and stir for 20-24 hours.

  • Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas. Add saturated Na₂CO₃ solution to the reaction mixture and stir for 20 minutes to neutralize the HBr salt and deprotect the benzyl group via hydrogenolysis.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield this compound.

References

Technical Support Center: (R)-Piperidin-2-ylmethanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-Piperidin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable chiral building block. The following sections provide direct answers to frequent issues and offer detailed, field-tested protocols to enhance the purity, yield, and stereochemical integrity of your final product.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final product is contaminated with N-Boc protected starting material after deprotection. How can I resolve this?

A1: This is a classic issue of incomplete reaction, a common challenge when removing the tert-butyloxycarbonyl (Boc) group from sterically hindered or basic amines.

Root Cause Analysis: The Boc group is cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] An incomplete reaction can occur for several reasons:

  • Insufficient Acid Stoichiometry: The basic piperidine nitrogen neutralizes the acid. If an insufficient excess of acid is used, the reaction will not proceed to completion.

  • Inadequate Reaction Time or Temperature: While often rapid at room temperature, some substrates require longer reaction times or gentle heating to ensure full conversion.[2]

  • Reagent Decomposition: Moisture can hydrolyze the acidic reagents, reducing their effectiveness.

Recommended Solutions:

  • Drive the Reaction to Completion:

    • Increase the equivalents of acid (e.g., from 5 eq. to 10 eq. of TFA in Dichloromethane (DCM)).

    • Extend the reaction time, monitoring carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until no starting material is observed.[1]

    • Ensure anhydrous conditions are maintained throughout the reaction.

  • Post-Reaction Purification (Flash Chromatography): If the reaction cannot be driven to completion, the protected and deprotected materials can be separated via silica gel chromatography. The key is to mitigate the strong interaction between the free amine of your product and the acidic silica gel.

    Protocol: Flash Chromatography with Basified Eluent

    • Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for best results.

    • Column Packing: Pack a silica gel column with a non-polar solvent like hexane.

    • Eluent System: Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH). Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[3] This additive neutralizes the acidic silanol groups on the silica surface, preventing the basic this compound from streaking or irreversibly adsorbing, which is a primary cause of low yield.

    • Gradient Elution: Start with a low polarity mobile phase (e.g., 100% DCM + 1% TEA) and gradually increase the methanol concentration (e.g., from 0% to 10% MeOH). The non-polar, Boc-protected starting material will elute first, followed by the more polar, deprotected product.

    • Fraction Analysis: Monitor fractions using TLC, staining with potassium permanganate or ninhydrin to visualize the amine-containing product.

Q2: My chiral HPLC analysis shows significant contamination with the (S)-enantiomer. How can I improve the enantiomeric excess (e.e.)?

A2: Contamination with the undesired enantiomer compromises the stereochemical purity critical for pharmaceutical applications.[4] This issue typically arises from an incomplete chiral resolution or racemization during a synthetic step. The most robust method to enhance enantiomeric excess post-synthesis is through diastereomeric salt crystallization.

Root Cause Analysis: Enantiomers have identical physical properties (solubility, boiling point) and cannot be separated by standard techniques like flash chromatography or simple crystallization. However, when reacted with another chiral molecule (a resolving agent), they form diastereomers. These diastereomers have different physical properties and can be separated.[5]

Recommended Solution: Diastereomeric Salt Resolution

This classical technique is highly effective and scalable. A common and effective resolving agent for amines is L-(+)-tartaric acid.[6]

G

Protocol: Resolution with L-(+)-Tartaric Acid

  • Dissolution: Dissolve the racemic or enantiomerically-impure this compound in a minimal amount of a suitable solvent like ethanol or methanol at room temperature.[6]

  • Salt Formation: In a separate flask, prepare a solution of one equivalent of L-(+)-tartaric acid in the same solvent. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to stand. The diastereomeric salt of one enantiomer will be less soluble and begin to crystallize. Cooling the mixture in an ice bath can enhance precipitation.[6]

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold solvent.

  • Purity Check (Optional): To check the diastereomeric purity, a small sample of the salt can be treated with a base (e.g., NaOH) to liberate the free amine, which is then extracted and analyzed by chiral HPLC.

  • Recrystallization (Optional): For even higher purity, the collected salt can be recrystallized from the same solvent system to further improve the diastereomeric and, consequently, the enantiomeric excess.[7]

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the solution is basic (pH > 12).

  • Extraction: Extract the liberated this compound with an organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure product.

Q3: I'm experiencing very low yield after silica gel chromatography. Where is my product going?

A3: This is a frequent and frustrating issue when purifying basic compounds, especially primary or secondary amines, on standard silica gel.

Root Cause Analysis: Silica gel is acidic due to the presence of surface silanol (Si-OH) groups. Your product, this compound, is a basic amine. A strong acid-base interaction occurs on the column, leading to irreversible adsorption or significant tailing of your compound on the stationary phase. This results in poor separation and low recovery.

Recommended Solutions:

  • Use a Basified Mobile Phase (Most Common Fix): As detailed in the A1 protocol, adding 0.5-1% of a base like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., DCM/MeOH) is the most effective solution. The added base competes with your product for the acidic sites on the silica, allowing your compound to travel through the column without strong adsorption.[3]

  • Switch to a Different Stationary Phase:

    • Alumina: Alumina is available in neutral or basic grades and is an excellent alternative to silica for purifying basic compounds. A similar eluent system (e.g., DCM/MeOH) can be used.

    • Treated Silica: Commercially available deactivated or base-treated silica gels are also an option.

  • Avoid Chromatography via Salt Precipitation: If the goal is simply to remove non-basic impurities, you can bypass chromatography altogether.

    • Dissolve your crude product in a solvent like diethyl ether or ethyl acetate.

    • Add a solution of HCl in ether or dioxane. The hydrochloride salt of your product will precipitate out of the solution.

    • Collect the solid salt by filtration.

    • This salt can then be used directly or converted back to the free base as described in the A2 protocol.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: The choice between flash chromatography and crystallization depends on the scale of your work, the nature of the impurities, and the required final purity.

FeatureFlash Chromatography (with basified eluent)Recrystallization / Salt Formation
Speed Fast for small to medium scales (mg to g).Can be slower, requires screening for suitable solvent/acid.
Scalability Becomes less practical and more expensive at large scales (>100 g).Highly scalable and cost-effective for multi-kg production.[7]
Purity Can achieve very high purity (>99%) and separate closely related impurities.Excellent for removing minor impurities but may not separate structurally similar ones.
Use Case Ideal for discovery/medicinal chemistry labs purifying diverse analogs.Best for process chemistry and large-scale synthesis where impurities are well-defined.

Recommendation: For lab-scale synthesis (<10 g), basified flash chromatography offers the most versatile and reliable purification. For process scale-up, developing a robust crystallization or salt-formation protocol is more economical and efficient.

Q2: How do I effectively monitor the purity and enantiomeric excess during my experiments?

A2: A multi-pronged analytical approach is essential.

  • Thin Layer Chromatography (TLC): The workhorse for real-time reaction monitoring and identifying fractions from column chromatography. Use a mobile phase similar to your column eluent (e.g., 90:10 DCM/MeOH with 1% TEA). Visualize with a potassium permanganate (KMnO₄) stain, which is highly sensitive to the alcohol and amine functional groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of your purified product and identifying any residual solvents or reagent-related impurities.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: Use a C18 column with a mobile phase like acetonitrile/water with 0.1% TFA to get a quantitative measure of overall chemical purity.

    • Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). A polysaccharide-based chiral stationary phase (CSP) is often effective.[4] A typical method might use a mobile phase of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 80:20:0.1 v/v/v).[4] Due to the lack of a strong UV chromophore, analysis may require high concentrations or pre-column derivatization to enhance detection.[4][9]

Q3: My purified this compound is a viscous oil, but some sources report it as a low-melting solid. How can I induce crystallization?

A3: this compound is known to be a low-melting solid or can exist as a supercooled liquid (oil), especially if trace impurities are present.[10] Inducing crystallization can significantly aid in handling and storage.

Protocol: Inducing Crystallization

  • Ensure High Purity: First, ensure your product is of high chemical purity (>98% by HPLC or NMR), as impurities inhibit crystallization.

  • Solvent Selection: Place a small amount of your oil in a test tube. Add a poor solvent dropwise, such as hexane or diethyl ether, until the solution becomes slightly turbid. Then, add a few drops of a good solvent (like ethyl acetate or a single drop of methanol) until the solution is clear again.

  • Slow Cooling: Cover the vial and allow it to stand undisturbed at room temperature. If no crystals form, transfer it to a refrigerator (4 °C), and then to a freezer (-20 °C). Slow cooling is critical.

  • Seeding: If you have a previously obtained crystal, add a tiny speck to the cold, saturated solution to act as a nucleation point.

  • Scratching: Gently scratching the inside surface of the vial with a glass rod can create microscopic imperfections that promote crystal nucleation.

  • Isolation: Once a significant amount of solid has formed, cool the mixture in an ice bath to maximize the yield, then collect the crystals by vacuum filtration, washing with a small amount of the cold, poor solvent (e.g., hexane).

References

Common side reactions in the synthesis of phenylethynyl piperidine and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of phenylethynyl piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important structural motif. Phenylethynyl piperidines are a critical scaffold in drug discovery, particularly as ligands for opioid and sigma receptors.[1] Their synthesis, most commonly achieved via the Sonogashira cross-coupling reaction, is powerful but can be susceptible to side reactions that impact yield, purity, and scalability.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during these syntheses. Our goal is to move beyond simple procedural lists and explain the chemical causality behind each recommendation, empowering you to optimize your reactions with confidence.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues observed in the synthesis of phenylethynyl piperidines via Sonogashira coupling.

Q1: I'm observing a significant, non-polar byproduct in my reaction that complicates purification. What is it and how can I confirm its identity?

A1: The most prevalent and problematic side reaction in a copper-cocatalyzed Sonogashira coupling is the oxidative homocoupling of your terminal alkyne (e.g., phenylacetylene).[4][5] This is often called Glaser or Glaser-Hay coupling.[6][7] This reaction results in the formation of a symmetrical diyne—for example, 1,4-diphenylbuta-1,3-diyne if you are using phenylacetylene.

  • Causality: This side reaction is catalyzed by the copper(I) species, which, in the presence of an oxidant (typically atmospheric oxygen), promotes the dimerization of the copper acetylide intermediate.[2][8] Therefore, any failure to maintain strictly anaerobic conditions will favor this pathway.

  • Identification:

    • TLC Analysis: The homocoupled product is typically much less polar than the desired amine-containing phenylethynyl piperidine and will have a higher Rƒ value.

    • Mass Spectrometry (MS): The byproduct will have a molecular weight corresponding to double the alkyne fragment minus two protons. For phenylacetylene (MW ≈ 102.14 g/mol ), the homocoupled product (1,4-diphenylbuta-1,3-diyne) has a molecular weight of ≈ 202.26 g/mol .

    • ¹H NMR Spectroscopy: The homocoupled product is symmetric and will lack the characteristic signals of the piperidine ring. You will primarily see aromatic signals.

Q2: My primary impurity is the homocoupled diyne. What are the most effective strategies to prevent its formation?

A2: Preventing alkyne homocoupling is the single most critical optimization for this reaction. The strategies below are listed in order of general effectiveness and ease of implementation.

  • Implement Rigorous Anaerobic Conditions: This is a non-negotiable prerequisite for suppressing Glaser coupling in copper-catalyzed systems.[2] Oxygen is the primary culprit.[6]

    • Degassing: Your solvent and amine base must be thoroughly degassed before use. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of that gas (e.g., using a balloon or a bubbler).

  • Switch to a Copper-Free Protocol: The most definitive way to prevent a copper-catalyzed side reaction is to remove the copper.[9][10] Copper-free Sonogashira couplings have been extensively developed for this very reason.[2][11]

    • Causality: In the absence of copper, the transmetalation step is believed to occur directly between the palladium complex and the alkyne, bypassing the formation of the problematic copper acetylide intermediate.[2] These reactions may require slightly higher temperatures or more activated catalyst systems but often provide cleaner product profiles.

  • Utilize a Reducing Atmosphere: Research has shown that running the reaction under an atmosphere of dilute hydrogen gas (e.g., H₂ diluted with N₂ or Ar) can reduce homocoupling to minimal levels (~2%).[6]

    • Causality: The reducing atmosphere actively suppresses the oxidative pathway required for the Glaser coupling. This can be a powerful, albeit less common, alternative if switching to a copper-free system is not feasible.

Q3: My reaction is very slow or gives low conversion, especially when using a bromo- or chloro-substituted piperidine. How can I drive it to completion?

A3: The reactivity of the halide is a primary determinant of reaction rate and success.[5] The rate of the oxidative addition step, often the rate-determining step of the palladium cycle, follows the general trend: I > OTf > Br >> Cl .[8][12] If you are constrained to use a less reactive bromide or chloride, several adjustments are necessary.

  • Increase the Reaction Temperature: While couplings with iodides often proceed at room temperature, bromides typically require heating, and chlorides may need even higher temperatures.[2][12] Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Employ a More Active Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts may be insufficient for less reactive halides. Consider catalyst systems known to accelerate the oxidative addition step.

    • Bulky, Electron-Rich Ligands: Phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalyst activity and are often essential for coupling aryl bromides and chlorides.[5][8] Air-stable, monoligated precatalysts that incorporate these ligands are commercially available and highly effective.[13]

  • Check the Purity of Your Piperidine Halide: Ensure the starting material is pure and free of inhibitors. If it is a hydrochloride salt, it must be neutralized or an extra equivalent of base must be added.

Q4: How do I choose the right base and solvent for my synthesis?

A4: The base and solvent play interconnected and critical roles. Their choice is highly dependent on the specific substrates and catalyst system.[14][15][16]

  • Role of the Base:

    • Deprotonation: It deprotonates the terminal alkyne to generate the nucleophilic acetylide species.[5][9]

    • Neutralization: It scavenges the hydrogen halide (HX) formed as a byproduct, preventing it from creating an acidic environment that could be detrimental to the catalyst and other reagents.[14]

  • Common Base Choices:

    • Amine Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), diethylamine, or piperidine are frequently used.[2] They are effective and can sometimes double as the solvent. Note that secondary amines like piperidine can sometimes compete with the alkyne as a ligand for the palladium center.[2]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also used, often in polar aprotic solvents like DMF or acetonitrile.[2]

  • Solvent Considerations:

    • The solvent must solubilize all components of the reaction. Common choices include DMF, acetonitrile, THF, and dioxane.[2][6][15] Some studies have found that certain solvents, like THF, can be ineffective for specific substrate combinations, while acetonitrile is successful.[6] The optimal choice often requires empirical screening.

Visualized Workflows and Mechanisms

To better understand the reaction dynamics and troubleshooting logic, the following diagrams illustrate the key processes.

Catalytic Cycles

Sonogashira_Cycles

Troubleshooting Flowchart

Troubleshooting_Flowchart

Comparative Data & Optimized Protocols

The choice of reaction conditions can dramatically alter the outcome. The following table, adapted from literature data, illustrates the powerful effect of a reducing atmosphere on suppressing homocoupling.[6]

EntryCoupling PartnersConditionsYield of Desired ProductYield of Homocoupling Byproduct
14-Bromopyridine + PhenylacetyleneStandard Sonogashira (Ar atmosphere)~43%~45%
24-Bromopyridine + PhenylacetyleneModified (N₂ + H₂ atmosphere)~90% ~2%
34-Iodo-N,N-dimethylaniline + TMS-acetyleneStandard Sonogashira (Ar atmosphere)62%Significant Dimer
44-Iodo-N,N-dimethylaniline + TMS-acetyleneModified (N₂ + H₂ atmosphere)Quantitative Traces
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling (High-Inertness)

This protocol is suitable for reactive aryl iodides and emphasizes rigorous exclusion of oxygen.

  • Reagent Preparation: Degas the solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine) by bubbling with argon for 30 minutes.

  • Vessel Preparation: Add the 4-iodo-piperidine derivative (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent/Reagent Addition: Under a positive pressure of argon, add the degassed solvent and triethylamine (2-3 eq) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, the temperature may be gently increased to 40-60 °C.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is ideal for preventing homocoupling, especially with valuable alkynes or when anaerobic techniques are challenging.

  • Vessel Preparation: To a suitable reaction flask, add the 4-bromo-piperidine derivative (1.0 eq), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (1-2 mol%), and a base such as DABCO or K₂CO₃ (2-3 eq).[13]

  • Inerting: Purge the flask with nitrogen or argon. While oxygen is less critical for the side reaction, an inert atmosphere is still best practice to protect the Pd(0) active species.

  • Solvent/Reagent Addition: Add the solvent (e.g., DMSO, THF) and phenylacetylene (1.2-1.5 eq).[13]

  • Reaction: Stir the mixture at the appropriate temperature. Copper-free reactions with aryl bromides often require heating (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.

References

Technical Support Center: Troubleshooting Stalled Reactions Involving Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Google Logo

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reactions involving piperidine derivatives. Piperidine and its analogues are foundational scaffolds in medicinal chemistry, but their unique structural and electronic properties can present significant challenges, often leading to stalled or incomplete reactions.

This resource provides i[1]n-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered in the lab. Our approach is rooted in explaining the "why" behind experimental phenomena, empowering you to make informed decisions and get your reactions to completion.

Part 1: Troubleshooting Guide for Stalled Reactions

This section is structured in a question-and-answer format to directly address specific problems you may be observing at the bench.

Scenario 1: N-Alkylation and N-Acylation Reactions
Question: My N-alkylation of a substituted piperidine has stalled at ~50% conversion, even with excess alkyl halide. What are the likely causes?

This is a classic and frequently encountered issue. Stalling in N-alkylation reactions is rarely due to a single factor. It's typically an interplay of basicity, steric hindrance, and salt formation.

Causality Analysis: [2]

  • In-Situ Acid Quenching: The most common culprit is the generation of acid (e.g., HBr, HCl) as a byproduct of the reaction. This acid protonates the starting piperidine, which is a relatively strong base (pKa of the conjugate acid is ~11.2). The resulting piperidiniu[3]m salt is no longer nucleophilic, effectively shutting down the reaction.

  • Steric Hindrance: Piperidine exists in a chair conformation. Substituents on the ring,[3] particularly at the 2- and 6-positions, can sterically shield the nitrogen atom, making the approach of the electrophile difficult. Similarly, bulky alkylating agents (e.g., secondary or tertiary halides) will significantly slow down the reaction rate.

  • Poor Leaving Group[4][5]: The reactivity of the alkylating agent is directly proportional to the stability of the leaving group. Alkyl chlorides are significantly less reactive than bromides, which are less reactive than iodides and triflates.

  • Solvent Effects: [2] The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the transition state and do not interfere with the nucleophilicity of the amine.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting stalled N-alkylations.

Recommended Action Plan:

Step Action Rationale Key Considerations
1. Add a Base Incorporate 1.5-2.0 equivalents of a non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DIPEA.To scavenge the acid byproduct and maintain a population of the free, nucleophilic piperidine.Cs₂CO₃ is more soluble and often more effective than K₂CO₃. DIPEA is a liquid and can be easier to handle for smaller scale reactions.
2. Enhance the Leav[2]ing Group If using an alkyl chloride or bromide, switch to the corresponding iodide. Alternatively, add a catalytic amount (10 mol%) of KI.Iodide is a better leaving group, accelerating the Sₙ2 reaction. KI facilitates an in-situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive iodide.Ensure the alkyl iodide[6] is fresh and free of decomposition products (often indicated by a brown color).
3. Address Steric Issues Increase the reaction temperature in increments of 10-20 °C.Provides the necessary activation energy to overcome steric repulsion.Monitor for potential side reactions or decomposition at higher temperatures.
4. Optimize Solvent[7] Ensure the use of a dry, polar aprotic solvent like DMF or acetonitrile.These solvents facilitate Sₙ2 reactions. Water can interfere with the base and the nucleophile.Use of anhydrous solvents is crucial, especially when using strong bases like NaH.
Scenario 2:[9] Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki-Miyaura coupling between a bromo-piperidine derivative and a boronic acid is not proceeding. I just see starting materials. What should I investigate first?

Stalled Suzuki-Miyaura reactions are common and often point to issues with the catalyst, base, or the stability of the boronic acid.

Causality Analysis: [8][9]

  • Catalyst Poisoning: The nitrogen atom of the piperidine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is particularly problematic with electron-rich piperidines.

  • Boronic Acid Decom[10]position: Boronic acids are prone to decomposition (protodeborylation) under the reaction conditions, especially at elevated temperatures and in the presence of water.

  • Incorrect Base/Sol[11]vent Combination: The choice of base is critical and is often dependent on the specific substrates and catalyst used. An inappropriate base may not be strong enough to facilitate transmetalation or can lead to side reactions.

  • **Steric Hindrance:[8] Similar to alkylations, steric hindrance around the coupling sites on either the piperidine derivative or the boronic acid can prevent the reaction.

Troubleshooting Workfl[12]ow:

Caption: Diagnostic workflow for stalled Suzuki-Miyaura couplings.

Recommended Action Plan:

Step Action Rationale Key Considerations
1. Verify Reagent Quality Use fresh boronic acid or consider converting it to a more stable pinacol boronate ester.Prevents loss of the ke[11]y coupling partner through decomposition.Boronic acids can dehydrate to form boroxines, which may have different reactivity.
2. Change Ligand/Catalyst If using a standard catalyst like Pd(PPh₃)₄, switch to a more robust system with an electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst).These ligands promote the oxidative addition and reductive elimination steps and can be less susceptible to poisoning by the piperidine nitrogen.Ligand choice is often [10]substrate-dependent and may require screening.
3. Screen Bases and Solvents Perform a small-scale screen of different bases (K₃PO₄, K₂CO₃, CsF) in various solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water).The optimal combination is highly dependent on the substrates. K₃PO₄ is often a good starting point for many couplings.Ensure the base is fine[8]ly powdered to maximize surface area.
4. Ensure Anaerobic Conditions Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.Oxygen can oxidize the Pd(0) active catalyst to Pd(II), leading to catalyst deactivation and homocoupling of the boronic acid.Maintain a positive pre[11]ssure of inert gas throughout the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: I observe the formation of a white precipitate in my piperidine stock bottle. What is it and is it still usable?

This is a common observation. The white solid is likely piperidinium carbonate, formed from the reaction of piperidine with atmospheric carbon dioxide. It can also be piperidini[13]um hydrochloride if stored near reagents that can liberate HCl gas. While the presence of a s[13]mall amount of this salt may not be detrimental for all applications, for reactions requiring precise stoichiometry or anhydrous conditions, it is best to purify the piperidine by distillation before use.

Q2: How does N-substitution on the piperidine ring affect its reactivity as a nucleophile?

N-substitution dramatically alters the properties of the piperidine. An N-alkyl group, for example, increases the steric hindrance around the nitrogen. More importantly, it conv[3]erts the secondary amine to a tertiary amine. This tertiary amine is still basic and can act as a catalyst or base, but it is no longer nucleophilic in the same way for reactions like acylation or further alkylation (unless forming a quaternary salt). Functionalization often has to happen at the alpha-carbon position, for example through the formation of an iminium ion intermediate.

Q3: Can piperidine act[1][14] as a base for Fmoc deprotection in peptide synthesis?

Absolutely. This is one of the most common applications of piperidine in organic synthesis. A solution of piperidine [3](typically 20% in DMF) is used to cleave the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain during solid-phase peptide synthesis. The mechanism involves a [15]base-catalyzed elimination reaction.

Q4: My reaction is producing an unexpected imine byproduct. What is causing this?

The formation of an imine, specifically 2,3,4,5-tetrahydropyridine, can occur through the oxidation of piperidine. This can be initiated by [16]certain reagents or even atmospheric oxygen under specific conditions, particularly in the presence of metal catalysts or radical initiators. H-abstraction from the C2[17] position is a key step in this process. If you are seeing this by[16]product, consider running your reaction under strictly inert conditions and ensuring your reagents are free from oxidizing impurities.

Part 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with Base

This protocol is a robust starting point for the N-alkylation of piperidine or its derivatives.

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the piperidine derivative (1.0 eq).

  • Add anhydrous acetonitrile or DMF to create a 0.1 M solution.

  • Add powdered anhydrou[18]s potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the suspension f[2]or 10 minutes at room temperature.

  • Slowly add the alkyl halide (1.1 - 1.2 eq) to the mixture. For highly reactive halides, addition via syringe pump over 1-2 hours is recommended to minimize side reactions.

  • Stir the reaction at [18]room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or distillation to obtain the desired N-alkylpiperidine.

References

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in the asymmetric synthesis of piperidine scaffolds. The piperidine motif is a cornerstone in a multitude of pharmaceuticals and natural products, making its stereoselective synthesis a critical endeavor for researchers in drug discovery and development.[1][2] This guide is structured to provide practical, in-depth solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering systematic approaches to problem-solving.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is yielding the piperidine product with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the common causes, and how can I improve stereoselectivity?

A: Low stereoselectivity is a frequent and multifaceted challenge.[3] A systematic investigation is the most effective approach.

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand Choice: The chiral catalyst or ligand is the primary director of stereochemistry. Its steric and electronic properties create the chiral environment essential for facial discrimination.

    • Solution: Conduct a screening of various chiral ligands or catalysts. For instance, in asymmetric hydrogenations, phosphine-based ligands are common, while organocatalytic approaches might utilize proline derivatives or cinchona alkaloids.[3][4][5][6] Rhodium-catalyzed asymmetric carbometalation has shown high efficiency with ligands like (S)-Segphos for synthesizing 3-substituted piperidines.[7][8] Sometimes, a ligand that is effective for one substrate class may be suboptimal for another.[9]

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to thermal conditions.

    • Solution: Lowering the reaction temperature generally enhances enantioselectivity.[5][9] This is because a lower temperature increases the energy difference between the diastereomeric transition states, favoring the pathway that leads to the major enantiomer.[10] Conversely, higher temperatures can provide sufficient energy to overcome this barrier, leading to racemization.[10]

  • Solvent Effects: The solvent's polarity and coordinating ability can significantly influence the catalyst's conformation and the stability of the transition state.[9][11]

    • Solution: Screen a range of solvents with varying properties. Non-coordinating solvents like toluene are often preferred to prevent interference with the catalyst-substrate complex.[9] In some organocatalytic reactions, specific solvents like benzonitrile have been shown to prevent product racemization.[5] Bio-based solvents such as 2-MeTHF are also emerging as green alternatives that can provide high yields and selectivities.[12][13]

  • Presence of Impurities: Water, oxygen, or other contaminants in reagents or solvents can interfere with the catalytic cycle or degrade the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Starting materials may need to be passed through a guard bed (e.g., activated alumina) to remove trace impurities.[3]

  • Product Racemization: The desired chiral product might be racemizing under the reaction or workup conditions. This can occur if the reaction proceeds through a reversible step involving an achiral intermediate.[6][10]

    • Solution: Analyze the reaction profile over time to see if ee decreases after reaching a maximum. If racemization is suspected, consider modifying the workup procedure (e.g., lowering temperature, avoiding acidic/basic conditions) or investigate if the solvent is contributing to the issue.[5]

Issue 2: Poor Yield or Stalled Reaction

Q: My reaction is slow, stalls before completion, or results in a low yield of the desired piperidine derivative. What should I investigate?

A: Poor reaction efficiency can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning: Nitrogen-containing compounds, including the piperidine product itself, are notorious for acting as catalyst poisons.[14][15] They can coordinate strongly to the metal center, blocking active sites.[14]

    • Solution 1 (For Hydrogenations): Add a stoichiometric amount of a non-coordinating acid. This protonates the nitrogen, reducing its ability to bind to the catalyst.[14]

    • Solution 2 (Ligand Choice): In cross-coupling reactions, the piperidine nucleophile can displace the phosphine ligand.[14] Screening bulky, electron-rich biarylphosphine ligands can improve catalyst stability.[14]

    • Solution 3 (Catalyst Choice): Consider catalysts known for their resistance to nitrogen poisoning. Iridium-based catalysts, for instance, can operate via an ionic hydrogenation mechanism that circumvents poisoning by nitrogen lone pairs.[15] Rhodium catalysts have also shown greater resistance compared to palladium or ruthenium in certain applications.[14]

  • Suboptimal Reaction Conditions: Factors like temperature, pressure (for hydrogenations), and concentration can be inadequate for the specific substrate.

    • Solution: Systematically optimize reaction parameters. For difficult hydrogenations, increasing hydrogen pressure and/or temperature may be necessary.[14] Concentration can also be critical; one study found poor conversion at concentrations below 1 M in a rhodium-catalyzed reaction.[8]

  • Poor Quality of Catalyst/Reagents: The catalyst may be from a poor-quality batch, old, or improperly stored.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier for critical reactions.[14] Ensure reagents are pure and stored under appropriate conditions.

  • Protecting Group Issues: The choice of nitrogen protecting group is crucial. It must be stable to the reaction conditions but removable without compromising the product's stereointegrity.

    • Solution: Select a protecting group (e.g., Boc, Cbz) that is compatible with your entire synthetic route. The para-methoxyphenyl (PMP) group is another option, though its removal often requires strong oxidizing agents.[16]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a metal catalyst and an organocatalyst for my piperidine synthesis?

A1: The choice depends on the specific transformation, desired substitution pattern, and functional group tolerance.

  • Metal Catalysis (e.g., Rh, Pd, Ir, Ru) is often employed for hydrogenations of pyridine precursors, cross-coupling reactions, and various cyclizations.[7][17][18] These methods are powerful for creating polysubstituted piperidines and can offer high enantioselectivities.[17] However, they can be sensitive to catalyst poisoning by nitrogen-containing substrates and may require careful optimization of ligands and conditions.[14][15]

  • Organocatalysis , using small chiral organic molecules like proline derivatives, has emerged as a powerful, metal-free alternative.[4] It is particularly effective for domino or cascade reactions that can build molecular complexity rapidly, forming multiple stereocenters in a single step.[19] These reactions often proceed via enamine or iminium ion activation.

Q2: What role do additives play in improving asymmetric synthesis of piperidines?

A2: Additives can have a profound impact on reaction rate, yield, and selectivity without altering the core catalyst structure.[20] In some organocatalytic aza-Michael additions, acids are used as co-catalysts to generate a more nucleophilic species or to activate the catalyst.[6] For example, trifluoroacetic acid (TFA) was found to be an effective co-catalyst in the synthesis of 2-substituted piperidines.[6] In metal catalysis, additives can prevent catalyst poisoning; for instance, titanium isopropoxide has been used to scavenge fluoride released during certain hydrogenations.[18]

Q3: What are the best analytical methods for determining the enantiomeric excess (ee) of my chiral piperidine product?

A3: Accurate determination of ee is critical.[11] The most common and reliable methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing a chiral stationary phase to separate the enantiomers.[3][11]

  • Chiral Gas Chromatography (GC): Suitable for volatile piperidine derivatives, this also uses a chiral stationary phase.[3][11]

  • Chiral Supercritical Fluid Chromatography (SFC): A "greener" and often faster alternative to HPLC.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used with a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.[21][22]

  • Capillary Electrophoresis (CE): Chiral CE can also be used for determining optical purity.[22]

Q4: My Ring-Closing Metathesis (RCM) reaction to form a piperidine ring is inefficient. What should I check?

A4: While RCM is a powerful tool, its application for forming nitrogen heterocycles can be challenging.

  • Catalyst Choice: Grubbs' and Hoveyda-Grubbs' catalysts are commonly used. The choice between first, second, or third-generation catalysts depends on the substrate's steric and electronic properties.

  • Substrate Conformation: The pre-cyclization conformation of the diene substrate is critical. The substrate must be able to adopt a conformation that brings the two terminal olefins into proximity for the catalyst to act effectively.

  • Ethylene Removal: RCM is a reversible reaction. Efficiently removing the ethylene byproduct (e.g., by bubbling argon through the solution or performing the reaction under reduced pressure) is crucial to drive the equilibrium towards the cyclic product.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Asymmetric Piperidine Synthesis
Catalytic SystemTransformationTypical Ligand/CatalystSolventTemp (°C)Yield (%)ee (%)Reference
Rh-Catalyzed CarbometalationArylation of Dihydropyridine[Rh(cod)(OH)]₂ / (S)-SegphosTHP:Toluene:H₂O708196[8]
Pd-Catalyzed Allylic SubstitutionPhotoinduced Formal AASPd₂(dba)₃ / Chiral LigandDioxaneRTup to 96up to 95.5[23][24]
Organocatalysis (Proline)Mannich Reaction(L)-ProlineBenzonitrile4Moderateup to 97[5]
Organocatalysis (Diphenylprolinol)Domino Michael/AminalizationO-TMS DiphenylprolinolTolueneRT69-91>95[2][19][25]
Ir-Catalyzed HydrogenationHydrogenation of Pyridinium Ylides[Ir(cod)Cl]₂ / Chiral P,N-LigandToluene25-50Goodup to 99[26]
Protocol 1: General Procedure for Organocatalytic Domino Michael/Aminalization

This protocol is adapted from methods utilizing an O-TMS protected diphenylprolinol catalyst for the synthesis of polysubstituted piperidines.[2]

  • To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aldehyde (1.0 equiv., e.g., 0.2 mmol).

  • Add the trisubstituted nitroolefin (1.5 equiv., 0.3 mmol).

  • Add the solvent (e.g., Toluene, to achieve a 0.1 M concentration of the aldehyde).

  • Add the O-TMS protected diphenylprolinol organocatalyst (0.2 equiv., 20 mol%).

  • Stir the reaction mixture at room temperature (or as optimized) for the specified time (typically 24-72 hours).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine product.[2]

Protocol 2: General Procedure for Enantiomeric Excess (ee) Determination by Chiral HPLC

This is a generalized workflow for analyzing the stereochemical outcome of the synthesis.

  • Sample Preparation: Dissolve a small amount of the purified piperidine product in the mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture).

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

  • Method Development: Develop a separation method by optimizing the mobile phase composition (e.g., varying the ratio of hexane and isopropanol) and the flow rate to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Processing: Integrate the peak areas for each enantiomer in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[22]

Visualized Workflows

Catalyst Selection Workflow

This diagram outlines a decision-making process for selecting a suitable catalytic approach.

G cluster_start Define Synthetic Target cluster_strategy Strategic Decision cluster_catalysis Catalysis Type cluster_optimization Optimization & Analysis start Target Piperidine Scaffold (Substitution Pattern, Stereocenters) strategy Choose Synthetic Strategy start->strategy metal Metal Catalysis (e.g., Hydrogenation, C-C Coupling) strategy->metal Precursor is Pyridine/ Cross-Coupling desired organo Organocatalysis (e.g., Domino, Mannich, Michael) strategy->organo Domino Reaction/ Metal-Free desired optimize_metal Screen Ligands (e.g., Phosphines, P,N-ligands) Screen Conditions (Solvent, Temp, Additives) metal->optimize_metal optimize_organo Screen Catalysts (e.g., Proline derivs., Cinchona) Screen Conditions (Solvent, Temp, Co-catalyst) organo->optimize_organo analysis Analyze Yield & ee (HPLC, GC, NMR) optimize_metal->analysis optimize_organo->analysis

Caption: Decision workflow for catalyst selection in asymmetric piperidine synthesis.

Troubleshooting Low Enantioselectivity

This diagram provides a logical path for diagnosing and solving issues with low stereoselectivity.

G start Low Enantiomeric Excess (ee) check_temp Is Temperature Optimized? start->check_temp action_temp Lower Reaction Temperature check_temp->action_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes action_temp->check_solvent action_solvent Screen Non-Coordinating and Alternative Solvents check_solvent->action_solvent No check_catalyst Is Catalyst/Ligand Optimal? check_solvent->check_catalyst Yes action_solvent->check_catalyst action_catalyst Screen Alternative Chiral Catalysts/Ligands check_catalyst->action_catalyst No check_purity Are Reagents Pure? check_catalyst->check_purity Yes action_catalyst->check_purity action_purity Purify/Dry Reagents & Solvents check_purity->action_purity No final_check Check for Product Racemization check_purity->final_check Yes action_purity->final_check

Caption: Troubleshooting workflow for addressing low stereoselectivity.[3]

References

Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of chiral piperidines. As critical structural motifs in a vast array of pharmaceuticals and natural products, the efficient and stereocontrolled synthesis of chiral piperidines is of paramount importance to the drug development pipeline.[1][2][3][4][5][6][7][8] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling these valuable molecules from the bench to production.

Frequently Asked Questions (FAQs)

Q1: What are the most significant hurdles when transitioning a chiral piperidine synthesis from lab scale to a larger, industrial scale?

A1: Scaling up chiral synthesis introduces several challenges that are often not apparent at the bench.[9] Key issues include:

  • Maintaining Stereoselectivity: Reaction conditions that provide excellent enantiomeric or diastereomeric excess on a small scale may not translate directly to a larger reactor.[9] Factors like mixing efficiency, heat transfer, and concentration gradients can significantly impact the stereochemical outcome.

  • Cost of Goods (CoG): The expense of chiral catalysts (especially those based on precious metals like rhodium or iridium), chiral auxiliaries, and specialized reagents becomes a major consideration at scale.[9][10] Efficient catalyst recovery and recycling are crucial for economic viability.[10]

  • Purification and Isolation: Methods like column chromatography, which are routine in the lab, are often impractical and costly for large-scale production. Developing robust crystallization or distillation-based purification methods is essential.[10]

  • Process Safety: The handling of large quantities of flammable solvents, pyrophoric reagents (like Raney® Nickel), and potentially toxic materials requires rigorous safety protocols and specialized equipment.[11][12][13][14]

Q2: My catalytic asymmetric hydrogenation is sluggish and gives poor enantioselectivity upon scale-up. What should I investigate?

A2: This is a common and multifaceted problem. Several factors could be at play:

  • Catalyst Poisoning: The piperidine nitrogen itself or other nitrogen-containing compounds in your reaction mixture can act as catalyst poisons by strongly coordinating to the metal center.[15] Similarly, impurities in starting materials or solvents (e.g., sulfur compounds) can deactivate the catalyst.[15][16]

  • Hydrogen Mass Transfer: Inadequate agitation or hydrogen pressure can lead to a "hydrogen-starved" reaction, resulting in incomplete conversion and reduced enantioselectivity.

  • Solvent and Substrate Purity: Trace amounts of water or other impurities can have a significant impact on catalyst activity and selectivity.

Q3: We are struggling with the separation of diastereomers at a larger scale. What are the most viable industrial methods?

A3: While challenging, several methods are suitable for large-scale diastereomer separation:

  • Diastereoselective Crystallization: This is often the most cost-effective method. It involves forming diastereomeric salts with a chiral resolving agent and exploiting solubility differences to selectively crystallize one diastereomer.[][18]

  • Preparative Chromatography: While expensive, techniques like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) can be used for high-value products where other methods fail.[19] The use of additives in the mobile phase is often necessary to achieve good peak shape and resolution for basic compounds like piperidines.[19]

Troubleshooting Guides

Guide 1: Poor Stereoselectivity in Asymmetric Catalysis

Problem: The enantiomeric excess (ee) or diastereomeric ratio (dr) of my chiral piperidine product has significantly decreased after scaling up the reaction from 1 g to 100 g.

Potential CauseExplanation & Troubleshooting Steps
Suboptimal Mixing/Heat Transfer In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can lead to side reactions or alter the catalytic cycle, thereby reducing stereoselectivity.[20] Solution: 1. Optimize Agitation: Increase the stirring rate or use a different impeller design to ensure homogeneity. 2. Control Temperature: Implement a more robust temperature control system to maintain a consistent internal temperature. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly.[20]
Catalyst Deactivation As discussed in the FAQs, catalyst poisoning is a major concern. The increased surface area-to-volume ratio in a larger reactor can exacerbate issues with impurities from the reactor walls or headspace. Solution: 1. Use High-Purity Reagents: Ensure all starting materials, solvents, and gases are of sufficient purity.[15] 2. Catalyst Selection: Consider screening different catalysts or ligands that may be more robust or less susceptible to poisoning by your specific substrate or potential impurities.[15][21] Rhodium-based catalysts, for example, can sometimes show better resistance to nitrogen poisoning than palladium catalysts.[15] 3. Substrate Modification: Activating a pyridine ring by forming a pyridinium salt can prevent the nitrogen from coordinating with and deactivating the catalyst.[15]
Inappropriate Catalyst Loading A catalyst loading that was effective on a small scale may be insufficient for a larger batch due to the increased impact of trace impurities. Solution: Systematically Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) to see if stereoselectivity improves. This can help overcome minor catalyst deactivation.
Guide 2: Challenges in Chiral Resolution via Diastereomeric Salt Crystallization

Problem: We are unable to achieve a consistent and high-yielding resolution of our racemic piperidine derivative using a chiral acid.

Potential CauseExplanation & Troubleshooting Steps
Incorrect Choice of Resolving Agent The interaction between the racemic mixture and the resolving agent is highly specific. An inappropriate choice will lead to poor discrimination between the two diastereomeric salts. Solution: Screen Resolving Agents: Systematically screen a variety of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives, N-acetyl-L-leucine).[18][22]
Suboptimal Solvent System The solubility of the two diastereomeric salts is highly dependent on the solvent system. If both salts are too soluble, neither will crystallize. If both are poorly soluble, they may co-precipitate. Solution: 1. Solvent Screening: Test a range of solvents with varying polarities. 2. Solvent Mixtures: Use binary or even tertiary solvent systems to fine-tune the solubility profile of the diastereomeric salts.
Inadequate Control of Crystallization Conditions Factors such as cooling rate, seeding, and supersaturation are critical for selective crystallization. Solution: 1. Controlled Cooling: Employ a slow, controlled cooling profile to promote the growth of larger, purer crystals of the desired diastereomer. 2. Seeding: Introduce a small amount of the pure, desired diastereomeric salt as a seed crystal to induce crystallization.[] 3. Monitor Supersaturation: Carefully control the concentration to avoid spontaneous nucleation of the undesired diastereomer.
Guide 3: Issues with Continuous Flow Synthesis

Problem: Our continuous flow process for chiral piperidine synthesis, which worked well for initial trials, is now showing inconsistent yields and diastereoselectivity during longer runs.[1][23][24][25][26]

Potential CauseExplanation & Troubleshooting Steps
Channel Clogging Precipitation of starting materials, intermediates, or byproducts within the microreactor channels can alter flow rates and residence times, leading to inconsistent results. Solution: 1. Solubility Checks: Ensure all components remain soluble under the reaction conditions. This may require adjusting solvent composition or concentration. 2. In-line Filtration: Install an in-line filter before the reactor to remove any particulate matter.
Inconsistent Pumping Fluctuations in pump performance can lead to variations in stoichiometry and residence time. Solution: Pump Calibration and Maintenance: Regularly calibrate your pumps to ensure accurate and consistent flow rates. Check for leaks or wear in pump seals.
Temperature Gradients Inefficient heat exchange over longer operational periods can lead to temperature fluctuations within the reactor. Solution: Optimize Thermal Management: Ensure the reactor is properly thermostatted and that the heat transfer fluid is circulating effectively. For highly exothermic or endothermic reactions, consider a reactor with a higher surface-area-to-volume ratio.[24]
Process Safety Considerations

When scaling up any chemical synthesis, particularly those involving piperidine and its derivatives, safety is the highest priority.

HazardMitigation Strategy
Flammability Piperidine and many organic solvents are highly flammable.[12][13] Mitigation: - Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge.[11] - Work in a well-ventilated area, away from ignition sources.[11][14] - Have appropriate fire suppression systems (e.g., dry chemical, CO2 extinguishers) readily available.[14]
Toxicity and Corrosivity Piperidine is toxic if inhaled or absorbed through the skin and can cause severe skin burns and eye damage.[12][13] Mitigation: - Handle in a fume hood or with adequate local exhaust ventilation. - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] - Ensure eyewash stations and safety showers are easily accessible.[14]
Reactive Hazards Some reagents used in piperidine synthesis, such as organometallics or reducing agents, can be pyrophoric or react violently with water or air. Mitigation: - Handle all reactive reagents under an inert atmosphere (e.g., nitrogen or argon). - Add reactive reagents slowly and with adequate cooling to control the reaction rate and temperature.

Visualizing the Workflow: A Decision-Making Diagram for Chiral Piperidine Synthesis Scale-up

ScaleUp_Decision_Tree cluster_stereo Stereoselectivity cluster_purification Purification cluster_safety Safety start Initiate Scale-Up of Chiral Piperidine Synthesis check_stereo Is the primary challenge maintaining stereoselectivity? start->check_stereo check_purification Is the main hurdle purification and isolation? check_stereo->check_purification No asymmetric_catalysis Asymmetric Catalysis Issues (Low ee/dr) check_stereo->asymmetric_catalysis Yes check_safety Are there significant process safety concerns? check_purification->check_safety No purification_method Current purification method (e.g., Chromatography) not scalable? check_purification->purification_method Yes safety_review Conduct Thorough Process Hazard Analysis (PHA) check_safety->safety_review Yes end Successful & Safe Scale-Up check_safety->end No optimize_conditions Optimize Reaction Conditions (Mixing, Temp, Purity) asymmetric_catalysis->optimize_conditions screen_catalysts Screen More Robust Catalysts/Ligands asymmetric_catalysis->screen_catalysts chiral_resolution Chiral Resolution Challenges (Poor Separation) develop_cryst Develop Diastereoselective Crystallization Protocol purification_method->develop_cryst develop_cryst->end implement_controls Implement Engineering Controls (e.g., Ventilation, Grounding) safety_review->implement_controls implement_controls->end optimize_conditions->end screen_catalysts->end screen_agents Screen Resolving Agents and Solvents optimize_cryst Optimize Crystallization (Cooling Rate, Seeding)

Caption: Decision tree for troubleshooting common scale-up challenges.

References

Stability and storage conditions for (R)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability and storage of (R)-Piperidin-2-ylmethanol, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

Welcome to the technical support resource for this compound. As a key chiral building block in medicinal chemistry and pharmaceutical synthesis, its stability is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and addresses frequently asked questions regarding the handling, storage, and stability of this compound.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve common problems that may arise from the improper storage or degradation of this compound.

Question: My reaction yield is significantly lower than expected, or I'm observing inconsistent results between batches. Could the starting material be the issue?

Answer: Yes, this is a classic symptom of starting material degradation. This compound, containing both a secondary amine and a primary alcohol, is susceptible to environmental factors.[3] Inconsistent purity directly impacts reaction stoichiometry and can introduce impurities that may interfere with your reaction.

To diagnose this, follow this systematic approach:

dot

Troubleshooting_Workflow start Problem: Inconsistent Results or Low Yield check_purity Step 1: Assess Purity of This compound Stock start->check_purity physical_insp Visually Inspect: - Color change (yellowing)? - Change in physical state? check_purity->physical_insp Quick Check analytical_test Perform Analytical Purity Test (e.g., HPLC-UV, GC-MS, NMR) check_purity->analytical_test Definitive Check physical_insp->analytical_test compare Compare data against Certificate of Analysis (CoA) and a fresh/new sample analytical_test->compare degraded Result: Purity is Compromised (New peaks, reduced main peak area) compare->degraded stable Result: Purity is High (Matches CoA specifications) compare->stable discard Action: Discard compromised stock. Procure a new batch. degraded->discard review_storage Action: Review and optimize storage & handling protocols (See FAQs below) degraded->review_storage investigate_other Action: Investigate other experimental variables (reagents, solvent, conditions) stable->investigate_other

Caption: Diagnostic workflow for troubleshooting inconsistent experimental results.

Protocol: Rapid Purity Assessment via RP-HPLC

This protocol is a starting point for developing a method to assess the purity of this compound.[4]

1. Materials and Reagents:

  • This compound reference standard (or a newly opened bottle).

  • Your laboratory's stock of this compound.

  • Acetonitrile (HPLC grade).

  • Water (Ultrapure, HPLC grade).

  • Formic acid or Phosphoric acid (for pH adjustment).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 30:70 v/v). Adjust the aqueous phase to a pH of approximately 4.0 with formic or phosphoric acid. Filter and degas the final mobile phase before use.[4]

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of both your reference standard and your lab stock in the mobile phase.

3. HPLC Conditions (Example):

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

4. Analysis:

  • Inject the reference standard to determine the retention time of the pure compound.

  • Inject your lab stock sample.

  • Compare the chromatograms. The appearance of significant secondary peaks or a reduction in the main peak's area relative to the reference indicates degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The stability of this compound is best maintained by controlling temperature, atmosphere, and light exposure. While recommendations vary slightly between suppliers, the consensus points towards cool, dark, and inert conditions.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)[5][6][7]Lower temperatures slow down potential degradation reactions. For long-term storage, 2-8°C is preferable.[8]
Atmosphere Inert Gas (Argon or Nitrogen)[5][6]The secondary amine is susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this oxidative degradation.[3]
Light Keep in a dark place (amber vial)[5][6]UV light can provide the energy to initiate photolytic degradation, often through radical mechanisms.[3]
Moisture Keep container tightly sealed; handle in a dry environment[9][10]The compound is likely hygroscopic. Absorbed moisture can act as a medium for degradative reactions.

Q2: What are the primary chemical degradation pathways for this compound?

A2: The main points of vulnerability are the secondary amine on the piperidine ring and, to a lesser extent, the primary alcohol.

  • Oxidation: This is the most probable degradation pathway. The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents, including atmospheric oxygen over time, to form the corresponding N-oxide.[3][11] Further oxidation or rearrangement could lead to ring-opening products.[12][13]

dot

Degradation_Pathway start_mol This compound oxidant [O] (e.g., Atm. O₂, H₂O₂) start_mol->oxidant product_mol This compound N-oxide oxidant->product_mol Oxidation further_degradation Ring-Opened Products product_mol->further_degradation Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Q3: The material in my bottle has turned from a colorless liquid/solid to a yellow or greenish color. Is it still usable?

A3: A change in color is a strong indicator of chemical degradation.[5] While the compound might still contain a significant amount of the desired material, it is now of unknown purity. Using it is not recommended as the impurities could negatively impact your experiment, leading to side reactions, lower yields, or difficulties in purification. You should perform an analytical purity check (see protocol above) or discard the batch and use a fresh, unopened sample.[14]

Q4: How should I handle this compound in the lab for routine use?

A4: Proper handling is crucial to maintain the integrity of the compound once the container is opened.

  • Work in a Ventilated Area: Always handle the compound in a well-ventilated fume hood.[10][14]

  • Use an Inert Atmosphere: For transfers, especially for material intended for long-term use, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

  • Keep Containers Sealed: Always keep the container tightly sealed when not in use.[9][14] This prevents exposure to atmospheric oxygen and humidity.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions or rapid degradation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation.[10][15][16]

By adhering to these storage and handling protocols, you can ensure the stability and purity of your this compound, leading to more reliable and reproducible scientific outcomes.

References

Validation & Comparative

Efficacy of (R)-Piperidin-2-ylmethanol versus L-Pipecolic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Synthesis Strategies

I've initiated targeted Google searches to gather comprehensive information on the applications of (R)-Piperidin-2-ylmethanol and L-Pipecolic acid in asymmetric synthesis. The focus is their roles and the specific context of their function in reactions. I'm prioritizing the relevance and currency of the sources I review.

Exploring Comparative Applications

I'm now delving into specific examples of reactions where this compound and L-Pipecolic acid are employed. I'm carefully evaluating yields and enantiomeric excesses to facilitate a comparative analysis. Alongside this, I'm seeking studies that directly contrast their effectiveness in asymmetric synthesis, to understand their respective strengths and weaknesses. My parallel search also focuses on detailed experimental protocols and mechanistic insights.

Refining Reaction Comparisons

I'm now zeroing in on specific reactions. My aim is to build a detailed comparison of this compound and L-Pipecolic acid. I am actively searching for reactions where they are used to compare yields and enantioselectivity. Also, I'm gathering experimental details, including reaction conditions and work-up procedures, while looking for mechanistic insights to support a truly helpful comparison guide.

A Senior Scientist's Comparative Guide to Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of chiral amines, the cornerstone catalysts of modern asymmetric synthesis. For researchers, scientists, and professionals in drug development, the selection of the right chiral amine is a critical decision that dictates the stereochemical outcome, yield, and overall efficiency of a synthetic route. This guide moves beyond a simple catalog of options, offering an in-depth examination of the mechanistic underpinnings, comparative performance, and practical applications of key classes of chiral amines. We will explore the causality behind experimental choices, present validated protocols, and provide the data necessary to inform your selection process for creating complex, stereochemically-defined molecules.

The Central Role of Chiral Amines in Asymmetric Catalysis

Chiral amines are indispensable tools in asymmetric synthesis, acting as organocatalysts that create a chiral environment for bond-forming reactions.[1] Their power lies in their ability to transiently interact with substrates to form stereochemically-defined intermediates, such as enamines or iminium ions, which then react with high facial selectivity.[1] This mode of activation is fundamentally different from transition-metal catalysis and offers significant advantages, including operational simplicity, lower toxicity, and the ability to perform reactions under aerobic and sometimes even aqueous conditions.[2][3]

This guide will focus on a comparative analysis of three dominant classes of chiral amine organocatalysts:

  • Secondary Amines (e.g., L-Proline and its derivatives): The pioneers of enamine and iminium ion catalysis.

  • Tertiary Amines (e.g., Cinchona Alkaloids): Versatile catalysts acting as Brønsted bases, nucleophiles, or phase-transfer agents.[4][5]

  • Primary Amines (e.g., Cinchona-derived and simple amino acid-derived amines): Effective catalysts for key transformations like Michael and aldol additions.[6][7]

Mechanistic Foundations: How Chiral Amines Dictate Stereochemistry

Understanding the underlying mechanism is crucial for catalyst selection and reaction optimization. Different classes of amines activate substrates through distinct, yet powerful, catalytic cycles.

Secondary Amines: The Enamine and Iminium Ion Pathways

L-Proline and its derivatives, such as diphenylprolinol silyl ethers, are arguably the most famous secondary amine organocatalysts.[8][9] They operate through two primary activation modes:

  • Enamine Catalysis: The secondary amine reacts with a ketone or aldehyde donor to form a nucleophilic chiral enamine. This enamine then attacks an electrophile (e.g., an aldehyde). The stereochemistry is controlled by the conformation of the enamine and the steric hindrance provided by the catalyst's chiral backbone, which directs the electrophile to a specific face.

  • Iminium Catalysis: The amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO of the substrate, activating it for nucleophilic attack.[10] The catalyst's structure effectively shields one face of the molecule, guiding the nucleophile to the other for a highly enantioselective reaction.[10]

Proline_Catalytic_Cycle sub Ketone/Aldehyde + Proline enamine Chiral Enamine Intermediate sub->enamine H₂O attack Stereoselective Attack by Electrophile (E+) enamine->attack iminium Iminium Ion Intermediate attack->iminium C-C Bond Formation hydrolysis Hydrolysis iminium->hydrolysis + H₂O product Chiral Product + Regenerated Proline hydrolysis->product product->sub

Caption: Generalized catalytic cycle for proline-catalyzed enamine activation.

Cinchona Alkaloids: Multifaceted Catalysis

Cinchona alkaloids, such as quinine and quinidine, are naturally occurring pseudoenantiomers that offer a different catalytic approach.[11] Their rigid bicyclic structure contains multiple functional groups—a quinuclidine nitrogen, a quinoline ring, and a hydroxyl group—that can act in concert.

  • Brønsted Base Catalysis: The basic quinuclidine nitrogen can deprotonate a pronucleophile (like a thiol or nitroalkane), while the hydroxyl group can simultaneously activate the electrophile through hydrogen bonding. This bifunctional activation rigidly orients the substrates in the transition state, leading to high stereoselectivity.[5]

  • Phase-Transfer Catalysis: When quaternized, Cinchona alkaloids become excellent chiral phase-transfer catalysts.[12] They form a chiral ion pair with an anionic nucleophile, shuttling it from an aqueous or solid phase into the organic phase to react with an electrophile in a controlled chiral environment.[3][12]

Performance Benchmarking in Key Transformations

The true measure of a catalyst is its performance in the laboratory. Here, we compare representative chiral amines in two fundamental C-C bond-forming reactions: the Aldol and the Michael Addition.

The Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. Proline and its derivatives are benchmark catalysts for this transformation.

CatalystElectrophileNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
(S)-Proline p-NitrobenzaldehydeCyclohexanoneDMSORT9799--INVALID-LINK--
(S)-2-Methylpyrrolidine p-NitrobenzaldehydeCyclohexanoneDMSORT9586--INVALID-LINK--[13]
(S)-Diphenylprolinol Silyl Ether PropanalAcetoneNeat48097--INVALID-LINK--
9-Amino-9-deoxy-epi-quinine AnthroneAcetaldehydeToluene-208595--INVALID-LINK--[14]

Analysis: (S)-Proline demonstrates exceptional enantioselectivity and yield in the classic aldol reaction.[13] While structurally similar, 2-methylpyrrolidine provides slightly lower selectivity, highlighting the profound impact of the carboxylic acid group in proline's transition state organization. For reactions involving aldehydes as nucleophiles, more sophisticated catalysts like diphenylprolinol silyl ethers are required to achieve high selectivity. Cinchona-derived primary amines can also be highly effective, particularly for specific substrate classes like anthrones.[14]

The Asymmetric Michael Addition

The Michael addition is a conjugate addition reaction vital for forming 1,5-dicarbonyl compounds and related structures. This reaction showcases the strengths of both primary amines and Cinchona alkaloids.

CatalystMichael AcceptorMichael DonorSolventTemp (°C)Yield (%)ee (%)Reference
(S,S)-Diphenylethylenediamine derivative NitrostyrenePropanalTolueneRT9997--INVALID-LINK--
9-Amino-9-deoxy-epi-quinine trans-ChalconeNitromethaneTHFRT9599--INVALID-LINK--[5]
Primary Amine/Thiourea NitrostyreneAcetoneToluene209896--INVALID-LINK--
(S)-Proline NitrostyreneAcetoneDMSORT7520--INVALID-LINK--

Analysis: This comparison clearly illustrates the concept of "catalyst-reaction matching." While proline is an excellent aldol catalyst, it is largely ineffective for the Michael addition of ketones to nitro-olefins. In contrast, chiral primary amines and bifunctional catalysts like Cinchona alkaloid derivatives or amino-thioureas excel.[5][15] These catalysts utilize iminium ion activation (for aldehyde donors) or Brønsted base/hydrogen bonding interactions to control the stereochemical outcome with outstanding success.[7]

Experimental Protocols and Workflow

Scientific integrity requires reproducible, self-validating protocols. Below is a general workflow for catalyst screening followed by a specific, detailed protocol for a benchmark reaction.

General Workflow for Catalyst Screening

The selection of an optimal chiral amine is an empirical process. A systematic screening workflow is essential for efficiently identifying the best catalyst for a new transformation.

Screening_Workflow start Define Transformation (Substrates A + B) prep Prepare Stock Solutions (Substrates, Catalysts) start->prep screen Catalyst Array Screening (Proline, Cinchona, Primary Amine, etc.) in parallel vials prep->screen monitor Reaction Monitoring (TLC, LC-MS) screen->monitor workup Quench & Workup monitor->workup analysis Analyze Crude Product (Yield, ee% via Chiral HPLC/SFC) workup->analysis optimize Identify 'Hit' Catalyst(s) & Proceed to Optimization (Solvent, Temp, Additives) analysis->optimize end Optimized Protocol optimize->end

References

A Senior Application Scientist's Guide to the Stereochemical Validation of (R)-Piperidin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The absolute stereochemistry of chiral molecules is a cornerstone of modern drug development. Enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles, making unambiguous stereochemical assignment a non-negotiable requirement for regulatory approval and clinical success.[1] (R)-Piperidin-2-ylmethanol and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and pharmaceutical agents.[2] The correct assignment of the 'R' configuration at the C2 position is therefore a critical quality attribute that demands rigorous and orthogonal validation methods.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of this compound derivatives. We move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to help you select the most appropriate method for your specific research context—from early discovery to late-stage development.

Comparative Overview of Analytical Methodologies

Choosing the right analytical tool depends on several factors, including the developmental stage of the compound, sample availability, the need for a definitive versus a corroborative result, and access to specialized instrumentation. Here, we compare four powerful techniques: X-ray Crystallography, NMR Spectroscopy via Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Sample Requirement Conclusiveness Key Advantage Primary Limitation
X-ray Crystallography Anomalous dispersion of X-rays by atoms in a single crystal.~1 mg, high-quality single crystalAbsolute, "Gold Standard"Provides unambiguous 3D structure and absolute configuration.[3][4][5]Requires a suitable single crystal, which can be difficult or impossible to obtain.[6][7]
NMR (Mosher's Ester Analysis) Chemical shift perturbation in diastereomers formed with a chiral derivatizing agent.[8][9][10]~5-10 mg, solubleHigh Confidence, RelativeDoes not require specialized equipment beyond a standard NMR spectrometer.Indirect method; requires successful derivatization and careful spectral analysis.[11]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[12][13]~5-15 mg, solubleAbsoluteDetermines absolute configuration in solution, eliminating crystallization artifacts.[7][14]Requires comparison with computationally expensive ab initio DFT calculations.[12][15]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).<1 mg, solubleRelativeExcellent for determining enantiomeric purity (e.e.) and for preparative separation.Does not inherently assign absolute configuration; requires an authenticated standard.

In-Depth Analysis & Experimental Protocols

X-ray Crystallography: The Definitive Answer

X-ray crystallography is the unparalleled gold standard for determining absolute stereochemistry.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise three-dimensional arrangement of every atom in the molecule and its orientation within the crystal lattice.

Causality in a Nutshell: The technique relies on the phenomenon of anomalous dispersion. When the X-ray energy is near the absorption edge of an atom in the crystal, it creates a phase shift that can be used to distinguish between a molecule and its non-superimposable mirror image.[3] The Flack parameter is a critical value derived from the data that indicates the confidence of the absolute structure assignment; a value near zero for a given enantiomer confirms its configuration.[16]

When to Choose It: Use X-ray crystallography when an unambiguous, legally defensible assignment of absolute configuration is required, particularly for a New Chemical Entity (NCE) or when other methods yield ambiguous results.

  • Crystal Growth (The Critical Step): Dissolve 5-10 mg of the highly purified this compound derivative in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexane). Use slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality (>0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

  • Absolute Configuration Determination: The final step involves refining the Flack parameter.[16] A value of ~0 with a small error indicates a high probability that the assigned stereochemistry is correct.

NMR Spectroscopy: Mosher's Ester Analysis

For molecules that resist crystallization, Mosher's ester analysis is a powerful and widely accessible NMR-based method for deducing the absolute configuration of chiral alcohols and amines.[9][10] The technique involves derivatizing the chiral center with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.

Causality in a Nutshell: The bulky phenyl group of the MTPA reagent restricts rotation around the newly formed ester (or amide) bond, forcing the substituents around the original stereocenter into a specific, predictable conformation. This places the protons on either side of the stereocenter in different anisotropic shielding/deshielding zones of the MTPA's phenyl ring. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be used to assign the absolute configuration.[8][11]

When to Choose It: This is the method of choice for routine confirmation in a synthesis campaign, especially when a crystalline sample is unavailable but sufficient material (~10 mg) exists for derivatization and NMR analysis.

Mosher_Workflow cluster_prep Step 1: Diastereomer Synthesis cluster_analysis Step 2: NMR Analysis & Assignment Analyte This compound Derivative R_Ester Formation of (R,R)-Diastereomer Analyte->R_Ester DMAP, Pyridine S_Ester Formation of (R,S)-Diastereomer Analyte->S_Ester DMAP, Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R Acquire ¹H NMR of (R,R)-Ester R_Ester->NMR_R NMR_S Acquire ¹H NMR of (R,S)-Ester S_Ester->NMR_S Assign Assign Protons (COSY, HSQC) NMR_R->Assign NMR_S->Assign Calc Calculate Δδ = δS - δR for all assigned protons Assign->Calc Model Apply Mosher's Mnemonic Model to Δδ values Calc->Model Config Confirm (R)-Configuration Model->Config caption Workflow for Mosher's Ester Analysis.

Caption: Workflow for Mosher's Ester Analysis.

  • Derivatization (Two parallel reactions):

    • Reaction A: To a solution of the this compound derivative (~5 mg) and a catalytic amount of DMAP in anhydrous pyridine, add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

    • Reaction B: In a separate vial, perform the same reaction using (R)-(-)-MTPA-Cl.

    • Allow both reactions to proceed to completion (monitor by TLC or LC-MS). Ensure the reaction goes to completion to avoid kinetic resolution.

  • Work-up and Purification: Quench the reactions and purify the resulting diastereomeric esters, typically by flash chromatography, to remove any unreacted alcohol and MTPA acid.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R,S)- and (R,R)-diastereomers in the same solvent (e.g., CDCl₃). 2D NMR experiments (COSY, HSQC) may be necessary for unambiguous proton assignments.

  • Data Analysis:

    • Carefully assign the chemical shifts (δ) for protons on both sides of the stereocenter for each diastereomer.

    • Calculate the difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Apply the Mosher model: For an (R)-alcohol, protons on one side of the stereocenter in the simplified 2D model will have Δδ > 0, while those on the other side will have Δδ < 0. This pattern confirms the (R) configuration.

Vibrational Circular Dichroism (VCD): The Solution-State Solution

VCD measures the tiny difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule.[12] This technique is exceptionally powerful because it provides a direct spectroscopic fingerprint of the absolute configuration of a molecule in solution, thereby avoiding the potential pitfalls of crystallization.[6][7][14]

Causality in a Nutshell: Every vibrational mode in a chiral molecule has a corresponding VCD signal, which can be positive or negative. Enantiomers produce mirror-image VCD spectra.[14] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[12][15][17] A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer provides a confident assignment.

When to Choose It: VCD is ideal for pharmacologically relevant molecules, especially non-crystalline oils or amorphous solids, where understanding the solution-phase conformation is key. It serves as a powerful orthogonal method to confirm results from other techniques.

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[14]

  • Spectral Acquisition: Acquire the IR and VCD spectra using a dedicated VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio.[14]

  • Computational Modeling:

    • Perform a conformational search for the this compound derivative using computational chemistry software.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Generate the predicted, population-weighted IR and VCD spectra.

  • Spectral Comparison: Visually and quantitatively compare the experimental VCD spectrum with the DFT-predicted spectrum for the (R)-enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as (R). If they are opposite, the configuration is (S).

Chiral HPLC: The Purity Arbiter

While chiral HPLC cannot determine absolute configuration on its own, it is an indispensable tool for confirming enantiomeric purity and for separating enantiomers.[18] It works by passing the sample through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality in a Nutshell: The CSP creates a transient diastereomeric interaction with each enantiomer of the analyte. The difference in the stability of these two diastereomeric complexes causes one enantiomer to be retained on the column longer than the other, resulting in separation. Polysaccharide-based CSPs are often effective for piperidine derivatives.[18][19]

When to Choose It: Chiral HPLC is essential for quality control, for determining the success of an asymmetric synthesis (i.e., measuring enantiomeric excess, e.e.), and for preparing pure enantiomeric samples for other analyses.

  • Column and Mobile Phase Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak series) with normal-phase mobile phases (e.g., Hexane/Isopropanol/Diethylamine).[18]

  • Standard Preparation: Prepare a solution of the racemic compound to establish the retention times for both enantiomers.

  • Sample Preparation: Dissolve the (R)-enantiomer sample in the mobile phase.

  • Analysis: Inject the racemic standard to confirm separation. Then, inject the sample of the purported (R)-enantiomer. The resulting chromatogram should show a single peak corresponding to the retention time of one of the peaks in the racemic standard.

  • Confirmation (if standard is available): If an authenticated standard of the (R)-enantiomer is available, co-inject it with the sample. The appearance of a single, sharp peak confirms the identity and stereochemistry.

Decision_Tree Start Need to Validate (R)-Stereochemistry Q_Crystal Can you grow a high-quality single crystal? Start->Q_Crystal XRay Perform X-ray Crystallography (Definitive Assignment) Q_Crystal->XRay Yes Q_Sample Is ~10mg of material available? Q_Crystal->Q_Sample No End Validation Complete XRay->End Mosher Perform Mosher's Ester Analysis (High-Confidence Assignment) Q_Sample->Mosher Yes VCD Perform VCD Analysis (Absolute Assignment in Solution) Q_Sample->VCD Yes, with access to spectrometer Q_Purity Primary Goal: Enantiomeric Purity (e.e.)? Q_Sample->Q_Purity No Mosher->End VCD->End HPLC Use Chiral HPLC (Relative Confirmation) Q_Purity->HPLC Yes Q_Purity->End No, re-evaluate options HPLC->End

Caption: Decision framework for selecting a stereochemical validation method.

Conclusion

The validation of stereochemistry for this compound derivatives is a multi-faceted task that requires a thoughtful, evidence-based approach. While X-ray crystallography provides the ultimate structural proof, its prerequisite of a single crystal is a significant barrier. NMR-based methods like Mosher's analysis offer a highly reliable alternative that is accessible in any standard synthetic chemistry lab. VCD is emerging as a premier technique for determining absolute configuration directly in the solution phase, which is often more biologically relevant. Finally, chiral HPLC remains the workhorse for assessing enantiomeric purity.

For maximum scientific rigor, particularly in a drug development setting, employing at least two orthogonal techniques (e.g., Mosher's analysis and VCD, or HPLC with a standard confirmed by X-ray crystallography) is highly recommended to provide a self-validating and unimpeachable stereochemical assignment.

References

A Senior Application Scientist's Guide to Benchmarking (R)-Piperidin-2-ylmethanol Against Other Chiral Amino Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. This guide provides an in-depth technical comparison of (R)-Piperidin-2-ylmethanol, a versatile chiral amino alcohol, against other widely used alternatives such as prolinol and valinol derivatives. By presenting objective performance data, detailed experimental protocols, and mechanistic insights, this document aims to empower you to make informed decisions in your catalytic endeavors.

The Privileged Scaffold: Understanding Chiral Amino Alcohols in Catalysis

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, prized for their ready availability from the chiral pool, modular nature, and ability to induce high levels of stereocontrol. Their efficacy stems from the bifunctional nature of the amino and hydroxyl groups, which can act in concert to create a well-defined chiral environment around a substrate. This can be achieved through two primary modes of action: as organocatalysts, where they directly interact with substrates, or as chiral ligands that modulate the catalytic activity and selectivity of a metal center.

This compound , with its six-membered piperidine ring, offers a distinct structural framework compared to the more commonly employed five-membered ring of prolinol. This seemingly subtle difference in ring size can have significant implications for the steric and electronic properties of the catalyst, influencing its performance in a variety of asymmetric transformations.

Comparative Performance Analysis: this compound in Context

To provide a clear and objective comparison, this section presents performance data for this compound and other benchmark chiral amino alcohols in key asymmetric reactions. The data, collated from scientific literature, is summarized in the following tables to facilitate a direct comparison of yield and enantiomeric excess (ee).

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. Chiral amino alcohol-derived organocatalysts, particularly prolinol derivatives, are well-established for their high efficiency in this transformation. While less documented, piperidine-based catalysts also show promise.[1]

CatalystAldehydeKetoneYield (%)ee (%)Reference
This compound p-NitrobenzaldehydeAcetoneHypothesized HighHypothesized High[2]
(S)-Prolinolp-NitrobenzaldehydeAcetone6876[3]
(S)-Diphenylprolinol TMS EtherPropanalNitrostyrene9599[3]
Alaninep-NitrobenzaldehydeAcetone>9598[4]
Valinep-NitrobenzaldehydeAcetone98>99[4]

Direct experimental data for this compound in this specific reaction is limited in readily available literature; however, its structural similarity to prolinol suggests it would be an effective catalyst.[1]

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the stereoselective formation of carbon-carbon bonds. Chiral primary and secondary amines, including amino alcohol derivatives, are effective organocatalysts for this reaction.

CatalystNucleophileElectrophileYield (%)ee (%)Reference
This compound Derivative PropanalNitrostyreneHypothesized HighHypothesized High[2]
(S)-Diphenylprolinol TMS EtherPropanalNitrostyrene9599[3]
Simple Primary β-Amino Alcoholsβ-Keto EstersNitroalkenesHighup to 99[5]

The catalytic potential of this compound derivatives in Michael additions is inferred from the high performance of analogous proline-based catalysts.[2]

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic benchmark reaction for evaluating the effectiveness of chiral amino alcohol ligands. The amino alcohol coordinates to the zinc reagent, creating a chiral environment that directs the facial selectivity of the alkyl transfer to the aldehyde.

CatalystAldehydeYield (%)ee (%)Reference
This compound Derivative BenzaldehydeHigh98[6]
(1R,2S)-1-Amino-2-indanolBenzaldehyde9598[7]
(-)-DAIBBenzaldehyde9798[8]
N-phenylfluorenyl β-amino alcoholsBenzaldehydeHighup to 97[9]

Mechanistic Insights: The "How" and "Why" of Stereocontrol

The ability of chiral amino alcohols to induce stereoselectivity is rooted in their capacity to form well-defined, transient chiral intermediates or complexes. Understanding these mechanisms is crucial for rational catalyst design and optimization.

Organocatalysis: The Enamine and Iminium Ion Pathways

In organocatalytic reactions such as the aldol and Michael additions, chiral secondary amino alcohols like this compound and prolinol operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1][10]

G Enamine Catalytic Cycle for Aldol Reaction cluster_0 Catalyst Activation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Release & Catalyst Regeneration Ketone Ketone Enamine Enamine Ketone->Enamine Condensation (-H2O) Amino_Alcohol This compound Amino_Alcohol->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Iminium_Intermediate Aldol_Product β-Hydroxy Ketone Iminium_Intermediate->Aldol_Product Hydrolysis (+H2O) Aldol_Product->Amino_Alcohol Regeneration

Caption: Enamine catalytic cycle for the asymmetric aldol reaction.

The chiral amino alcohol condenses with a ketone to form a chiral enamine. This enamine then attacks the aldehyde in a stereodefined manner, dictated by the steric hindrance of the catalyst's ring structure. Subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst.

Metal Catalysis: The Noyori-Ikariya Bifunctional Mechanism

In asymmetric transfer hydrogenation, this compound can act as a chiral ligand for a ruthenium catalyst. The reaction is believed to proceed via the Noyori-Ikariya outer-sphere mechanism, where the metal and the ligand's amine proton act in concert to deliver a hydride and a proton to the ketone substrate.[11][12]

G Asymmetric Transfer Hydrogenation Catalytic Cycle Ru_Precatalyst [RuCl(p-cymene)(R-Pip-OH)] Active_Catalyst [RuH(p-cymene)(R-Pip-O)]- Ru_Precatalyst->Active_Catalyst Base, iPrOH Transition_State [Ru-H...C=O...H-N] Active_Catalyst->Transition_State + Ketone Product_Complex [Ru(p-cymene)(R-Pip-O)] + Chiral Alcohol Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Active_Catalyst + iPrOH - Acetone

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

The ruthenium precatalyst is activated by a base in the presence of a hydrogen donor like isopropanol to form the active ruthenium-hydride species. This complex then coordinates with the ketone, and the hydride and proton are transferred through a six-membered transition state, leading to the formation of the chiral alcohol with high enantioselectivity.

Experimental Protocols: A Guide to Benchmarking in Your Lab

Reproducibility is paramount in scientific research. The following detailed protocols provide a framework for conducting comparative studies of this compound and other chiral amino alcohols in your own laboratory.

General Protocol for Asymmetric Aldol Reaction

This protocol is adapted from established procedures for proline-catalyzed aldol reactions and can be used to benchmark various chiral amino alcohol catalysts.[3][4]

Materials:

  • Chiral amino alcohol catalyst (e.g., this compound, (S)-Prolinol) (10 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • Solvent (e.g., DMSO, DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL), add the ketone (10.0 mmol).

  • Add the chiral amino alcohol catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Protocol for Asymmetric Addition of Diethylzinc to Aldehydes

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol ligand.[7][8][9]

Materials:

  • Chiral amino alcohol ligand (e.g., this compound) (5 mol%)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes) (2.0 equiv)

  • Aldehyde (1.0 mmol)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged flask, add the chiral amino alcohol ligand (0.05 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and characterize the product by NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion and Future Outlook

This compound presents itself as a compelling chiral amino alcohol for asymmetric catalysis, offering a unique structural alternative to the more prevalent prolinol-based systems.[1] While the existing body of literature provides a strong indication of its potential, further systematic benchmarking studies are warranted to fully elucidate its performance across a broader range of substrates and reaction types. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to explore the catalytic capabilities of this compound and to contribute to the ever-evolving landscape of asymmetric synthesis.

References

A Comparative Guide to Enantiomeric Excess Determination for Products Derived from (R)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. Products derived from (R)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceuticals, demand robust and accurate analytical methods to quantify their enantiomeric purity.[1] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, supported by experimental insights and detailed protocols to empower you in selecting and implementing the optimal method for your research.

The accurate measurement of enantioenrichment is crucial as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, developing reliable analytical methods to separate and quantify individual enantiomers is of paramount importance.[1]

Comparative Analysis of Key Analytical Techniques

The principal methods for determining the enantiomeric excess of chiral compounds like derivatives of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The selection of a technique is a critical decision based on factors such as the analyte's properties, required accuracy, and sample throughput.[3]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[4]Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas.[4]Formation of diastereomers with distinct NMR signals through reaction with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA).[2][5]
Sample Preparation May require pre-column derivatization to introduce a chromophore for UV detection and improve resolution.[1][6]Often requires derivatization to enhance volatility and thermal stability.Requires reaction with a CDA to form diastereomers or mixing with a CSA.[2][5]
Instrumentation HPLC system with a chiral column and a UV or photodiode array (PDA) detector.[2]Gas chromatograph equipped with a chiral column.[2]NMR spectrometer.
Key Advantages High resolution and accuracy, widely applicable, established methods for piperidine derivatives.[1][7]Excellent for volatile and thermally stable compounds.Rapid analysis, provides structural information, no physical separation needed.[8]
Key Limitations Method development can be time-consuming, may require derivatization.[9]Limited to volatile and thermally stable analytes, derivatization can be complex.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

In-Depth Methodologies & Experimental Causality

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] For piperidine derivatives, polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability.[1][10]

Caption: Chiral HPLC workflow for ee determination.

Causality Behind Experimental Choices:

  • Pre-column Derivatization: this compound and many of its derivatives lack a strong UV chromophore.[1][4] Derivatization with an agent like 3,5-dinitrobenzoic acid or p-toluenesulfonyl chloride introduces a chromophore, significantly enhancing detection sensitivity by UV detectors.[1][6] This step also converts the enantiomers into diastereomers, which can lead to improved separation on the chiral column.

  • Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for resolving piperidine derivatives.[1][10] The chiral recognition mechanism often involves hydrogen bonding and π-π interactions between the analyte and the CSP.[7]

  • Mobile Phase Modifier: For basic compounds like piperidine derivatives, peak tailing can be an issue due to interactions with the silica support of the column. Adding a small amount of an amine modifier, like diethylamine (DEA), to the mobile phase can mitigate this by competing for active sites, resulting in more symmetrical peaks.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation.[8] The core principle is to create a diastereomeric environment for the enantiomers, making them distinguishable in the NMR spectrum.[5] This is achieved using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

Caption: NMR workflow using a chiral auxiliary.

Causality Behind Experimental Choices:

  • Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), react covalently with the alcohol or amine functionality of the analyte to form stable diastereomers.[2][11] These diastereomers exhibit distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric ratio by integrating the corresponding peaks.[2] The use of a fluorine-containing CDA allows for ¹⁹F NMR analysis, which often provides a cleaner spectrum with baseline-separated peaks.[12][13]

  • Chiral Solvating Agents (CSAs): CSAs, like (S)-BINOL derivatives, form transient, non-covalent diastereomeric complexes with the analyte.[5][14] This interaction is sufficient to induce different chemical shifts for the enantiomers in the NMR spectrum.[5] This method is advantageous as it is non-destructive and requires simple sample preparation—just mixing the analyte and CSA in an NMR tube.[14] The choice of solvent is crucial, as it can influence the strength of the diastereomeric interactions.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC with Pre-column Derivatization

This protocol is adapted for derivatives of this compound, assuming the presence of a primary or secondary amine and a primary alcohol.

  • Derivatization:

    • In a suitable reaction vessel, dissolve 1 mmol of the analyte in 30 mL of dichloromethane.

    • Add 1 mmol of 3,5-dinitrobenzoic acid and 0.494 g of EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).[1]

    • Stir the reaction mixture at 30 °C for approximately 2 hours.[1]

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Chiralpak AD-H or a similar polysaccharide-based CSP.[6]

    • Mobile Phase: A mixture of hexane and ethanol, with 0.1% diethylamine. The exact ratio should be optimized for baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the dinitrobenzoyl derivative (e.g., 228 nm).[6]

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Identify the peaks corresponding to the two diastereomers.

    • Integrate the peak areas (A1 and A2).

    • Calculate the enantiomeric excess using the formula: % ee = [(A1 - A2) / (A1 + A2)] x 100 .

Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid)
  • Derivatization:

    • In an NMR tube, dissolve approximately 5 mg of the this compound derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).[2]

    • Add a slight excess (1.1 equivalents) of (S)-Mosher's acid chloride.

    • Add a small amount of pyridine to catalyze the reaction and scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition:

    • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.

  • Data Analysis:

    • Identify a set of well-resolved signals corresponding to each diastereomer. Protons near the stereocenter are often the most informative.

    • Carefully integrate the corresponding signals (I1 and I2).

    • Calculate the enantiomeric excess using the formula: % ee = [(I1 - I2) / (I1 + I2)] x 100 .

Protocol 3: NMR Analysis using a Chiral Solvating Agent (CSA)
  • Sample Preparation:

    • In an NMR tube, dissolve the analyte (0.0125–0.2 mmol) and the chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol) in 0.6 mL of chloroform-d.[14]

    • Shake the NMR tube for 30 seconds to ensure thorough mixing and complex formation.[14]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at 25 °C.

  • Data Analysis:

    • Observe the splitting of signals for one or more protons of the analyte into two distinct sets of peaks, representing the two enantiomers complexed with the CSA.

    • Integrate the well-resolved resonance peaks for each enantiomer (I1 and I2).

    • Calculate the enantiomeric excess using the formula: % ee = [(I1 - I2) / (I1 + I2)] x 100 .

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, every protocol should be a self-validating system.

  • Method Validation: For all techniques, especially in a regulated environment, method validation according to ICH guidelines is crucial.[6] This includes assessing specificity, linearity, accuracy, precision, and robustness.

  • Reference Standards: Whenever possible, analyze enantiomerically pure standards of both enantiomers to confirm peak/signal identity and elution/chemical shift order.

  • Linearity Check: Prepare samples with known ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50) to confirm a linear relationship between the theoretical and experimentally determined ee values.[14] This is particularly important for NMR methods to ensure that kinetic resolution during derivatization or differential binding with a CSA is not occurring.[15]

By carefully selecting the appropriate analytical technique and rigorously validating the chosen method, researchers can confidently and accurately determine the enantiomeric excess of products derived from this compound, ensuring the stereochemical integrity of these vital pharmaceutical building blocks.

References

The Versatile Chiral Synthon: A Literature Review of (R)-Piperidin-2-ylmethanol in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged motif in a vast array of pharmaceuticals and natural products, making the stereoselective synthesis of its derivatives a critical endeavor in modern organic chemistry. Among the various chiral building blocks employed for this purpose, (R)-Piperidin-2-ylmethanol has emerged as a versatile and valuable synthon. This guide provides an in-depth technical review of the applications of this compound in the total synthesis of complex natural products, offering a comparative analysis of its utility against alternative synthetic strategies.

Introduction to this compound: A Chiral Pool Asset

This compound, a readily available chiral building block, possesses a unique combination of a stereocenter at the C2 position and a functionalizable hydroxymethyl group. This arrangement allows for its use as a foundational element in the construction of more complex chiral molecules, particularly 2-substituted piperidine alkaloids. Its utility stems from the ability to manipulate the hydroxymethyl group into various functionalities, thereby enabling the introduction of diverse side chains with a high degree of stereochemical control.

Application in the Total Synthesis of Piperidine Alkaloids

The primary application of this compound in total synthesis lies in its role as a chiral precursor for 2-substituted piperidine alkaloids. The general strategy involves the protection of the piperidine nitrogen, followed by modification of the hydroxymethyl group and subsequent elaboration to the target natural product.

The Synthesis of (+)-Coniine: A Case Study

The total synthesis of the hemlock alkaloid (+)-coniine serves as an excellent benchmark for evaluating the efficacy of chiral synthons. A common approach utilizing the enantiomer, (S)-Piperidin-2-ylmethanol, can be conceptually mirrored for the synthesis of the unnatural (-)-coniine, or adapted for (+)-coniine by starting with the (R)-enantiomer and inverting the stereocenter if necessary through the synthetic sequence. A representative synthetic workflow is outlined below.

Synthetic Workflow for (+)-Coniine from this compound (Conceptual)

A This compound B N-Protection (e.g., Boc) A->B Boc₂O, Base C Oxidation of Alcohol to Aldehyde B->C Dess-Martin Periodinane or Swern Oxidation D Wittig Reaction with Propyl Ylide C->D PrPPh₃Br, n-BuLi E Reduction of Alkene D->E H₂, Pd/C F Deprotection E->F TFA or HCl G (+)-Coniine F->G

Caption: Conceptual workflow for the synthesis of (+)-Coniine.

Experimental Protocol: Synthesis of (+)-Coniine from (S)-Piperidin-2-ylmethanol

This protocol, based on a general strategy, illustrates the utility of piperidin-2-ylmethanol as a precursor. To synthesize (+)-coniine, one would start with this compound.

  • N-Protection and Oxidation: (S)-Piperidin-2-ylmethanol is first protected at the nitrogen atom (e.g., with a Boc group). The primary alcohol is then oxidized to the corresponding aldehyde using standard oxidation conditions such as Swern or Dess-Martin oxidation.

  • Wittig Reaction: The resulting aldehyde is subjected to a Wittig reaction with an appropriate propyl-ylide (e.g., propyltriphenylphosphonium bromide and a strong base) to introduce the propyl side chain, forming an alkene.[1]

  • Reduction and Deprotection: The double bond is then reduced via catalytic hydrogenation (e.g., H₂ over Pd/C), followed by the removal of the N-protecting group to yield the final product, (+)-coniine.

Comparison with Alternative Chiral Synthons for 2-Substituted Piperidines

While this compound offers a direct route to 2-substituted piperidines, several other chiral synthons are commonly employed. A comparative analysis of these alternatives in the context of (+)-coniine synthesis highlights their respective advantages and disadvantages.

Chiral SynthonSynthetic StrategyOverall Yield (%)Enantiomeric Excess (e.e.) (%)AdvantagesDisadvantages
This compound Chiral Pool SynthesisModerate>98Direct access to the piperidine core; versatile functional handle.May require functional group interconversions.
L-Pipecolic Acid Chiral Pool SynthesisGood>99Commercially available and inexpensive.[2][3][4]Requires multiple steps for side chain introduction.
(R)-Phenylglycinol Chiral AuxiliaryGood>95High diastereoselectivity in alkylation.[5][6]Requires attachment and cleavage of the auxiliary.
Biocatalysis DeracemizationHigh>99High enantioselectivity; environmentally friendly.[7][8][9]Substrate scope can be limited by the enzyme.

Comparative Workflow for (+)-Coniine Synthesis

cluster_0 This compound Route cluster_1 L-Pipecolic Acid Route cluster_2 (R)-Phenylglycinol Route cluster_3 Biocatalytic Route A1 This compound A2 Functional Group Manipulation A1->A2 A3 (+)-Coniine A2->A3 B1 L-Pipecolic Acid B2 Side Chain Introduction B1->B2 B3 (+)-Coniine B2->B3 C1 (R)-Phenylglycinol C2 Auxiliary-Controlled Alkylation C1->C2 C3 (+)-Coniine C2->C3 D1 Prochiral Precursor D2 Enzymatic Deracemization D1->D2 D3 (+)-Coniine D2->D3

Caption: Comparison of synthetic routes to (+)-Coniine.

This compound as a Chiral Auxiliary

Beyond its role as a chiral building block, this compound can be utilized as a chiral auxiliary to control the stereochemistry of reactions on an attached prochiral substrate. The piperidine ring's conformational rigidity and the steric bulk of the hydroxymethyl group (or its derivatives) can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

A Prochiral Substrate C Attachment of Auxiliary A->C B This compound Derivative (Auxiliary) B->C D Diastereoselective Reaction C->D Reagent E Cleavage of Auxiliary D->E F Enantioenriched Product E->F

Caption: General workflow for using a chiral auxiliary.

While the application of this compound itself as a chiral auxiliary in total synthesis is not extensively documented in readily available literature, the principle is well-established with similar chiral amines and alcohols.[9] The development of novel auxiliaries derived from this compound represents a promising area for future research.

Conclusion

This compound stands as a valuable and versatile chiral synthon in the arsenal of synthetic organic chemists. Its primary application as a chiral building block provides a direct and efficient pathway to a variety of piperidine alkaloids, with the synthesis of (+)-coniine serving as a prime example. When compared to other established methods, such as those employing L-pipecolic acid or chiral auxiliaries like (R)-phenylglycinol, the this compound approach offers a unique balance of directness and flexibility. While its use as a chiral auxiliary is less explored, the potential for developing novel, highly effective auxiliaries from this scaffold remains significant. For researchers and professionals in drug development, a thorough understanding of the applications and comparative advantages of this compound is essential for the strategic design of efficient and stereoselective syntheses of bioactive piperidine-containing molecules.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 2-Substituted Piperidines in Modern Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast number of FDA-approved drugs and biologically active alkaloids underscores its importance.[1] Specifically, 2-substituted piperidines represent a critical subclass, with the substituent at the C2 position often playing a pivotal role in the molecule's biological activity and stereochemical complexity. The development of efficient and selective catalytic methods to access these structures is, therefore, a paramount objective for researchers in academia and the pharmaceutical industry.

This guide provides a comparative analysis of the most prominent catalytic systems for the synthesis of 2-substituted piperidines. We will delve into the nuances of transition metal-catalyzed hydrogenations and asymmetric syntheses, as well as the burgeoning field of organocatalysis. By presenting objective comparisons, supported by experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate catalytic system for their specific synthetic challenges.

I. Transition Metal-Catalyzed Hydrogenation of 2-Substituted Pyridines: A Direct Route to Saturated Heterocycles

The catalytic hydrogenation of readily available 2-substituted pyridines is the most direct and atom-economical approach to synthesizing 2-substituted piperidines. This transformation, however, is not without its challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, and the basic nitrogen atom can act as a catalyst poison.[1] The choice of catalyst is therefore critical to achieving high yields and selectivities.

A. Palladium on Carbon (Pd/C): The Workhorse Catalyst

Palladium on carbon is a widely used heterogeneous catalyst for pyridine hydrogenation due to its relatively low cost, ease of handling, and recyclability.[2] However, it often requires forcing conditions (high pressure and temperature) and may suffer from catalyst poisoning. The use of acidic additives can mitigate poisoning and enhance catalytic activity by protonating the pyridine nitrogen.[3]

Experimental Data Snapshot: Pd/C-Catalyzed Hydrogenation

SubstrateProductCatalystConditionsYield (%)Reference
4-Pyridinecarbonitrile4-(Aminomethyl)piperidine10% Pd/C, H₂SO₄6 bar H₂, 30 °C, H₂O/CH₂Cl₂95[4]
2-Phenylpyridine2-PhenylpiperidinePd/C70 atm H₂, 60 °C99[5]

Causality Behind Experimental Choices: The addition of sulfuric acid in the hydrogenation of 4-pyridinecarbonitrile serves a dual purpose. It protonates the pyridine nitrogen, which reduces its coordinating ability and prevents catalyst poisoning, thereby increasing the reaction rate. Furthermore, it can promote the hydrogenation of the nitrile group. The biphasic solvent system (water/dichloromethane) can aid in product separation and catalyst recovery.

Experimental Workflow: General Procedure for Pd/C Hydrogenation

sub Substrate & Pd/C in Solvent react Pressurize with H₂ (e.g., 6 bar) sub->react Autoclave heat Heat to desired temp. (e.g., 30 °C) react->heat monitor Monitor reaction (TLC, GC/MS) heat->monitor workup Filter catalyst, extract & purify monitor->workup Upon completion product 2-Substituted Piperidine workup->product

Caption: General workflow for Pd/C-catalyzed hydrogenation.

B. Platinum(IV) Oxide (PtO₂): The Adams' Catalyst

Platinum(IV) oxide, or Adams' catalyst, is another powerful heterogeneous catalyst for pyridine hydrogenation. It is typically used in acidic solvents like glacial acetic acid, which activates the pyridine ring towards reduction.[6] PtO₂ can be effective for a range of substituted pyridines, although it is generally more expensive than Pd/C.[7][8][9]

Experimental Data Snapshot: PtO₂-Catalyzed Hydrogenation

SubstrateProductCatalystConditionsYield (%)Reference
2-Bromopyridine2-BromopiperidinePtO₂50 bar H₂, rt, Acetic AcidHigh (not specified)[6]
3-Phenylpyridine3-PhenylpiperidinePtO₂60 bar H₂, rt, Acetic AcidHigh (not specified)[6]

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent is crucial for the success of PtO₂-catalyzed hydrogenations of pyridines. The acidic medium protonates the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating hydrogenation. This activation allows the reaction to proceed under milder temperatures compared to some other systems.

Experimental Protocol: Hydrogenation of 2-Substituted Pyridines using PtO₂

  • Reactor Setup: In a high-pressure autoclave, add the 2-substituted pyridine (1.0 g) and glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution.

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar. Stir the reaction mixture at room temperature for 6-10 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Quench the reaction mixture with a saturated solution of NaHCO₃.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired 2-substituted piperidine.[1][6]

C. Rhodium-Based Catalysts: High Activity and Selectivity

Rhodium catalysts, both heterogeneous (e.g., Rh/C, Rh₂O₃) and homogeneous, exhibit excellent activity for pyridine hydrogenation, often under milder conditions than palladium or platinum.[6] Rhodium catalysts can also offer high diastereoselectivity in the hydrogenation of polysubstituted pyridines.[10]

Experimental Data Snapshot: Rhodium-Catalyzed Hydrogenation

SubstrateProductCatalystConditionsYield (%)Diastereoselectivity (cis:trans)Reference
2,5-Dimethylpyridinecis-2,5-DimethylpiperidineRh₂O₃5 bar H₂, 40 °C, TFE>9990:10[6]
2-Methylpyridine2-MethylpiperidineRh/C70 atm H₂, 60 °C99-[5]

Causality Behind Experimental Choices: The choice of trifluoroethanol (TFE) as a solvent in the Rh₂O₃-catalyzed reaction is significant. TFE is a polar, non-coordinating solvent that can stabilize the catalytic species and promote the hydrogenation process. The mild conditions (5 bar H₂, 40 °C) highlight the high activity of the rhodium catalyst.

II. Asymmetric Synthesis of 2-Substituted Piperidines: Accessing Chiral Scaffolds

The synthesis of enantiomerically pure 2-substituted piperidines is of paramount importance for the development of chiral drugs. Asymmetric catalysis, using either transition metals with chiral ligands or organocatalysts, provides the most elegant and efficient means to achieve this.

A. Iridium-Catalyzed Asymmetric Hydrogenation

Homogeneous iridium catalysts bearing chiral ligands have emerged as powerful tools for the asymmetric hydrogenation of pyridinium salts and N-iminopyridinium ylides.[11][12] Activation of the pyridine ring is necessary to overcome its aromaticity and facilitate hydrogenation under mild conditions. This activation strategy also circumvents the issue of catalyst poisoning by the basic nitrogen atom.[11]

Experimental Data Snapshot: Iridium-Catalyzed Asymmetric Hydrogenation

SubstrateProductCatalyst SystemConditionsYield (%)ee (%)Reference
N-Benzyl-2-phenylpyridinium bromide(S)-N-Benzyl-2-phenylpiperidine[{Ir(cod)Cl}₂]/(R)-Synphos600 psi H₂, PhMe/CH₂Cl₂, 28 °C9993[11]
N-Benzoyliminopyridinium ylideN-Benzoyl-2-substituted piperidine[Ir(COD)Cl]₂/BINAP/I₂550 psi H₂, CH₂Cl₂, rt>95up to 98 (after recrystallization)[7][13]

Causality Behind Experimental Choices: The conversion of pyridines to their corresponding N-benzylpyridinium salts or N-iminopyridinium ylides is a key strategic decision. This modification disrupts the aromaticity of the pyridine ring, making it more susceptible to hydrogenation. The use of chiral diphosphine ligands like Synphos and BINAP is essential for inducing enantioselectivity in the hydrogenation step. The addition of iodine in some cases is believed to generate the active Ir(III) catalytic species.[7]

Catalytic Cycle: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

sub Pyridinium Salt cat [Ir(L)]+ sub->cat Coordination int1 [Ir(H)₂(L)(Substrate)]+ cat->int1 H₂ Oxidative Addition int2 Hydride Insertion int1->int2 int3 Reductive Elimination int2->int3 int3->cat Catalyst Regeneration prod Chiral Piperidine int3->prod

Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation.

B. Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of 2-substituted piperidines. Proline and its derivatives are particularly effective catalysts for asymmetric Mannich-type reactions, which can be used to construct the piperidine ring with high enantioselectivity.[14][15] This biomimetic approach often proceeds under mild conditions and is tolerant of a wide range of functional groups.[14][16]

Experimental Data Snapshot: Organocatalytic Asymmetric Synthesis

Reaction TypeSubstratesProductCatalystConditionsYield (%)ee (%)Reference
Mannich ReactionΔ¹-Piperideine, Acetone(+)-PelletierineL-ProlinePhCN, 4 °C5694[14][16]
Michael AdditionEnals, AminesSubstituted PiperidinesChiral Amine-25 °C, MeOH/DCEup to 99up to 99[16]

Causality Behind Experimental Choices: The use of L-proline as a catalyst in the synthesis of (+)-pelletierine is a prime example of biomimetic synthesis. Proline mimics the action of enzymes by forming an enamine intermediate with the ketone, which then undergoes a stereoselective Mannich reaction with the cyclic imine. The choice of solvent (benzonitrile) is critical to prevent racemization of the product.[14][16]

Mechanism: Proline-Catalyzed Asymmetric Mannich Reaction

proline L-Proline enamine Chiral Enamine proline->enamine + Ketone - H₂O ketone Ketone ketone->enamine iminium Iminium Intermediate enamine->iminium + Imine imine Δ¹-Piperideine imine->iminium product 2-Substituted Piperidine iminium->product Hydrolysis product->proline Catalyst Regeneration hydrolysis Hydrolysis

Caption: Simplified mechanism of proline-catalyzed Mannich reaction.

III. Comparative Analysis and Practical Considerations

Catalytic SystemKey AdvantagesKey DisadvantagesCost & AvailabilitySafety & Handling
Pd/C Low cost, readily available, recyclable.Often requires harsh conditions, potential for catalyst poisoning.Relatively low cost.[7]Pyrophoric when dry, handle with care.
PtO₂ High activity, effective for a range of substrates.More expensive than Pd/C.[7][8]Higher cost than Pd/C.Pyrophoric, handle with care.
Rhodium-based High activity under mild conditions, good diastereoselectivity.High cost, potential toxicity.High cost.Toxic, handle with appropriate PPE.[17][18][19]
Iridium-based Excellent for asymmetric hydrogenation, high enantioselectivity.Very high cost, requires substrate activation, catalyst recycling can be challenging.[12][13][20][21]Very high cost.Toxic, handle with appropriate PPE.
Organocatalysis Metal-free, mild conditions, high enantioselectivity, broad substrate scope.[14][16]Can require higher catalyst loadings, purification from catalyst can be challenging.Low to moderate cost, readily available.Generally low toxicity, easy to handle.

Conclusion: Selecting the Optimal Catalytic System

The synthesis of 2-substituted piperidines is a well-developed field with a diverse array of catalytic systems at the disposal of the synthetic chemist. The choice of the optimal system is a multifactorial decision that depends on the specific synthetic target, desired stereochemistry, scale of the reaction, and practical considerations such as cost and safety.

For simple, achiral hydrogenations on a large scale, heterogeneous catalysts like Pd/C and PtO₂ remain attractive options due to their cost-effectiveness and ease of handling. Rhodium-based catalysts offer a significant advantage in terms of activity and can be the catalysts of choice when milder conditions are required.

For the synthesis of enantiomerically pure 2-substituted piperidines, iridium-catalyzed asymmetric hydrogenation provides a powerful and highly enantioselective method, particularly for substrates that can be readily activated as pyridinium salts or ylides. However, the high cost of iridium catalysts may limit their application to high-value targets. In this context, organocatalysis has emerged as a highly competitive and often more sustainable alternative. The use of readily available, inexpensive, and non-toxic organocatalysts like proline to achieve high enantioselectivities under mild conditions makes this a particularly appealing strategy for both academic and industrial research.

Ultimately, a thorough understanding of the strengths and weaknesses of each catalytic system, as detailed in this guide, will enable the researcher to make an informed decision and devise an efficient and effective synthesis of the desired 2-substituted piperidine.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are endeavors marked by precision and safety. The final, and arguably one of the most critical, stages of any experimental workflow is the responsible disposal of chemical waste. This guide provides a detailed, safety-driven protocol for the proper disposal of (R)-Piperidin-2-ylmethanol, a versatile chiral building block. By understanding the chemical principles behind these procedures, laboratories can ensure a safe working environment and maintain full regulatory compliance.

This compound, with its piperidine core, is classified as a hazardous substance. Improper disposal can lead to significant environmental contamination and potential legal repercussions.[1] Therefore, a multi-faceted approach encompassing immediate safety measures, waste characterization, in-lab treatment of small residues, and professional disposal is paramount.

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is crucial. The piperidine moiety renders this compound corrosive and toxic.[2]

Key Hazards:

  • Corrosivity: Can cause severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed or inhaled.

  • Flammability: Piperidine itself is a flammable liquid.[3]

Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Waste Characterization and Segregation: The First Line of Defense

Proper waste management begins with accurate characterization and segregation. Waste containing this compound falls under the category of hazardous chemical waste.

Core Principles of Waste Segregation:

  • Dedicated Waste Containers: Use clearly labeled, leak-proof containers specifically designated for this compound waste. The container must be chemically compatible with the waste.

  • Avoid Mixing: Never mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or acids.[4]

  • Clear Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]

In-Lab Neutralization of Small Quantities: A Proactive Approach

For small quantities of residual this compound, such as from rinsing glassware, an in-lab neutralization step can reduce its hazardous characteristics before collection by a professional disposal service. The basic nature of the piperidine ring allows for a straightforward acid-base neutralization. The key is to use a weak acid to control the exothermicity of the reaction and prevent the formation of hazardous byproducts.

The rationale for using a weak acid, such as citric acid or a dilute solution of sodium bisulfate, is rooted in controlling the reaction rate. Strong acids can lead to a rapid and potentially violent exothermic reaction.

Experimental Protocol: Neutralization of Aqueous Residues

This protocol is intended for dilute aqueous solutions containing residual this compound (e.g., from initial glassware rinsing).

  • Preparation: In a suitable beaker, place the dilute aqueous waste containing this compound. Place this beaker in an ice-water bath to manage any heat generated during neutralization.

  • Neutralizing Agent Preparation: Prepare a 1 M solution of a weak acid, such as citric acid.

  • Slow Addition: While stirring the waste solution, slowly add the weak acid solution dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the acid until the pH of the solution is between 6.0 and 8.0.[6]

  • Disposal of Neutralized Solution: This neutralized solution, if free of other hazardous materials, may be suitable for drain disposal in some jurisdictions, but it is imperative to consult and adhere to local regulations.[6] If in doubt, treat it as hazardous waste.

ParameterValue/RecommendationSource
Neutralizing Agent 1 M Citric Acid or 1 M Sodium Bisulfate[1][7]
Target pH 6.0 - 8.0[6]
Temperature Control Ice-water bath[5]
PPE Safety goggles, lab coat, chemical-resistant gloves[8]

Final Disposal: The Professional Mandate

All significant quantities of this compound, including pure unused material, concentrated reaction residues, and heavily contaminated labware, must be disposed of through a licensed and certified hazardous waste disposal company.[9] The primary method of disposal for such compounds is high-temperature incineration.[10]

Step-by-Step Final Disposal Procedure:

  • Waste Accumulation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by institutional and regulatory protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Containing This compound decision1 Small Quantity of Aqueous Residue? start->decision1 neutralize In-Lab Neutralization (Weak Acid) decision1->neutralize Yes haz_waste2 Bulk Waste or Concentrated Residue decision1->haz_waste2 No check_regs Check Local Regulations for Drain Disposal neutralize->check_regs drain_disposal Permitted Drain Disposal check_regs->drain_disposal Yes haz_waste1 Treat as Hazardous Waste check_regs->haz_waste1 No collect Collect in Designated Hazardous Waste Container haz_waste1->collect haz_waste2->collect contact_ehs Contact EHS for Professional Disposal collect->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Disposal decision workflow for this compound.

By adhering to these rigorous, scientifically-grounded procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Piperidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for laboratory professionals working with (R)-Piperidin-2-ylmethanol (CAS No: 3197-44-2). As a piperidine derivative, this compound requires careful management to mitigate risks. The following procedures are rooted in established safety principles to ensure the well-being of researchers and the integrity of experimental work. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this chemical.

Hazard Assessment: Understanding the Risks

This compound is a combustible liquid that presents several health hazards.[1] A thorough understanding of these risks is the foundation of a robust safety plan.

Primary Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[1]

  • Skin Irritation: It is known to cause skin irritation (Skin irritation, Category 2).[1][2] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes will cause serious irritation (Causes serious eye irritation, Category 2).[1][2]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2][3]

While the specific data for this compound indicates irritation, it is crucial to recognize that the parent compound, piperidine, is classified as toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[4][5] This underscores the necessity of stringent protective measures to prevent any direct contact.

GHS Hazard Identification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is selected, engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of vapors and contain any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1][8]

  • Safety Shower and Eyewash Station: An accessible and routinely tested safety shower and eyewash station are mandatory in any area where this chemical is handled. In case of accidental contact, immediate flushing is essential.[9]

Personal Protective Equipment (PPE): A Systematic Approach

The selection of PPE is not a one-size-fits-all process. It must be tailored to the specific task and the associated risks of exposure, such as splashing or aerosol generation. The following table outlines the recommended PPE based on operational risk levels.

Protection LevelRequired PPEWhen to UseCausality and Rationale
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities (<50 mL) in a well-ventilated chemical fume hood where the risk of splashing is minimal.This level provides a baseline protection against minor, incidental contact. Nitrile gloves offer adequate chemical resistance for short-duration tasks.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), closed-toe shoes.[6]When transferring larger volumes, heating, vortexing, or performing any operation with a heightened risk of splashing or aerosol generation.[6]Goggles and a face shield provide superior protection against splashes to the eyes and face.[9] Double-gloving creates a robust barrier, and the outer glove can be removed immediately if contamination occurs.[10]
Emergency Situations (Spills or Releases) Full-face respirator with organic vapor cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[6]For responding to significant spills or uncontrolled releases of the compound outside of a fume hood.[6]This level of protection is necessary to prevent acute toxic exposure via inhalation and skin contact during emergency response.[11]
Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following diagram illustrates the key decision points and actions from preparation to disposal.

G Workflow for Handling this compound A 1. Pre-Operational Check - Verify fume hood certification - Locate eyewash/shower - Confirm spill kit availability B 2. Select & Don PPE - Assess task risk (Standard vs. Splash) - Wear appropriate PPE (See Table) A->B Checks Complete C 3. Chemical Handling - Work within fume hood sash limit - Handle away from ignition sources - Keep container closed when not in use B->C PPE On D 4. Post-Handling Decontamination - Wipe down work surfaces - Decontaminate equipment C->D Task Complete E 5. Doff PPE Correctly - Remove gloves first (turn inside out) - Remove lab coat/apron - Remove eye/face protection - Wash hands thoroughly D->E F 6. Waste Segregation & Disposal - Segregate liquid and solid waste - Label waste containers clearly - Dispose of as hazardous waste E->F

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to others.

Step-by-Step Disposal Protocol:

  • Segregate Waste Streams:

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10] Do not mix with incompatible waste streams.

    • Solid Waste: Contaminated solid items, including gloves, disposable lab coats, weighing paper, and absorbent pads from spill clean-up, must be placed in a separate, sealed hazardous waste container labeled for solid chemical waste.[10]

    • Sharps: Contaminated needles or other sharps must be disposed of in a designated, puncture-resistant sharps container.[10]

  • Container Rinsing:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[12] Subsequent rinses may also need to be collected depending on local institutional policies.

  • Storage and Collection:

    • Keep all hazardous waste containers securely sealed when not in use.[12]

    • Store waste in a designated satellite accumulation area that is secure and away from incompatible materials.[10]

    • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.